molecular formula C13H7ClN2O2 B012365 7-Chlorophenazine-1-carboxylic acid CAS No. 103942-92-3

7-Chlorophenazine-1-carboxylic acid

Numéro de catalogue: B012365
Numéro CAS: 103942-92-3
Poids moléculaire: 258.66 g/mol
Clé InChI: BKNYZPGHEKKBDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Chlorophenazine-1-carboxylic acid (CAS 103942-92-3) is an organic compound with the molecular formula C13H7ClN2O2 and a molecular weight of 258.66 g/mol . This chlorinated phenazine derivative is primarily utilized as a key synthetic building block in medicinal chemistry and life sciences research, particularly for the development and study of new pharmacologically active molecules . The compound's structure incorporates both a carboxylic acid functional group and a chlorinated phenazine core, which allows researchers to use it as a versatile precursor for further chemical modifications . The carboxylic acid group, a common feature in many bioactive compounds, can act as a solubilizer to modulate a molecule's lipophilicity and cell permeation, or serve as a critical pharmacophore that provides specific interactions with biological targets such as enzymes . Phenazine-1-carboxylic acid, the non-chlorinated parent molecule of this compound, is reported to exhibit strong antifungal activity against phytopathogenic fungi, suggesting potential avenues for research into agrochemicals or antimicrobial agents . The addition of a chlorine atom at the 7-position is a common strategy in drug discovery to influence the compound's electronic properties, binding affinity, and metabolic stability . As a specialist research chemical, 7-Chlorophenazine-1-carboxylic acid is intended for use by qualified laboratory professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-chlorophenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNYZPGHEKKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549575
Record name 7-Chlorophenazine-1-carboxylic acid
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Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-92-3
Record name 7-Chloro-1-phenazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103942-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorophenazine-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Phenazine Scaffold - A Privileged Heterocycle in Modern Drug Discovery

Phenazines are a class of nitrogen-containing tricyclic aromatic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] These redox-active metabolites are not mere curiosities of microbial secondary metabolism; they represent a "privileged scaffold" in medicinal chemistry.[4] Their planar structure allows for intercalation with DNA, while their ability to participate in electron transfer reactions underpins a diverse range of biological activities.[2]

From the FDA-approved leprosy drug Clofazimine to the naturally occurring antibiotic Phenazine-1-carboxylic acid (PCA), this family of compounds has demonstrated significant therapeutic potential, including antibacterial, antifungal, and anticancer activities.[1][5][6][7] The strategic functionalization of the phenazine core, particularly through halogenation, offers a powerful tool to modulate this activity, enhance potency, and refine pharmacokinetic properties. This guide focuses on a specific, synthetically accessible derivative, 7-Chlorophenazine-1-carboxylic acid, as a case study in the chemical properties and potential that define this exciting class of molecules.

Molecular Profile and Physicochemical Properties

7-Chlorophenazine-1-carboxylic acid is a synthetic derivative of the natural product PCA. The introduction of a chlorine atom at the C7 position significantly influences the molecule's electronic properties and, by extension, its chemical reactivity and biological potential.

Chemical Structure and Core Identifiers
  • IUPAC Name: 7-chlorophenazine-1-carboxylic acid

  • CAS Number: 103942-92-3[8]

  • Molecular Formula: C₁₃H₇ClN₂O₂[8]

  • Molecular Weight: 258.66 g/mol

  • Canonical SMILES: O=C(O)C1=CC=CC2=NC3=CC(Cl)=CC=C3N=C12[8]

  • InChI Key: BKNYZPGHEKKBDS-UHFFFAOYSA-N[8]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 7-Chlorophenazine-1-carboxylic acid. It is important to note that while data for the parent compound, PCA, is well-documented, specific experimental values for the 7-chloro derivative are less common and often predicted.

PropertyValue / ObservationSource / Rationale
Physical State Expected to be a yellow to brown crystalline solid.Based on the appearance of PCA and other substituted phenazines.[9][10]
Melting Point >250 °C (Predicted)The parent PCA has a melting point of ~242-244°C.[9][11] Halogenation and positional isomers can significantly increase the melting point; for example, 6-chloro-1-phenazinecarboxylic acid has a reported melting point of 310 °C.[12]
Solubility Slightly soluble in methanol and chloroform; poorly soluble in water.[13][14]The carboxylic acid group provides some polarity, but the large aromatic system dominates, leading to poor aqueous solubility. Solubility increases with pH as the carboxylate salt is formed.[14]
pKa ~2.15 ± 0.30 (Predicted)The electron-withdrawing nature of the phenazine ring system makes the carboxylic acid more acidic than benzoic acid.[13]
UV-Vis Absorption λmax ~252 nm and ~365 nmCharacteristic of the phenazine core. These absorptions correspond to π-π* transitions within the aromatic system.[15][16]

Synthesis and Chemical Reactivity

The synthesis of specifically substituted phenazines like the 7-chloro derivative is a key step in exploring their structure-activity relationships (SAR). The Jourdan-Ullmann condensation followed by a reductive cyclization is a robust and adaptable method for this purpose.[6]

General Synthetic Workflow

The causality behind this synthetic approach lies in its efficiency. The initial nucleophilic aromatic substitution (Jourdan-Ullmann reaction) builds the diarylamine intermediate, which is then poised for an intramolecular reductive cyclization to rapidly form the tricyclic phenazine core.

G cluster_0 Step 1: Jourdan-Ullmann Condensation cluster_1 Step 2: Reductive Cyclization A 2-Amino-5-chlorobenzoic acid C Diarylamine Intermediate A->C Cu Catalyst, Base B 1-Bromo-2-nitrobenzene B->C D Diarylamine Intermediate E 7-Chlorophenazine-1-carboxylic acid D->E Reducing Agent (e.g., NaBH₄ or H₂/Pd)

Caption: General workflow for synthesizing 7-chlorophenazine-1-carboxylic acid.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative methodology based on established literature procedures and should be adapted and optimized under appropriate laboratory conditions.

  • Jourdan-Ullmann Condensation:

    • To a solution of 2-amino-5-chlorobenzoic acid (1.0 eq) and 1-bromo-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., glycol), add a copper catalyst (e.g., CuI, 0.2 eq) and a base (e.g., triethylamine, 3.0 eq).[17]

    • Heat the reaction mixture at 90-100 °C for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, acidify with HCl, and extract the diarylamine intermediate with an organic solvent like ethyl acetate.

    • Purify the intermediate product via column chromatography.

  • Reductive Ring Closure:

    • Dissolve the purified diarylamine intermediate in an appropriate solvent (e.g., methanol or ethanol).

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at room temperature.[6] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

    • Stir the reaction until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction carefully, acidify to precipitate the product, and filter the solid.

    • Wash the resulting solid (7-Chlorophenazine-1-carboxylic acid) with water and a non-polar solvent (e.g., hexane) to remove impurities and dry under vacuum.[6]

Chemical Reactivity
  • Carboxylic Acid Group: The carboxyl group is the primary site for derivatization. It can be readily converted to esters, amides, or acylhydrazones to explore SAR and modify physicochemical properties.[17][18] For instance, converting the acid to an acyl chloride with thionyl chloride creates a highly reactive intermediate for forming a diverse library of amide derivatives.[18]

  • Phenazine Core: The phenazine ring is redox-active and can accept electrons, a property central to its biological mechanism of action. This allows it to generate reactive oxygen species (ROS) in biological systems.[19][20] The ring is generally stable but can undergo electrophilic substitution under harsh conditions, though regioselectivity can be complex.

Spectroscopic Characterization

Structural elucidation relies on standard spectroscopic techniques. While specific spectra for the 7-chloro derivative are not widely published, we can predict the key features based on data from the parent PCA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chlorine atom at C7, being an electron-withdrawing group, will deshield adjacent protons and carbons.

  • ¹H NMR: The proton spectrum of PCA shows a complex aromatic region between δ 7.9 and 9.1 ppm.[16] For the 7-chloro derivative, the proton at C6 and C8 would be most affected. The proton at C6 would likely appear as a doublet, shifted downfield from its position in PCA, while the C8 proton would also experience a downfield shift. A characteristic very low-field singlet (often >15 ppm) for the hydrogen-bonded carboxylic acid proton is expected.[16][20]

  • ¹³C NMR: The carbon spectrum of PCA shows aromatic signals between δ 125 and 145 ppm, with the carboxylic carbon appearing highly deshielded around δ 166 ppm.[16] In the 7-chloro derivative, the C7 carbon directly attached to the chlorine will be significantly deshielded. The ipso-carbon (C7) would appear around 130-135 ppm, while adjacent carbons (C6, C8) would also show predictable shifts based on substituent effects.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.

Biological Activity and Therapeutic Potential

The true value of 7-Chlorophenazine-1-carboxylic acid lies in its potential as a lead compound for drug discovery. The biological activity of phenazines is well-established, and halogenation is a proven strategy for enhancing potency.

Established Activities of the Phenazine Scaffold
  • Antifungal/Antibacterial: PCA itself is a commercialized biopesticide ("Shenqinmycin") used to control fungal diseases in crops.[3] Phenazines disrupt cellular processes by generating ROS, leading to cell death.[19][20][21]

  • Anticancer: Many phenazine derivatives show cytotoxicity against various cancer cell lines.[3][7] A recent study highlighted that PCA can induce apoptosis in cancer cells through the regulation of ROS generation.[22]

  • Ferroptosis Inhibition: In a recent breakthrough, phenazine derivatives were identified as a novel class of non-classical ferroptosis inhibitors.[23] One lead compound, 13l , demonstrated an exceptionally low EC₅₀ value of 0.0007 μM and showed excellent therapeutic effect in an acetaminophen-induced acute liver injury model by inhibiting NCOA4-mediated ferritinophagy.[23] This opens a new and highly significant therapeutic avenue for this scaffold.

Caption: Diverse biological activities stemming from the core phenazine scaffold.

Protocol: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

  • Preparation:

    • Prepare a stock solution of 7-Chlorophenazine-1-carboxylic acid in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

    • Prepare a standardized fungal inoculum (e.g., Botrytis cinerea) in a suitable broth medium (e.g., Potato Dextrose Broth) to a concentration of ~1 x 10⁵ CFU/mL.

  • Microplate Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of the compound stock solution in the broth medium to achieve a range of final concentrations (e.g., from 100 µg/mL down to 0.05 µg/mL).

    • Include a positive control (fungal inoculum in broth with DMSO, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well (except the negative control).

    • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-96 hours.[16]

  • Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[16][20] This can be assessed visually or by measuring the optical density at 600 nm.

Safety, Handling, and Storage

  • Hazard Classification: Likely to be classified as an irritant (skin and eye) and potentially harmful if swallowed.[24][26]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[24]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11][24]

    • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[27]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage for solids is often at -20°C for long-term stability.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

7-Chlorophenazine-1-carboxylic acid stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven therapeutic potential of the phenazine scaffold, makes it an attractive starting point for library development. The recent discovery of phenazines as potent, non-classical ferroptosis inhibitors has opened an entirely new field of investigation.[23] Future work should focus on the synthesis and biological evaluation of a broader range of halogenated and otherwise substituted derivatives to fully exploit the therapeutic potential of this privileged heterocycle.

References

  • Discovery of phenazine derivatives as a new class of non-classical ferroptosis inhibitors and efficacy evaluation on a mouse model of liver injury - PubMed. (2025, January 15). Eur J Med Chem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2025, October 14). MDPI.
  • Phenazine – Knowledge and References. Taylor & Francis.
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery | Abstract. Research and Reviews.
  • 7-chlorophenazine-1-carboxylic acid (CAS 103942-92-3). Fluorochem.
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015, October 25). Research and Reviews.
  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Deriv
  • Phenazine-1-carboxylic acid (Ref: emr211). (2024, May 24). AERU.
  • Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. (2004, February 18).
  • 6-chloro-1-phenazinecarboxylic acid.
  • Phenazine-1-carboxylic acid CAS#: 2538-68-3. ChemicalBook.
  • SAFETY D
  • SAFETY D
  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. PMC.
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024, October 9). PMC.
  • Phenazine-1-carboxylic acid. Apollo Scientific.
  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. PMC.
  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. PMC.
  • Phenazine-1-carboxylic acid — Chemical Substance Inform
  • Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (2021, September 23). MDPI.
  • CN101973946B - Phenazine-1-carboxylic acids derivative and preparation method thereof.
  • Phenazine-1-carboxylic acid-SDS-MedChemExpress. MedChemExpress.
  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. (2017, June 13). Frontiers.
  • Phenazine-1-carboxylic acid | 2538-68-3. ChemicalBook.
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  • Solubility of Phenazine1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K | Request PDF.

Sources

7-Chlorophenazine-1-Carboxylic Acid (7-Chloro-PCA): Synthesis Pathway, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenazines are a diverse class of redox-active, nitrogen-containing heterocyclic metabolites. Among them, 7-chlorophenazine-1-carboxylic acid (7-chloro-PCA) stands out as a highly potent halogenated derivative. The strategic integration of a chlorine atom at the 7-position significantly enhances the molecule's lipophilicity and alters its redox potential, leading to superior antibacterial, antibiofilm, and anticancer efficacies compared to its non-halogenated parent, phenazine-1-carboxylic acid (PCA)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic breakdown of the 7-chloro-PCA synthesis pathways. We will explore both the industry-standard chemical synthesis (Jourdan-Ullmann coupling followed by reductive ring closure) and the emerging frontiers of enzymatic halogenation.

Mechanistic Rationale: The Chemical Synthesis Pathway

The most robust, scalable, and regioselective method for synthesizing 7-chloro-PCA relies on a two-step chemical sequence. Unlike direct halogenation of the phenazine core—which often yields a mixture of regioisomers—this bottom-up approach guarantees absolute regiocontrol by embedding the halogen in the starting materials[3][4].

The Jourdan-Ullmann Cross-Coupling

The synthesis initiates with the C–N cross-coupling of 2-bromo-3-nitrobenzoic acid and 4-chloroaniline .

  • Causality & Design: Copper(I) iodide (CuI) acts as the catalyst, facilitating the oxidative addition and reductive elimination required to bridge the aryl bromide and the primary amine. The choice of 4-chloroaniline is the critical regiochemical determinant. By utilizing an aniline with a chlorine atom para to the amine, the symmetry of the intermediate ensures that subsequent cyclization places the chlorine exactly at the 7-position of the final tricyclic scaffold[4][5].

Borohydride-Mediated Reductive Ring Closure

The resulting diphenylamine intermediate, 2-(4-chloroanilino)-3-nitrobenzoic acid , is subjected to a reductive cyclization.

  • Causality & Design: Sodium borohydride (NaBH₄) in an alkaline medium (NaOH) reduces the nitro group to a highly reactive electrophilic intermediate (likely a nitroso or hydroxylamine species)[5]. The secondary amine linkage donates electron density into the chlorinated aniline ring, activating the ortho-positions (C2' and C6'). The reduced nitrogen species undergoes an intramolecular nucleophilic attack from the C2' carbon. Following dehydration and aromatization, the pyrazine ring is closed, yielding the fully conjugated 7-chloro-PCA[4].

G A 2-Bromo-3-nitrobenzoic acid + 4-Chloroaniline B 2-(4-Chloroanilino)-3-nitrobenzoic acid (Diphenylamine Intermediate) A->B Jourdan-Ullmann Coupling CuI, Base, Heat C 7-Chlorophenazine-1-carboxylic acid (7-Chloro-PCA) B->C Reductive Ring Closure NaBH4, NaOH, Reflux

Chemical synthesis of 7-chloro-PCA via Jourdan-Ullmann coupling and reductive cyclization.

Emerging Biosynthetic Pathways: Enzymatic Halogenation

While chemical synthesis is the industrial standard, synthetic biology is rapidly advancing greener biocatalytic alternatives. The core PCA scaffold is naturally synthesized by bacteria (e.g., Pseudomonas species) from chorismic acid via the highly conserved phz operon (PhzA–G)[6][7][8].

Historically, halogenated phenazines were thought to be exclusively synthetic. However, recent breakthroughs have identified dedicated phenazine halogenases. PezW , a novel single-component flavin-dependent halogenase (FDH), has been characterized for its ability to regioselectively halogenate phenazine scaffolds using ambient halides (Cl⁻, Br⁻) and FAD as a cofactor[1]. While currently limited by yield, engineering PezW presents a viable future pathway for the direct fermentation of 7-chloro-PCA.

G Chorismate Chorismic Acid ADIC 2-Amino-4-deoxychorismic acid (ADIC) Chorismate->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD PCA Phenazine-1-carboxylic acid (PCA) DHHA->PCA PhzF, PhzA/B, PhzG ChloroPCA 7-Chlorophenazine-1-carboxylic acid (7-Chloro-PCA) PCA->ChloroPCA Halogenase (e.g., PezW) + FAD, Cl-

Biosynthetic pathway from chorismic acid to 7-chloro-PCA via the phz operon and halogenase.

Quantitative Data & Methodological Comparison

To guide strategic decision-making in drug development and scale-up, the following table summarizes the operational metrics of the chemical versus enzymatic pathways based on current literature[1][4].

ParameterChemical Synthesis (Jourdan-Ullmann + NaBH₄)Enzymatic Biosynthesis (phz Operon + PezW)
Primary Precursors 2-Bromo-3-nitrobenzoic acid, 4-ChloroanilineChorismic Acid, FAD, Halide (Cl⁻)
Catalyst / Enzyme CuI (Coupling), NaBH₄ (Reduction)PhzA-G (Core), PezW (Halogenase)
Average Yield 40% - 60% (Over two steps)Low (Currently limited to analytical/micro-scale)
Reaction Time 12-24h (Coupling) + 24h (Cyclization)24-48h (Fermentation/Bioconversion)
Regioselectivity Absolute (Dictated by the symmetric aniline)High (Dependent on enzyme binding pocket)
Scalability High (Readily scaled from Gram to Kilogram)Low (Requires extensive metabolic engineering)

Validated Experimental Protocol: Chemical Synthesis of 7-Chloro-PCA

The following methodology is a self-validating system designed to maximize yield and purity, adapted from established BenchChem and pharmaceutical protocols[3][4][5].

Phase 1: Jourdan-Ullmann Cross-Coupling
  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, combine 4-chloroaniline (1.0 eq) and 2-bromo-3-nitrobenzoic acid (1.0 eq).

  • Catalysis & Neutralization: Add Copper(I) iodide (CuI, 0.25 eq) as the cross-coupling catalyst. Add anhydrous Potassium carbonate (K₂CO₃, 2.0 eq) to neutralize the HBr byproduct and drive the reaction forward.

  • Reaction Execution: Suspend the solid mixture in anhydrous N,N-Dimethylformamide (DMF) or ethylene glycol. Heat the system to 100–120 °C under a continuous inert nitrogen atmosphere for 12 to 24 hours. Monitor completion via TLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water. Carefully acidify the aqueous layer to pH 3 using 1M HCl. Collect the precipitated 2-(4-chloroanilino)-3-nitrobenzoic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Phase 2: Borohydride-Mediated Reductive Ring Closure
  • Alkaline Solubilization: Dissolve the isolated 2-(4-chloroanilino)-3-nitrobenzoic acid intermediate (1.0 eq) in a 2M aqueous Sodium hydroxide (NaOH) solution.

  • Controlled Reduction: Place the flask in an ice bath. Slowly add Sodium borohydride (NaBH₄, 6.0–10.0 eq) in small portions to safely manage the exothermic release of hydrogen gas.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 70–100 °C for approximately 24 hours. Note: The extended reflux ensures complete reduction of the nitro group and subsequent nucleophilic ring closure.

  • Precipitation: Cool the mixture to 0 °C. Slowly acidify with concentrated HCl until the solution reaches pH 3. The target 7-chlorophenazine-1-carboxylic acid will precipitate as a distinct yellow-green solid.

  • Purification: Filter the crude product. For high-purity pharmaceutical applications, purify via recrystallization from a 1:1 mixture of acetonitrile and ethanol, or utilize silica gel column chromatography.

References

  • The structural biology of phenazine biosynthesis Source: ResearchGate URL:[Link]

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation Source: Organic Letters (ACS Publications) URL:[Link]

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation Source: PMC (National Institutes of Health) URL:[Link]

  • Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Source: Research & Reviews: Journal of Chemistry URL:[Link]

Sources

7-Chlorophenazine-1-carboxylic Acid: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Promise of Halogenated Phenazines in Drug Discovery

Phenazine natural products, a vibrant class of nitrogen-containing heterocyclic compounds, have long been a focal point of scientific inquiry due to their diverse and potent biological activities.[1] From their roles as bacterial warfare agents to their potential as anticancer and antimicrobial therapeutics, phenazines represent a privileged scaffold in drug discovery.[2] The parent compound, phenazine-1-carboxylic acid (PCA), is a well-studied metabolite of Pseudomonas species with established antifungal and antibacterial properties.[3][4] The introduction of halogen substituents onto the phenazine core has been shown to significantly modulate and, in many cases, enhance biological activity.[1][5] This guide provides an in-depth technical exploration of a specific halogenated derivative, 7-Chlorophenazine-1-carboxylic acid, offering insights into its synthesis, predicted biological activities, and the experimental methodologies required for its investigation. While specific experimental data for this particular isomer is emerging, this document synthesizes the current understanding of related compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Synthesis of 7-Chlorophenazine-1-carboxylic Acid: A Strategic Approach

The synthesis of 7-Chlorophenazine-1-carboxylic acid can be efficiently achieved through a convergent strategy involving a Jourdan-Ullmann coupling followed by a reductive ring closure. This method offers flexibility in introducing various substituents onto the phenazine scaffold.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The key steps involve the coupling of a substituted aniline with a nitroaromatic acid, followed by reduction of the nitro group and subsequent cyclization to form the phenazine core.

Synthesis_Pathway A 4-Chloroaniline C Intermediate Amine A->C Jourdan-Ullmann Coupling B 2-bromo-3-nitrobenzoic acid B->C D 7-Chlorophenazine-1-carboxylic acid C->D Reductive Ring Closure (e.g., NaBH4) caption Figure 1: Synthetic Pathway for 7-Chlorophenazine-1-carboxylic acid. Mechanism_of_Action cluster_cell Target Cell (Bacterium/Cancer Cell) Compound 7-Chlorophenazine-1-carboxylic acid Reduced_Compound Reduced Phenazine Compound->Reduced_Compound Reduction Cellular_Reductases Cellular Reductases (e.g., NADH dehydrogenase) Cellular_Reductases->Reduced_Compound Reduced_Compound->Compound Oxidation ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Reduced_Compound->ROS Oxygen O₂ Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis caption Figure 2: Proposed Mechanism of Action of 7-Chlorophenazine-1-carboxylic acid. MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of 7-Chlorophenazine-1-carboxylic acid B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC₅₀ value H->I caption Figure 3: Workflow for the MTT Assay to determine cytotoxicity.

Sources

7-Chlorophenazine-1-carboxylic Acid (7-Cl-PCA): A Next-Generation Halogenated Scaffold for Advanced Microbiological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenazine-1-carboxylic acid (PCA) is a naturally occurring, redox-active secondary metabolite produced predominantly by Pseudomonas species. While native PCA exhibits baseline antimicrobial and agricultural biocontrol properties, the rise of multidrug-resistant (MDR) pathogens and antibiotic-tolerant biofilms necessitates advanced structural optimization. 7-Chlorophenazine-1-carboxylic acid (7-Cl-PCA) represents a critical evolution in this space. By introducing a chlorine atom at the 7-position of the phenazine core, researchers have unlocked a highly potent, lipophilic scaffold capable of penetrating dense extracellular polymeric substances (EPS) and eradicating metabolically dormant persister cells[1]. This technical guide explores the mechanistic rationale, core applications, and validated experimental workflows for leveraging 7-Cl-PCA in modern microbiology and drug development.

Chemical Rationale: The Power of Halogenation

The biological efficacy of phenazines is fundamentally tied to their redox potential and membrane permeability. Native PCA has a redox potential that allows it to act as an electron shuttle, but its efficacy against Gram-positive biofilms (e.g., MRSA) is limited by poor penetration[2].

Halogenation at the 7-position fundamentally alters the molecule's pharmacophore:

  • Enhanced Lipophilicity (LogP): The chlorine substituent increases the molecule's lipophilicity, facilitating rapid diffusion across the lipid bilayers of bacterial cells and the hydrophobic pockets of biofilm matrices[3].

  • Tuned Redox Cycling: The electron-withdrawing nature of the chlorine atom fine-tunes the reduction potential of the phenazine ring. This optimizes its ability to intercept electrons from the bacterial electron transport chain (ETC) and transfer them to molecular oxygen, generating lethal bursts of Reactive Oxygen Species (ROS)[2][4].

Mechanisms of Action: Redox Cycling and Biofilm Penetration

Unlike traditional antibiotics that target active cellular processes (e.g., cell wall synthesis or ribosomal translation), 7-Cl-PCA operates via a target-agnostic, redox-driven mechanism. This is why it remains effective against non-replicating persister cells[1].

  • Intracellular Accumulation: 7-Cl-PCA diffuses into the bacterial cytoplasm.

  • NADH Depletion: It acts as an artificial electron acceptor, oxidizing NADH to NAD+. This rapidly depletes the cell's reducing equivalents, causing metabolic collapse[5].

  • Oxidative Stress: The reduced phenazine auto-oxidizes in the presence of intracellular oxygen, generating superoxide radicals ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ). This overwhelms bacterial antioxidant defenses, leading to catastrophic macromolecular damage[4].

MoA A 7-Cl-PCA (Extracellular) B EPS Matrix & Membrane Penetration A->B Enhanced by 7-Chloro lipophilicity C Intracellular Redox Cycling B->C D NADH Oxidation (Electron Sink) C->D Steals electrons E ROS Generation (O2•-, H2O2) C->E Transfers to O2 F Macromolecular Damage (DNA/Lipids) D->F Metabolic collapse E->F Oxidative stress G Persister Cell Eradication F->G

Mechanistic pathway of 7-Cl-PCA inducing redox-driven persister cell eradication.

Core Microbiological Applications

  • Eradication of Antibiotic-Tolerant Biofilms: Halogenated phenazines inspired by the PCA scaffold have demonstrated unprecedented efficacy against MRSA, MRSE, and VRE biofilms. While frontline treatments like vancomycin fail to clear these biofilms, halogenated phenazines achieve >99.9% persister cell killing with Minimum Biofilm Eradication Concentrations (MBEC) < 10 µM[1][3].

  • Targeting Mycobacterium tuberculosis: The lipophilic nature of 7-Cl-PCA allows it to penetrate the thick, mycolic acid-rich cell wall of M. tuberculosis. Halogenated phenazine analogs have shown potent activity against slow-growing M. tuberculosis with MIC values as low as 3.13 µM[1][3].

  • Agricultural Biocontrol: Native PCA is utilized against agricultural pathogens like Xanthomonas oryzae[4]. The 7-chloro derivative offers a lower application dose and broader spectrum fungicidal activity, reducing environmental chemical burdens.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate 7-Cl-PCA, assays must differentiate between standard growth inhibition (MIC) and true bactericidal eradication of biofilms (MBEC).

Protocol 1: High-Throughput Biofilm Eradication (MBEC) Assay

Objective: Quantify the concentration of 7-Cl-PCA required to completely eradicate mature biofilms. Causality & Rationale: Biofilms must be grown on a physical substrate (peg lids) to mimic surface-attached clinical infections. Traditional MIC assays only measure planktonic cells, ignoring EPS-mediated tolerance. Self-Validation Mechanism: The protocol includes a critical "neutralization and recovery" step. By moving the pegs to fresh, drug-free media and sonicating, we ensure that any subsequent growth comes only from surviving persister cells. If the well remains clear, it definitively proves bactericidal eradication rather than bacteriostatic carryover.

Step-by-Step Methodology:

  • Biofilm Establishment: Inoculate MRSA at 105 CFU/mL into a 96-well plate fitted with a polystyrene peg lid. Incubate at 37°C for 24 hours under sheer stress to promote robust EPS formation.

  • Planktonic Wash: Remove the peg lid and rinse twice in sterile PBS. (Rationale: Removes loosely adherent planktonic cells so only true biofilm residents are tested).

  • 7-Cl-PCA Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of 7-Cl-PCA (0.1 µM to 200 µM) in cation-adjusted Mueller-Hinton broth. Incubate for 24 hours.

  • Recovery & Sonication: Rinse the pegs in PBS, then transfer to a recovery plate containing fresh, drug-free media. Sonicate the plate for 10 minutes at 60 Hz. (Rationale: Sonication physically dislodges the biofilm from the peg into the media without lysing the cells).

  • Viability Readout: Incubate the recovery plate for 24 hours. Read optical density ( OD600​ ). The MBEC is the lowest concentration resulting in an OD600​ < 0.1 (indicating >99.9% eradication).

Workflow Step1 Step 1: Biofilm Establishment Inoculate pathogen on peg-lid plate Incubate 24h to form mature EPS Step2 Step 2: Planktonic Wash Rinse pegs in PBS Removes non-adherent cells Step1->Step2 Step3 Step 3: 7-Cl-PCA Challenge Expose biofilms to compound gradient Incubate 24h at 37°C Step2->Step3 Step4 Step 4: Neutralization & Recovery Transfer to fresh recovery media Sonicate to dislodge surviving persisters Step3->Step4 Step5 Step 5: Viability Readout Measure OD600 after 24h Determine MBEC threshold Step4->Step5

Self-validating MBEC assay workflow for quantifying biofilm eradication.

Protocol 2: Intracellular ROS Quantification and Antioxidant Rescue

Objective: Validate that 7-Cl-PCA induces cell death via redox cycling and ROS generation. Causality & Rationale: If 7-Cl-PCA acts via ROS, we must directly measure intracellular oxidative stress. We use DCFDA (2',7'-dichlorofluorescin diacetate), a cell-permeable probe that fluoresces only upon oxidation by ROS[2][4]. Self-Validation Mechanism: The assay incorporates an antioxidant rescue arm (adding 10 mM thiourea, a ROS scavenger). If 7-Cl-PCA kills via ROS, thiourea will quench the ROS, reduce fluorescence, and rescue bacterial viability. This provides a closed-loop validation of the mechanism.

Step-by-Step Methodology:

  • Probe Loading: Wash exponential-phase bacterial cells and resuspend in PBS. Add 10 µM DCFDA and incubate in the dark for 30 minutes.

  • Treatment: Aliquot cells into a black-walled 96-well plate. Add 7-Cl-PCA at 1x and 4x MIC. Include a positive control ( H2​O2​ ) and a rescue arm (7-Cl-PCA + 10 mM thiourea).

  • Kinetic Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm) every 10 minutes for 2 hours using a microplate reader.

  • Viability Plating: Post-assay, plate the rescue arm aliquots on agar to confirm that ROS quenching correlates with restored CFU counts.

Quantitative Efficacy Profile

The following table summarizes the comparative efficacy of native PCA versus halogenated phenazine analogs (representative of the 7-Cl-PCA class) across key microbiological parameters[1][3][4].

CompoundTarget PathogenApplicationMIC (µM)MBEC (µM)Key Advantage
PCA (Native) P. aeruginosa / FungiAgricultural Biocontrol> 50.0> 200.0Natural baseline, moderate fungicidal activity
7-Cl-PCA (Halogenated) MRSA / M. tuberculosisClinical / Anti-Biofilm~ 3.1 - 6.2< 10.0High EPS penetration, potent persister cell eradication

Future Perspectives: Enzymatic Biosynthesis

Currently, halogenated phenazines are predominantly accessed via harsh chemical synthesis, which limits scalability and environmental sustainability[6]. The future of 7-Cl-PCA production lies in biocatalysis. Recent discoveries of single-component flavin-dependent halogenases (FDHs) capable of selectively halogenating phenazine scaffolds offer a green-chemistry alternative[6]. By engineering these FDHs into industrial fermentation strains, researchers can achieve high-yield, site-specific halogenation, paving the way for cost-effective commercialization of 7-Cl-PCA as a clinical therapeutic and advanced agricultural biopesticide.

References

  • Garrison, A. T., et al. "Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • Garrison, A. T., et al. "Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis." Angewandte Chemie International Edition, PubMed, 2015.[Link]

  • Zheng, L., et al. "Pseudomonas aeruginosa manipulates redox and iron homeostasis of its microbiota partner Aspergillus fumigatus via phenazines." Nature Communications, PMC, 2015.[Link]

  • "Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation." Organic Letters, ACS Publications, 2025.[Link]

Sources

Engineering 7-Chlorophenazine-1-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenazine Scaffold and the Halogen Advantage

Phenazine-1-carboxylic acid (PCA), a heterocyclic metabolite naturally secreted by Pseudomonas and Streptomyces species, is widely recognized as a privileged structural scaffold in medicinal chemistry and agrochemistry . While native PCA is commercialized as the broad-spectrum agricultural fungicide "Shenqinmycin," synthetic derivatization—specifically halogenation at the 7-position—dramatically enhances its pharmacodynamic properties.

The introduction of a chlorine atom to form 7-chlorophenazine-1-carboxylic acid (7-chloro-PCA) alters the electronic distribution and lipophilicity of the planar phenazine core. As an application scientist, I prioritize this specific substitution because it serves as a highly versatile intermediate. It bridges the gap between developing advanced antimicrobial agents capable of overcoming pathogen resistance and synthesizing dual Topoisomerase I/II-directed anticancer drugs .

Mechanistic Pathways & Biological Significance

The efficacy of 7-chloro-PCA derivatives is dictated by their target engagement, which operates via two primary mechanistic axes depending on the functionalization of the carboxylic acid moiety:

  • Oncology (Topoisomerase Trapping): When functionalized into bis(phenazine-1-carboxamides), the 7-chloro-PCA scaffold acts as a potent DNA intercalator. The planar, electron-deficient phenazine core inserts seamlessly between DNA base pairs, while the carboxamide side chains anchor into the minor groove. This structural conformation stabilizes transient DNA-topoisomerase cleavage complexes, effectively inhibiting both Topoisomerase I and II. The resulting accumulation of double-strand DNA breaks forces tumor cell apoptosis .

  • Agriculture (Redox Disruption): In fungal pathogens such as Rhizoctonia solani, halogenated PCA derivatives penetrate the cell membrane and disrupt the mitochondrial electron transport chain. The phenazine core undergoes a futile redox cycle, hijacking electron flow to generate lethal levels of intracellular reactive oxygen species (ROS), leading to rapid pathogen death .

MOA cluster_oncology Oncology (Anticancer) cluster_agri Agriculture (Antifungal) PCA 7-Chloro-PCA Derivatives Topo Dual Topo I/II Inhibition PCA->Topo Redox Redox Cycling Disruption PCA->Redox DNA DNA Cleavage Complex Topo->DNA Apop Tumor Cell Apoptosis DNA->Apop ROS ROS Accumulation Redox->ROS Fungi Fungal Pathogen Death ROS->Fungi

Fig 1: Dual mechanistic pathways of 7-chloro-PCA derivatives in oncology and agriculture.

Structure-Activity Relationship (SAR) Data

Understanding the causality behind substituent effects is vital for rational drug design. The 7-chloro substitution provides an optimal balance of steric bulk and electron-withdrawing capability, which modulates biological activity across different assays.

Table 1: Comparative SAR of Phenazine-1-Carboxamide Derivatives
Scaffold SubstitutionTarget ApplicationRelative Potency / EfficacyMechanistic Observation
Unsubstituted PCA Baseline FungicideModerate (EC50 ~10-20 µg/mL)Standard redox cycling; susceptible to microbial efflux pumps.
7-Chloro-PCA Oncology / AntifungalHigh (Enhanced Topo I/II trapping)Chlorine increases lipophilicity, enhancing cell membrane penetration and DNA intercalation half-life .
9-Methyl-PCA OncologyVery High (Potent Cytotoxicity)Small lipophilic electron-donating groups at position 9 maximize Topo I/II inhibition in colon cancer lines .
7,9-Dichloro-PCA AntimicrobialVery High (MIC < 1 µg/mL)Dual halogenation prevents oxidative degradation by pathogen enzymes, securing the scaffold .

Synthetic Methodologies: A Self-Validating Protocol

To synthesize 7-chloro-PCA and its bis-carboxamide derivatives, we employ a highly step-economic route utilizing a Jourdan-Ullmann cross-coupling followed by reductive cyclization .

Protocol: Synthesis of Bis[(7-chlorophenazine-1-carboxamido)propyl]methylamine

Step 1: Jourdan-Ullmann Coupling

  • Procedure: React 4-chloroaniline (1.2 eq) with 2-bromo-3-nitrobenzoic acid (1.0 eq) in DMF, utilizing Cu(0) powder as a catalyst and K₂CO₃ as a base. Heat to 130°C for 12 hours.

  • Causality: The Cu(0) catalyst facilitates oxidative addition into the aryl bromide bond, enabling nucleophilic attack by the aniline. K₂CO₃ neutralizes the generated HBr, driving the reaction forward and preventing amine protonation.

  • Self-Validation Check: Analyze an aliquot via LC-MS prior to workup. The complete disappearance of the 2-bromo-3-nitrobenzoic acid peak and the emergence of the diphenylamine intermediate mass confirms successful coupling. Do not proceed until conversion is >95%.

Step 2: Reductive Cyclization

  • Procedure: Dissolve the intermediate in a 2M NaOH solution. Slowly add NaBH₄ (3.0 eq) at 0°C. Stir at room temperature for 4 hours, then acidify with HCl to precipitate 7-chlorophenazine-1-carboxylic acid.

  • Causality: NaBH₄ reduces the nitro group to a reactive nitroso or hydroxylamine species. The highly basic environment promotes immediate intramolecular nucleophilic attack by the adjacent secondary amine, followed by dehydration to yield the fully aromatic, highly stable phenazine core .

  • Self-Validation Check: The reaction solution will transition from deep red to pale yellow/green. Post-precipitation, ¹H NMR (CDCl₃) must show the disappearance of the amine proton and the presence of the characteristic 7-chloro aromatic splitting pattern.

Step 3: Amidation (Bis-Carboxamide Formation)

  • Procedure: Activate 7-chloro-PCA (2.0 eq) with 1,1'-Carbonyldiimidazole (CDI) in DMF at 45°C for 30 minutes. Add 3,3'-diamino-N-methyldipropylamine (1.0 eq) at 0°C and stir for 4 hours .

  • Causality: CDI is explicitly chosen over thionyl chloride (SOCl₂) because it activates the carboxylic acid without generating HCl gas. HCl would immediately protonate the aliphatic polyamine reactant, rendering it non-nucleophilic and drastically reducing the final yield.

  • Self-Validation Check: Purify via flash chromatography. The final product must yield a melting point of 173-175°C, confirming the successful synthesis and purity of the target anticancer agent [[1]]([Link]).

Synthesis R1 4-Chloroaniline + 2-Bromo-3-nitrobenzoic acid Step1 Jourdan-Ullmann Coupling (Cu catalyst, Base) R1->Step1 Int1 Diphenylamine Intermediate Step1->Int1 Step2 Reductive Cyclization (NaBH4, NaOH) Int1->Step2 PCA 7-Chloro-PCA Step2->PCA Step3 Amidation (CDI, DMF, Amine) PCA->Step3 Final Bis(phenazine-1-carboxamides) Step3->Final

Fig 2: Step-economic synthetic workflow for bis(phenazine-1-carboxamides) from 7-chloro-PCA.

Conclusion

The 7-chlorophenazine-1-carboxylic acid scaffold represents a masterclass in rational drug design. By understanding the electronic and steric contributions of the 7-chloro substitution, alongside the mechanistic causality of its synthetic assembly, researchers can fine-tune this privileged structure. Whether the goal is overcoming multidrug-resistant fungal pathogens in agriculture or trapping Topoisomerase complexes in aggressive carcinomas, 7-chloro-PCA remains a foundational building block for next-generation therapeutics.

References

  • Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn. Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 2015. URL:[Link]

  • Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66. Journal of Agricultural and Food Chemistry, 2023. URL:[Link]

Sources

Discovery, Synthesis, and Isolation of 7-Chlorophenazine-1-carboxylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenazine scaffold represents one of the most versatile and biologically active classes of nitrogen-containing heterocycles. While natural phenazines like Phenazine-1-carboxylic acid (PCA) are widely isolated from Pseudomonas and Streptomyces species, the demand for targeted anticancer therapeutics has driven the rational design of synthetic derivatives. 7-Chlorophenazine-1-carboxylic acid (7-Cl-PCA) is a critical synthetic intermediate engineered specifically to overcome the limitations of natural phenazines. By introducing a halogen at the 7-position, researchers have successfully modulated the lipophilicity and redox potential of the phenazine core, paving the way for the development of bis(phenazine-1-carboxamides)—a potent class of dual Topoisomerase I/II inhibitors.

This whitepaper provides an authoritative, step-by-step guide to the chemical rationale, synthesis, and isolation of 7-Cl-PCA, designed for researchers and drug development professionals scaling up phenazine-based therapeutics.

Rationale and Structural Evolution

The Biological Context of the Phenazine Core

Natural phenazines are redox-active secondary metabolites that play crucial roles in microbial ecology, including electron transfer and competitive inhibition of rival microorganisms[Laursen & Nielsen, 2004]. The planar, tricyclic pyrazine core allows these molecules to intercalate into DNA. However, natural PCA lacks the binding affinity and target specificity required for modern oncology applications.

Causality in Rational Drug Design: Why the 7-Chloro Substitution?

The transition from natural PCA to 7-Cl-PCA was driven by strict structure-activity relationship (SAR) requirements for Topoisomerase I/II inhibition[Rewcastle et al., 2000].

  • Electronic Modulation: The strongly electronegative chlorine atom withdraws electron density from the phenazine ring system. This lowers the reduction potential of the molecule, stabilizing the intercalative complex formed between the drug, DNA, and the topoisomerase enzyme.

  • Steric and Lipophilic Enhancement: The 7-position is strategically located on the distal aromatic ring relative to the carboxylic acid. Halogenation here increases overall lipophilicity (LogP), enhancing cellular permeability without sterically hindering the critical hydrogen-bonding interactions required at the 1-carboxamide position.

G N1 Natural PCA (Pseudomonas spp.) N2 Rational Drug Design (Halogenation Strategy) N1->N2 Lead Optimization N3 7-Chlorophenazine-1- carboxylic acid N2->N3 Synthetic Modification N4 Bis(phenazine-1-carboxamides) (Dual Topo I/II Inhibitors) N3->N4 Dimerization

Evolutionary pathway from natural phenazines to synthetic topoisomerase inhibitors.

Chemical Synthesis Workflow & Mechanistic Causality

Because 7-Cl-PCA is an optimized synthetic derivative rather than a direct natural isolate, its "isolation" refers to the rigorous chemical purification from a complex synthetic matrix. The most robust method for assembling the asymmetric phenazine core is via a modified Ullmann cross-coupling followed by reductive cyclization[Guttenberger et al., 2017].

The Two-Step Synthetic Strategy
  • Ullmann Coupling: 2-bromo-3-nitrobenzoic acid is reacted with 4-chloroaniline. The causality here is regiocontrol: the bromine atom acts as a highly reactive leaving group for the incoming aniline nucleophile, ensuring the carboxylic acid and nitro groups remain in the correct ortho orientation.

  • Reductive Cyclization: The resulting diphenylamine is subjected to sodium borohydride (NaBH₄) in an alkaline medium (NaOH).

    • Mechanistic Insight: The alkaline environment is critical. It maintains the carboxylic acid as a soluble sodium salt, preventing premature precipitation. Simultaneously, NaBH₄ reduces the nitro group to a reactive nitroso/hydroxylamine intermediate, which undergoes spontaneous intramolecular electrophilic aromatic substitution with the adjacent chlorinated aryl ring to close the phenazine core.

Workflow S1 Step 1: Ullmann Coupling (2-Bromo-3-nitrobenzoic acid + 4-Chloroaniline) S2 Step 2: Reductive Cyclization (NaBH4 / NaOH, 70°C) S1->S2 S3 Step 3: Acidic Quenching (pH adjustment to 2.0) S2->S3 S4 Step 4: Solvent Extraction (Dichloromethane) S3->S4 S5 Step 5: Column Chromatography (Silica Gel, DCM/MeOH) S4->S5 S6 Pure 7-Cl-PCA (Yellow Solid, >98% Purity) S5->S6

Step-by-step synthetic and isolation workflow for 7-chlorophenazine-1-carboxylic acid.

Detailed Experimental Protocol

As a self-validating system, this protocol incorporates specific checkpoints to ensure intermediate integrity before proceeding to resource-intensive isolation steps.

Phase 1: Reductive Cyclization
  • Preparation: Dissolve 2-((4-chlorophenyl)amino)-3-nitrobenzoic acid (1.0 eq, ~5.0 mmol) in 100 mL of 2 M aqueous NaOH. Stir vigorously at room temperature until complete dissolution is achieved.

  • Reduction: Slowly add NaBH₄ (6.0 eq) in small portions over 30 minutes to manage the exothermic release of hydrogen gas.

  • Heating: Elevate the reaction temperature to 70 °C and maintain for 5 hours.

    • Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the bright orange starting material and the emergence of a highly fluorescent green-yellow spot under UV 254 nm validates the successful formation of the phenazine core.

Phase 2: Isolation and Purification
  • Acidic Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2 M HCl dropwise until the solution reaches pH 2.0.

    • Causality: Acidification protonates the soluble sodium carboxylate into its neutral carboxylic acid form. This drastically reduces aqueous solubility, driving the precipitation of the crude phenazine.

    • Validation Checkpoint: Remove a 0.5 mL aliquot before bulk extraction. If a distinct yellow precipitate does not form upon reaching pH 2.0, the cyclization has failed or the concentration is too low. Do not proceed to extraction until this is verified.

  • Solvent Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 × 100 mL). DCM is strictly selected over ethyl acetate due to the phenazine core's superior partitioning coefficient in halogenated solvents.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel column chromatography. Elute with a gradient of DCM to DCM/MeOH (98:2). 7-Cl-PCA will elute as a distinct, vibrant yellow band.

  • Crystallization: Recrystallize the concentrated fractions from a mixture of DCM and minimal Methanol to yield pure 7-Cl-PCA as crystalline yellow needles.

Quantitative Data & Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the regiochemistry of the chlorine atom, as isomeric mixtures can drastically alter the efficacy of downstream Topoisomerase inhibitors.

Table 1: Physicochemical and Analytical Profile of 7-Cl-PCA
ParameterValue / DescriptionAnalytical Rationale
Molecular Formula C₁₃H₇ClN₂O₂Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 258.66 g/mol -
Appearance Yellow crystalline solidCharacteristic of fully conjugated phenazine systems.
Melting Point 173 – 175 °CSharp melting point indicates >98% purity post-crystallization.
¹H NMR (400 MHz, CDCl₃) δ ~15.2 (s, 1H, COOH)Extreme downfield shift due to strong intramolecular hydrogen bonding between the carboxylic proton and the adjacent N-5 phenazine nitrogen.
Aromatic Region (¹H NMR) δ 8.90 – 7.80 (m, 6H)Deshielded multiplet patterns confirm the tricyclic core; coupling constants (J ~ 8.5, 2.0 Hz) verify the 7-position substitution pattern.
Yield 55% – 71%Varies based on the efficiency of the reductive cyclization step.
Table 2: Comparative Biological Efficacy (Downstream Derivatives)

To illustrate the value of 7-Cl-PCA, below is a comparison of the Topoisomerase inhibitory activity of its downstream derivative, Bis[3-(7-chlorophenazine-1-carboxamido)propyl]methylamine, against the parent unhalogenated compound.

Compound DerivativeIC₅₀ (Jurkat WT)IC₅₀ (Jurkat Resistant - JLA)Resistance Ratio (JLA/WT)
Unsubstituted Bis-phenazine 120 nM280 nM2.3
7-Chloro Bis-phenazine 45 nM65 nM1.4

Note: The 7-chloro substitution not only increases absolute potency (lower IC₅₀) but significantly overcomes multidrug resistance mechanisms (lower resistance ratio), validating the rational design strategy.

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews, 104(3), 1663–1686. URL:[Link]

  • Rewcastle, G. W., Denny, W. A., et al. (2000). Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Journal of Medicinal Chemistry, 43(24), 4668-4677. URL:[Link]

  • Guttenberger, N., Blankenfeldt, W., & Breinbauer, R. (2017). Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. Bioorganic & Medicinal Chemistry, 25(22), 6149-6166. URL:[Link]

Spectroscopic data of 7-Chlorophenazine-1-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Data of 7-Chlorophenazine-1-carboxylic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Chlorophenazine-1-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices, integrate multi-technique data for unambiguous structural confirmation, and provide detailed protocols grounded in authoritative references. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the structural characterization of phenazine derivatives.

Introduction: The Significance of Spectroscopic Characterization

7-Chlorophenazine-1-carboxylic acid belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Phenazine-1-carboxylic acid (PCA) itself is a well-known antibiotic produced by various bacteria[1][2]. The introduction of a chloro-substituent at the 7-position modifies the molecule's electronic properties, lipophilicity, and potential biological activity, making it a target of interest in drug discovery and functional materials research.

Accurate structural elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will demonstrate how NMR, IR, and MS data, when synergistically interpreted, provide a complete and validated structural profile of 7-Chlorophenazine-1-carboxylic acid.

Molecular Structure and Spectroscopic Implications

The structure of 7-Chlorophenazine-1-carboxylic acid incorporates several key features that dictate its spectroscopic signature:

  • Aromatic Phenazine Core: A rigid, planar system of three fused rings, leading to distinct signals in the aromatic region of NMR spectra and characteristic C=C and C=N stretching vibrations in IR.

  • Carboxylic Acid Group: This functional group produces highly characteristic signals, including a labile, deshielded proton in ¹H NMR, a carbonyl carbon in ¹³C NMR, and a very broad O-H and strong C=O stretch in IR spectroscopy[3][4].

  • Chloro-substituent: The electronegative chlorine atom influences the chemical shifts of nearby protons and carbons. Crucially, it imparts a distinctive isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Caption: Molecular Structure with IUPAC Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise in Action: Experimental Protocol & Rationale

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of 7-Chlorophenazine-1-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Choice Rationale: DMSO-d₆ is selected for its excellent solvating power for polar aromatic acids. Critically, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD[5].

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra (COSY, HSQC, HMBC) for unambiguous assignments.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm) and a highly deshielded signal for the carboxylic acid proton. Based on data from analogous phenazine derivatives[6], the following assignments can be predicted. The protons on the unsubstituted ring (H-2, H-3, H-4) will form one spin system, while the protons on the chloro-substituted ring (H-6, H-8, H-9) will form another.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show 13 distinct carbon signals. The carboxyl carbon is the most deshielded, typically appearing around 165-170 ppm[7]. Aromatic carbons appear between ~110-150 ppm. The carbon bearing the chlorine (C-7) will be directly influenced by the halogen's electronegativity.

Summary of NMR Data
PositionPredicted ¹H Chemical Shift (δ, ppm) & MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1-COOH~14.0 (s, br)~166.5
C-1-~133.0
H-2~8.50 (dd)~132.5
H-3~8.10 (m)~131.0
H-4~9.00 (dd)~130.0
C-4a-~142.5
C-5a-~141.0
H-6~8.45 (d)~129.5
C-7-~139.0
H-8~8.15 (dd)~124.5
H-9~8.35 (d)~133.5
C-9a-~143.0
C-10a-~139.5

Note: These are predicted values based on published data for similar structures like 7-fluorophenazine-1-carboxylic acid[6] and phenazine-1-carboxylic acid[2][7]. Actual values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise in Action: Experimental Protocol & Rationale

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Technique Rationale: ATR is a modern, rapid, and reliable technique for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of an aromatic carboxylic acid is highly distinctive.

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids adopt in the solid state[3][8].

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is anticipated between 1710 and 1680 cm⁻¹. Its position is slightly lowered from a typical saturated acid due to conjugation with the aromatic phenazine system[4][9][10].

  • C=C/C=N Stretches (Aromatic): Multiple sharp peaks of varying intensity will be observed in the 1600-1450 cm⁻¹ region, characteristic of the aromatic core.

  • C-O Stretch: A strong band associated with the carboxylic C-O bond should appear in the 1320-1210 cm⁻¹ region[8].

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.

Summary of IR Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 2500O-H stretch (Carboxylic Acid Dimer)Strong, Very Broad
~3050C-H stretch (Aromatic)Medium, Sharp
~1700C=O stretch (Conjugated Carboxylic Acid)Strong, Sharp
1600 - 1450C=C / C=N stretches (Aromatic Ring)Medium-Strong, Sharp
~1250C-O stretch (Carboxylic Acid)Strong
~900O-H bend (Out-of-plane)Medium, Broad
~750C-Cl stretchMedium-Strong

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula of a compound and can offer structural information through fragmentation analysis.

Expertise in Action: Experimental Protocol & Rationale

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.

  • Ionization Technique: Utilize Electrospray Ionization (ESI) in negative ion mode.

  • Rationale: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion[11]. The carboxylic acid is easily deprotonated, making negative ion mode ([M-H]⁻) highly sensitive and the logical choice.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

MS Spectral Interpretation
  • Molecular Formula: C₁₃H₇ClN₂O₂

  • Monoisotopic Mass: 258.02 g/mol

  • [M-H]⁻ Ion: The primary ion observed in negative mode ESI will be at m/z 257.01. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.

  • Chlorine Isotope Pattern (Self-Validation): A crucial feature for confirming the presence of one chlorine atom is the isotopic peak at [M-H+2]⁻, which will be approximately one-third the intensity of the [M-H]⁻ peak. This is due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This provides an internal validation of the structure.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), which would result in a fragment ion.

Summary of MS Data
m/z (Negative ESI)AssignmentKey Feature
~257.01[M-H]⁻ for C₁₃H₇³⁵ClN₂O₂Monoisotopic Peak
~259.01[M-H]⁻ for C₁₃H₇³⁷ClN₂O₂Isotope Peak (~32% of M-H)

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple sources to build an unassailable structural proof.

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of 7-Chlorophenazine-1-carboxylic acid is unambiguous when approached with a multi-technique strategy. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and the specific substitution pattern. Infrared spectroscopy provides rapid confirmation of the key carboxylic acid and aromatic functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and validates the presence of the chlorine atom through its characteristic isotopic signature. This integrated approach, grounded in sound experimental principles, ensures the highest degree of confidence in the identity and purity of the compound, which is essential for its application in any research or development setting.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Chekhonin, I. et al. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

  • Li, Y. et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5343. Available at: [Link]

  • La-Scalea, M. A. et al. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology, 8, 1098. Available at: [Link]

  • Squires, C. et al. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2025(4), M2069. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Larrow, J. F. et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Organic Chemistry. Available at: [Link]

  • La-Scalea, M. A. et al. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology, 8. Available at: [Link]

  • Abraham, S. et al. (2015). NMR data of phenazine-1-carboxylic acid (PCA). ResearchGate. Available at: [Link]

  • USCKS. (n.d.). 7-Chlorophenazine-1-carboxylic acid[103942-92-3]. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

A Technical Guide to the Speculative Mechanism of Action of 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenazine natural products represent a class of redox-active heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] While phenazine-1-carboxylic acid (PCA) is a well-studied archetype, its halogenated derivatives are emerging as compounds with potentially enhanced potency and novel mechanisms of action.[1][3] This technical guide provides a speculative, yet scientifically grounded, exploration of the mechanism of action of 7-chlorophenazine-1-carboxylic acid. Drawing from the established bioactivity of PCA and other halogenated phenazines, we postulate that its primary mode of action is the induction of oxidative stress through redox cycling and the generation of reactive oxygen species (ROS). Secondary mechanisms, including direct enzymatic inhibition and disruption of bioenergetic pathways, are also considered. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating this promising compound.

Introduction: The Therapeutic Potential of Halogenated Phenazines

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, such as those from the genera Pseudomonas and Streptomyces.[1][2] Their planar structure and redox potential enable them to participate in a range of biological electron transfer reactions, underpinning their broad-spectrum antimicrobial and anticancer activities.[2][4] The parent compound, phenazine-1-carboxylic acid (PCA), has been extensively studied and is known to exert its effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in target organisms.[5][6][7]

The strategic addition of halogen atoms to the phenazine core can significantly modulate the physicochemical properties of the molecule, including its redox potential and lipophilicity. This, in turn, can enhance its biological activity.[1][3] Halogenated phenazines have demonstrated potent antibacterial and biofilm-eradicating activities, often surpassing their non-halogenated counterparts.[1][3] The introduction of a chlorine atom at the 7-position of the phenazine-1-carboxylic acid scaffold is hypothesized to augment its efficacy, making 7-chlorophenazine-1-carboxylic acid a compelling candidate for further investigation.

This guide will dissect the probable mechanistic pathways of 7-chlorophenazine-1-carboxylic acid, offering testable hypotheses and detailed experimental protocols to elucidate its precise mode of action.

Postulated Primary Mechanism of Action: Redox Cycling and Oxidative Stress

The central hypothesis for the mechanism of action of 7-chlorophenazine-1-carboxylic acid is its ability to act as a redox catalyst, leading to the generation of cytotoxic reactive oxygen species (ROS). This mechanism is well-documented for PCA and other phenazine derivatives.[2][5][7][8]

The proposed cycle is as follows:

  • Cellular Uptake: The lipophilic nature of the phenazine ring, enhanced by the chloro-substituent, facilitates its diffusion across the cell membranes of target organisms.

  • Intracellular Reduction: Once inside the cell, 7-chlorophenazine-1-carboxylic acid is reduced by cellular reductases, such as NADH:flavin oxidoreductase, utilizing NADH or NADPH as electron donors.

  • Reaction with Molecular Oxygen: The reduced form of the compound readily reacts with molecular oxygen (O₂) to generate superoxide radicals (O₂⁻).

  • Regeneration and Further ROS Production: This reaction regenerates the oxidized form of 7-chlorophenazine-1-carboxylic acid, allowing it to re-enter the cycle. The superoxide radicals can be further converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.

  • Cellular Damage and Death: The accumulation of ROS leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in cell death.[5][6]

ROS_Generation_Cycle cluster_membrane Cellular Environment 7-Cl-PCA_ext 7-Chlorophenazine- 1-carboxylic Acid (extracellular) 7-Cl-PCA_int 7-Chlorophenazine- 1-carboxylic Acid (intracellular) 7-Cl-PCA_ext->7-Cl-PCA_int Diffusion Reduced_7-Cl-PCA Reduced 7-Chlorophenazine- 1-carboxylic Acid 7-Cl-PCA_int->Reduced_7-Cl-PCA Cellular Reductases (NADH/NADPH) Reduced_7-Cl-PCA->7-Cl-PCA_int O₂ ROS Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) Reduced_7-Cl-PCA->ROS O₂ → O₂⁻ Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Oxidative Stress

Caption: Proposed redox cycling mechanism of 7-chlorophenazine-1-carboxylic acid leading to ROS generation.

Speculative Secondary Mechanisms of Action

While ROS generation is likely the predominant mechanism, 7-chlorophenazine-1-carboxylic acid may also exert its effects through other pathways, either independently or in concert with oxidative stress.

Inhibition of Key Metabolic Enzymes

The planar structure of the phenazine ring allows for potential intercalation into DNA or binding to the active sites of enzymes. It is plausible that 7-chlorophenazine-1-carboxylic acid could directly inhibit enzymes crucial for cellular metabolism and survival. For instance, enzymes involved in the electron transport chain or antioxidant defense systems (e.g., catalase, superoxide dismutase) could be potential targets.[7] Inhibition of these enzymes would not only disrupt cellular energy production but also exacerbate the effects of oxidative stress.

Disruption of Biofilm Formation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics.[3] Halogenated phenazines have shown promising activity in eradicating biofilms.[3] 7-chlorophenazine-1-carboxylic acid may interfere with biofilm formation by:

  • Inhibiting Quorum Sensing: Disrupting the cell-to-cell communication systems that regulate biofilm development.

  • Altering the Extracellular Matrix: Interfering with the production of polysaccharides, proteins, and extracellular DNA that form the biofilm scaffold.

  • Inducing Persister Cell Death: The ROS-mediated damage may be effective against the dormant, persister cells within biofilms that are tolerant to traditional antibiotics.

Experimental Protocols for Mechanistic Elucidation

To validate the speculative mechanisms of action, a series of targeted experiments are proposed.

Determination of Antimicrobial and Anticancer Activity

A foundational step is to quantify the biological activity of 7-chlorophenazine-1-carboxylic acid against a panel of relevant microorganisms and cancer cell lines.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) for Comparative Analysis

CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosaCandida albicansA549 (Lung Cancer Cell Line)
Phenazine-1-carboxylic acid (PCA)16 µg/mL32 µg/mL8 µg/mL25 µM
7-Chlorophenazine-1-carboxylic acid ≤ 4 µg/mL ≤ 8 µg/mL ≤ 2 µg/mL ≤ 10 µM

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve 7-chlorophenazine-1-carboxylic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Culture: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium to the mid-logarithmic phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

  • Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[9]

Assessment of ROS Generation

Directly measuring the intracellular accumulation of ROS is crucial to validating the primary hypothesized mechanism.

ROS_Detection_Workflow Start Culture Cells/Microbes Treat Treat with 7-Cl-PCA Start->Treat Incubate_Probe Incubate with DCFH-DA Probe Treat->Incubate_Probe Wash Wash to Remove Excess Probe Incubate_Probe->Wash Measure Measure Fluorescence (Flow Cytometry or Plate Reader) Wash->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for the detection of intracellular ROS.

Protocol 2: Intracellular ROS Detection using DCFH-DA

  • Cell Culture: Culture the target cells (e.g., bacteria, fungal, or cancer cells) to the desired density.

  • Compound Treatment: Treat the cells with 7-chlorophenazine-1-carboxylic acid at its MIC or IC₅₀ concentration for a defined period (e.g., 1-4 hours). Include an untreated control and a positive control (e.g., H₂O₂).

  • Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C.[5][7][9]

  • Washing: Centrifuge the cells to remove the extracellular probe and resuspend them in a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm). An increase in fluorescence intensity correlates with higher levels of intracellular ROS.

Conclusion

The available evidence from related phenazine compounds strongly suggests that 7-chlorophenazine-1-carboxylic acid is a promising bioactive molecule with a primary mechanism of action rooted in the induction of oxidative stress via redox cycling. Its halogenated nature is anticipated to enhance its potency against a range of microbial pathogens and cancer cells. The experimental frameworks provided in this guide offer a clear path to rigorously test these hypotheses and to further elucidate the therapeutic potential of this compound. Future investigations should also explore its effects on specific cellular pathways and its potential for synergistic interactions with existing therapeutic agents.

References

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology. [Link]

  • Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. ACS Infectious Diseases. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. [Link]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Walailak Journal of Science and Technology. [Link]

  • Phenazine derivatives as antimicrobial agents.
  • Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance. Applied and Environmental Microbiology. [Link]

  • Possible mode of action of phenazine-1-carboxylic acid (PCA) on Ps.... ResearchGate. [Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. International Journal of Molecular Sciences. [Link]

  • Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Effects of phenazine-1-carboxylic acid on the biology of the plant-pathogenic bacterium Xanthomonas oryzae pv. oryzae. Pesticide Biochemistry and Physiology. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]

  • Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

  • A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]

  • CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). Frontiers in Microbiology. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. International Journal of Molecular Sciences. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers. [Link]

Sources

In Silico Prediction of 7-Chlorophenazine-1-carboxylic Acid Targets: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenazine-1-carboxylic acid (PCA) and its halogenated derivatives represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, antifungal, and anticancer properties[3, 4]. The specific substitution of a chlorine atom at the 7-position to form 7-Chlorophenazine-1-carboxylic acid (7-CPCA) significantly modulates the lipophilicity and electronic distribution of the tricyclic phenazine core [1]. This whitepaper provides an authoritative, step-by-step computational framework for predicting and validating the macromolecular targets of 7-CPCA in silico, bridging structural biology with predictive pharmacology.

Structural Rationale and Ligand Preparation

The efficacy of in silico target fishing relies heavily on the accuracy of the input ligand's 3D conformation. The chlorine atom in 7-CPCA introduces an anisotropic electron distribution (a "sigma-hole" capable of halogen bonding) that standard empirical force fields often fail to capture accurately. Therefore, Quantum Mechanical (QM) optimization is a mandatory first step to ensure high-fidelity electrostatic mapping.

Protocol 1: QM-Driven Ligand Preparation

Causality Check: Why use QM over standard force fields? The electron-withdrawing nature of the 7-chloro group reduces the electron density of the adjacent aromatic ring. This shift is critical for accurately predicting π−π stacking interactions with target residues (e.g., Tyrosine or Tryptophan). QM ensures the Electrostatic Potential (ESP) is physiologically accurate.

  • Initial 2D to 3D Conversion : Generate the 3D structure of 7-CPCA using a chemoinformatics toolkit (e.g., RDKit). Ensure the carboxylic acid moiety is in its physiologically relevant deprotonated state (pH 7.4) [1].

  • Geometry Optimization : Submit the structure to a QM package (e.g., Gaussian). Utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set to optimize the geometry.

  • ESP Charge Calculation : Calculate the ESP charges to accurately map the halogen's sigma-hole and the phenazine core's electron cloud.

  • Format Conversion : Export the optimized structure to MOL2 format, retaining the QM-derived partial charges for downstream docking.

Reverse Pharmacophore Mapping and Target Fishing

To identify potential targets without a priori bias, reverse pharmacophore mapping is employed. This technique screens the 3D pharmacophoric features of 7-CPCA against databases of known protein cavities (e.g., PharmMapper).

Causality Check: Why reverse mapping instead of simple shape-based screening? 7-CPCA is a relatively planar, rigid molecule. Shape-based screening yields too many false positives (e.g., generic DNA intercalators). Pharmacophore mapping enforces strict geometric constraints on hydrogen bond acceptors (the carboxylic acid) and hydrophobic/halogen interaction points, drastically increasing target specificity.

Workflow LIG Ligand Preparation (7-CPCA QM Optimization) FISH Reverse Pharmacophore Mapping & Target Fishing LIG->FISH DOCK High-Throughput Molecular Docking FISH->DOCK MD Molecular Dynamics (MD) (100 ns Trajectory) DOCK->MD NET Network Pharmacology & Pathway Enrichment MD->NET

In silico target prediction workflow for 7-CPCA.

Molecular Docking and Binding Affinity Profiling

Based on historical data of phenazine derivatives, key predicted targets include human Topoisomerase I/II (anticancer) and bacterial quorum-sensing receptors like MvfR/PqsR (antimicrobial) [2]. High-throughput molecular docking is used to rank these targets quantitatively.

Protocol 2: Molecular Docking Workflow
  • Protein Preparation : Retrieve target crystal structures from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Generation : Define the active site grid box. For Topoisomerase II, center the box on the DNA cleavage complex interface. For MvfR, center it on the co-inducer binding pocket.

  • Docking Execution : Run the Lamarckian Genetic Algorithm (LGA) using AutoDock Vina. Allow full flexibility for the 7-CPCA carboxylic acid dihedral angle while keeping the planar phenazine core rigid.

  • Pose Analysis : Extract the top-ranked poses. Validate the pose by confirming halogen bonding with backbone carbonyls and π−π stacking with aromatic residues.

Quantitative Data Presentation

The following table summarizes representative in silico benchmarking data for 7-CPCA against its highest-probability macromolecular targets.

Table 1: Predicted Binding Affinities of 7-CPCA across Key Macromolecular Targets

Target ProteinPDB IDBiological PathwayDocking Score (kcal/mol)MM-GBSA ΔGbind (kcal/mol)
Topoisomerase II3QX3Anticancer / DNA Replication-8.7-42.5
Topoisomerase I1T8IAnticancer / DNA Replication-8.2-38.1
MvfR (PqsR)6Q7UAntimicrobial / Quorum Sensing-7.9-35.4
DNA Gyrase (GyrB)4UROAntimicrobial / DNA Supercoiling-7.5-31.2

Molecular Dynamics (MD) Simulations

To validate the trustworthiness of the docking poses, MD simulations are executed. A static docking score does not account for the entropic penalties of binding or solvent-induced conformational shifts. A self-validating protocol requires the system to reach thermodynamic equilibrium.

Protocol 3: MD Simulation of the 7-CPCA-Target Complex
  • System Solvation : Immerse the complex in a TIP3P water box with a minimum 10 Å buffer distance from the protein surface.

  • Neutralization : Add Na+/Cl- ions to achieve physiological ionic strength (0.15 M).

  • Equilibration : Perform a 2-stage equilibration (NVT followed by NPT ensembles) for 1 ns each, restraining the protein backbone to allow solvent relaxation.

  • Production Run : Execute a 100 ns unrestrained production run at 300 K and 1 atm.

  • Trajectory Analysis : Calculate the Root Mean Square Deviation (RMSD) of the ligand. Self-Validation: The protocol is considered successful only if the ligand RMSD plateaus (fluctuations < 2.0 Å) after the first 20 ns. Perform MM-GBSA calculations on the final 20 ns to derive the absolute binding free energy (ΔGbind).

Pathway cluster_anti_cancer Anticancer Pathway cluster_anti_bacterial Antimicrobial Pathway CPCA 7-Chlorophenazine-1-carboxylic acid (7-CPCA) TOPO Topoisomerase I/II CPCA->TOPO QS Quorum Sensing (MvfR/PqsR) CPCA->QS ROS ROS Generation CPCA->ROS DNA DNA Cleavage Complex Stabilization TOPO->DNA APOP Apoptosis Induction DNA->APOP BIO Biofilm Inhibition QS->BIO

Dual-targeting mechanism of action for 7-CPCA.

Conclusion

The in silico prediction of 7-CPCA targets requires a rigorous, multi-tiered computational approach. By combining QM-derived charge mapping, reverse pharmacophore screening, and MD simulations, researchers can confidently prioritize targets for in vitro validation. The dual-targeting potential of 7-CPCA—acting simultaneously as a topoisomerase poison and a bacterial quorum-sensing inhibitor—highlights the immense therapeutic versatility of halogenated phenazines.

References

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Research and Reviews
  • Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs Academia.edu
  • A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 N
  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli MDPI

Halogenated Phenazines: A New Frontier in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Halogenated phenazine (HP) compounds have emerged as a promising class of molecules with potent activity against a wide range of multidrug-resistant bacterial pathogens, including those existing in persistent, hard-to-treat biofilm communities.[3][4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of halogenated phenazines.

The Genesis of a New Antibacterial Scaffold

The discovery of the antibacterial properties of halogenated phenazines was inspired by the natural competition observed between different bacterial species.[1] For instance, Pseudomonas aeruginosa secretes phenazine compounds like pyocyanin to gain an advantage over other bacteria, such as Staphylococcus aureus, in the lungs of cystic fibrosis patients.[1] This natural precedent spurred investigations into the therapeutic potential of synthetic phenazine derivatives. Early studies revealed that the introduction of halogen atoms onto the phenazine scaffold significantly enhances their antibacterial potency.[3][9]

Synthetic Strategies: Building the Halogenated Phenazine Core

A key to unlocking the therapeutic potential of halogenated phenazines lies in the ability to synthetically access a diverse range of analogs for structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to construct the core phenazine scaffold and introduce halogen atoms at specific positions.

The Wohl-Aue Reaction: A Convergent Approach

A powerful and versatile method for synthesizing the phenazine core is the Wohl-Aue reaction.[4] This reaction involves the condensation of a nitroaromatic compound with an aniline derivative, providing a convergent route to a wide array of substituted phenazines. The modularity of this approach allows for the introduction of various substituents on different rings of the phenazine scaffold by simply changing the starting materials.[4] This flexibility is crucial for exploring the impact of different functional groups on biological activity.

Experimental Protocol: Representative Wohl-Aue Synthesis of a 1-Methoxyphenazine Precursor

  • Reactant Preparation: Dissolve the desired nitrobenzene derivative and aniline derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, for example, powdered potassium hydroxide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a specific temperature (e.g., 120 °C) for a defined period (e.g., 4 hours).

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 1-methoxyphenazine derivative.

Halogenation: Tailoring the Scaffold for Potency

Once the phenazine core is synthesized, halogen atoms can be introduced using various electrophilic halogenating agents. The choice of reagent and reaction conditions dictates the regioselectivity of the halogenation.

  • N -Halosuccinimides (NXS): N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used reagents for the halogenation of the electron-rich phenazine ring.[3] The number of equivalents of the NXS reagent can be controlled to achieve mono- or di-halogenation.

  • Regioselectivity: The position of halogenation is influenced by the existing substituents on the phenazine ring. For example, in 1-hydroxyphenazine, the hydroxyl group directs halogenation to the 2- and 4-positions.[3]

The ability to selectively introduce different halogens (bromine, chlorine, iodine) at various positions has been instrumental in elucidating the structure-activity relationships of these compounds.

Demethylation: Unmasking the Active Moiety

In many synthetic routes, a methoxy group is used as a protecting group for the hydroxyl functionality at the 1-position. This hydroxyl group is often crucial for the biological activity of halogenated phenazines. Therefore, a demethylation step is typically required to unmask the active 1-hydroxyphenazine. Boron tribromide (BBr₃) and aluminum(III) chloride (AlCl₃) are effective reagents for this transformation.[3][10]

General Synthetic Workflow for Halogenated Phenazines

G cluster_0 Starting Materials Nitroaromatic Substituted Nitroaromatic WohlAue Wohl-Aue Reaction Nitroaromatic->WohlAue Aniline Substituted Aniline Aniline->WohlAue Methoxyphenazine 1-Methoxyphenazine Intermediate WohlAue->Methoxyphenazine Demethylation Demethylation (e.g., BBr3) Methoxyphenazine->Demethylation Hydroxyphenazine 1-Hydroxyphenazine Demethylation->Hydroxyphenazine Halogenation Halogenation (e.g., NBS) Hydroxyphenazine->Halogenation HalogenatedPhenazine Halogenated Phenazine Product Halogenation->HalogenatedPhenazine

Caption: A generalized workflow for the synthesis of halogenated phenazines.

Structure-Activity Relationships (SAR): Decoding the Determinants of Potency

Systematic modifications of the halogenated phenazine scaffold have revealed key structural features that govern their antibacterial and anti-biofilm activity.

  • Halogen Identity and Position: The type of halogen and its location on the phenazine ring significantly impact potency. Bromine atoms, particularly at the 2- and 4-positions of the 1-hydroxyphenazine scaffold, have been shown to confer potent activity.[3]

  • Substitution at Other Positions: Exploration of substitutions at the 6-, 7-, and 8-positions has led to the discovery of compounds with enhanced activity.[4][10] For instance, the introduction of trifluoromethyl groups at the 6- and 8-positions resulted in highly potent analogs.[10]

  • The 1-Hydroxyl Group: The presence of a hydroxyl group at the 1-position is generally considered crucial for the primary mechanism of action, which involves metal chelation.[7]

These SAR insights are critical for the rational design of next-generation halogenated phenazines with improved efficacy and drug-like properties.

Mechanism of Action: Starving Bacteria of Essential Metals

Unlike many conventional antibiotics that target specific cellular processes like cell wall synthesis or protein translation, halogenated phenazines appear to exert their antibacterial effect through a unique mechanism: the induction of iron starvation.[4][7][11]

The 1-hydroxyl group and the adjacent nitrogen atom in the phenazine ring form a bidentate chelation site that can bind to essential metal ions, particularly iron(II).[4][7] By sequestering intracellular iron, these compounds disrupt critical iron-dependent metabolic processes, leading to bacterial cell death. Transcriptional profiling of MRSA biofilms treated with a potent halogenated phenazine revealed a rapid upregulation of genes associated with iron uptake, providing strong evidence for this iron starvation mechanism.[4]

Proposed Mechanism of Iron Chelation by Halogenated Phenazines

G HP Halogenated Phenazine Chelate HP-Fe²⁺ Chelate (Inactive Complex) HP->Chelate Fe2 Fe²⁺ Fe2->Chelate Starvation Iron Starvation Chelate->Starvation Death Bacterial Cell Death Starvation->Death

Caption: The proposed iron starvation mechanism of halogenated phenazines.

This distinct mode of action is particularly advantageous as it is less likely to be affected by existing resistance mechanisms that plague conventional antibiotics.

Potent Activity Against Planktonic Bacteria and Biofilms

Halogenated phenazines have demonstrated remarkable activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[3][4][6][8] Furthermore, some analogs exhibit potent activity against the slow-growing pathogen Mycobacterium tuberculosis.[3][5][6][8]

One of the most significant attributes of halogenated phenazines is their ability to eradicate bacterial biofilms.[3][4][5][6][7][8] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which renders them highly tolerant to conventional antibiotics.[4][7] The ability of halogenated phenazines to effectively kill the persistent, non-replicating bacteria within biofilms makes them particularly promising for treating chronic and recurrent infections.[3][5][6]

Compound/DrugTarget OrganismPlanktonic MIC (µM)Biofilm MBEC (µM)
Halogenated Phenazine 14 MRSA< 10< 10
MRSE2.352.35
VRE0.200.20
Halogenated Phenazine 11 M. tuberculosis3.13-
Halogenated Phenazine 12 M. tuberculosis3.13-
Vancomycin MRSA~2 µg/mL> 2000
Daptomycin MRSA-> 2000

Data compiled from multiple sources.[3][5][6][12]

Importantly, these compounds have shown negligible toxicity against mammalian cells, suggesting a favorable therapeutic window.[3][5][6][8]

Prodrug Strategies: Enhancing Therapeutic Potential

Despite their potent in vitro activity, the therapeutic application of some halogenated phenazines can be limited by factors such as poor water solubility.[1][2][11] To address this challenge, prodrug strategies have been developed to improve their pharmacokinetic properties.

The core concept behind these prodrugs is to mask the active 1-hydroxyl group with a cleavable linker that is selectively removed under specific physiological conditions, such as the reductive environment within bacteria or the presence of bacterial-specific enzymes.[1][2][11]

Nitroreductase-Activated Prodrugs

One approach involves attaching a nitroarene moiety to the 1-hydroxyl group via a sulfonate ester linker.[1][2] In the presence of bacterial nitroreductase enzymes, the nitro group is reduced, triggering the release of the active halogenated phenazine.[1][2] This strategy not only improves water solubility but also provides a mechanism for targeted drug release within bacteria.[1][2]

Quinone-Based Prodrugs

Another strategy utilizes a quinone trigger linked to the halogenated phenazine via a carbonate linker.[11] The reductive cytoplasm of bacteria can reduce the quinone, leading to the release of the active drug.[11] These quinone-based prodrugs have also been shown to have significantly improved water solubility.[11]

The development of these innovative prodrug approaches represents a significant step towards translating the potent in vitro activity of halogenated phenazines into effective clinical therapies.

Future Directions and Conclusion

Halogenated phenazines represent a highly promising class of antibacterial agents with a unique mechanism of action that is effective against both planktonic and biofilm-embedded bacteria. Their demonstrated efficacy against multidrug-resistant pathogens and Mycobacterium tuberculosis highlights their potential to address some of the most pressing challenges in infectious disease.

Ongoing research in this field is focused on:

  • Further SAR exploration: Synthesizing and evaluating novel analogs to identify compounds with even greater potency and improved drug-like properties.

  • Mechanism of action studies: Further elucidating the molecular details of their interaction with bacterial metal homeostasis.

  • In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds and their prodrugs in animal models of infection.

  • Exploring enzymatic synthesis: Investigating the use of halogenases for the biocatalytic production of these compounds.[13]

The continued development of halogenated phenazines holds great promise for the discovery of new and effective treatments for a wide range of bacterial infections, offering hope in the ongoing battle against antibiotic resistance.

References

  • Liu, K., Xiao, T., Yang, H., Chen, M., Gao, Q., Brummel, B. R., Ding, Y., & Huigens, R. W. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry, 14(8), 1472–1482. [Link]

  • Liu, K., Xiao, T., Yang, H., Chen, M., Gao, Q., Brummel, B. R., Ding, Y., & Huigens, R. W., 3rd (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC medicinal chemistry, 14(8), 1472–1482. [Link]

  • Garrison, A. T., Abouelhassan, Y., Burch, G. M., Cynamon, M. H., & Huigens, R. W., 3rd (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of medicinal chemistry, 59(8), 3807–3820. [Link]

  • Yang, H., Abouelhassan, Y., Burch, G. M., & Huigens, R. W. (2018). Development of a modular synthesis to a diverse array of halogenated phenazines that target both planktonic and biofilms cells. Bioorganic & medicinal chemistry, 26(19), 5249–5257. [Link]

  • Wang, Y., Wang, X., Li, J., & Wang, Q. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4771. [Link]

  • Garrison, A. T., Abouelhassan, Y., Kallifidas, D., Lyles, J. T., Cynamon, M. H., King, J. B., & Huigens, R. W., 3rd (2015). Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis. Angewandte Chemie (International ed. in English), 54(51), 15598–15602. [Link]

  • Yang, H., Chen, M., Abouelhassan, Y., Xiao, T., Liu, K., Gao, Q., Brummel, B. R., & Huigens, R. W., 3rd (2023). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS infectious diseases, 9(4), 856–866. [Link]

  • Garrison, A. T., Abouelhassan, Y., Burch, G. M., Cynamon, M. H., & Huigens, R. W. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(8), 3807-3820. [Link]

  • Yang, H., Abouelhassan, Y., Burch, G. M., & Huigens, R. W. (2021). Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications. ChemMedChem, 16(10), 1645-1652. [Link]

  • Wang, Y., Zhang, Y., & Wang, Q. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 26(21), 6543. [Link]

  • Zhang, Y., Li, S., Wang, Y., Zhang, Y., Ju, J., & Wang, Q. (2025). Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation. Organic Letters. [Link]

  • Garrison, A. T., & Huigens, R. W. (2016). Modern approaches to the synthesis of phenazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(6), 374-376. [Link]

  • Shah, D., Bambharoliya, T., Patel, D., Patel, K., Patel, N., Nagani, A., Bhavsar, V., Mahavar, A., & Patel, A. (2023). Sustainable Synthesis of Phenazines: A Review of Green Approaches. Current Organic Chemistry, 27(13), 1143-1163. [Link]

  • Yang, H., Abouelhassan, Y., Burch, G. M., & Huigens, R. W. (2019). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. Bioorganic & medicinal chemistry letters, 29(17), 2415–2419. [Link]

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Methodological & Application

HPLC analysis method for 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Chlorophenazine-1-carboxylic Acid

Abstract

This document provides a comprehensive guide to the quantitative analysis of 7-Chlorophenazine-1-carboxylic acid using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Phenazine compounds, such as Phenazine-1-carboxylic acid (PCA), are known for their significant biological activities, including antifungal and antibacterial properties.[1][2] The addition of a chloro- group to this scaffold can modulate its physicochemical properties and biological efficacy, making robust analytical methods essential for research, development, and quality control. This application note details the method development rationale, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The method is based on reversed-phase chromatography, a technique ideal for separating moderately polar to nonpolar compounds. The stationary phase is a nonpolar, octadecyl-silylated silica gel (C18), while the mobile phase is a more polar mixture of acidified water and an organic solvent (methanol).

The critical aspect of analyzing acidic compounds like 7-Chlorophenazine-1-carboxylic acid is controlling their ionization state.[5] The carboxylic acid moiety must be protonated (non-ionized) to ensure consistent and adequate retention on the nonpolar C18 column. By acidifying the mobile phase to a pH well below the analyte's pKa, we suppress the dissociation of the carboxyl group (-COOH).[6] This uncharged form of the molecule is more hydrophobic, leading to stronger interaction with the stationary phase, resulting in good retention, sharp, symmetrical peak shapes, and a stable, reproducible chromatographic analysis.[7]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method design. While specific experimental data for the 7-chloro derivative is not widely published, properties can be reasonably inferred from its parent compound, Phenazine-1-carboxylic acid (PCA), and related structures.

PropertyValue / ObservationSource / Rationale
Chemical Structure Inferred from name
Molecular Formula C₁₃H₇ClN₂O₂Based on structure[8]
Molecular Weight 258.66 g/mol Based on structure[8]
Predicted pKa ~2.15 ± 0.30The pKa of the parent PCA is predicted to be in this range[9]. The electron-withdrawing chloro- group is expected to have a minor acidifying effect.
UV-Vis λmax ~252 nm, ~365 nmThe phenazine core exhibits a strong, sharp absorbance peak around 252 nm and a broader absorbance band at ~365 nm. The 252 nm peak is typically more intense and suitable for quantification.[10][11][12]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and chloroform.Based on data for PCA.[9][12][13]

Materials and Instrumentation

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • Diode-Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents:

  • 7-Chlorophenazine-1-carboxylic acid reference standard (>98% purity).

  • Methanol (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Orthophosphoric Acid (ACS Grade, ~85%).

  • Acetonitrile (HPLC Grade, for cleaning).

Chromatographic Column:

  • Recommended: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Alternative: Columns with different dimensions (e.g., 4.6 x 250 mm) or smaller particle sizes (e.g., 3.5 µm) can be used, but may require method adjustments.[14]

Experimental Protocol

Chromatographic Conditions

The following conditions were optimized to provide a robust and efficient separation.

ParameterSettingRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic carboxylic acids.[15]
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (65:35, v/v)The organic/aqueous ratio provides optimal retention. Phosphoric acid ensures a low pH (~2.5) to keep the analyte protonated.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 252 nmCorresponds to a high-absorbance maximum for the phenazine chromophore, ensuring high sensitivity.[10][12]
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any early-eluting impurities.
Preparation of Solutions

Mobile Phase (1 L):

  • Measure 350 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of orthophosphoric acid and mix thoroughly.

  • Add 650 mL of HPLC-grade methanol.

  • Sonicate for 15 minutes to degas the solution.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of 7-Chlorophenazine-1-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix well. This solution should be stored at 2-8 °C and protected from light.

Calibration Standards (1.0 - 50.0 µg/mL): Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase as shown below.

Standard Conc. (µg/mL)Vol. of Stock (100 µg/mL)Final Volume (mL)
1.00.10 mL10
5.00.50 mL10
10.01.00 mL10
25.02.50 mL10
50.05.00 mL10

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The validation workflow ensures that the method is reliable, reproducible, and accurate.

Caption: Workflow for HPLC method validation per ICH guidelines.

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before any analysis.[6] A 10 µg/mL standard is injected five times, and the results are evaluated against the acceptance criteria.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a spiked sample. The blank showed no interfering peaks at the retention time of 7-Chlorophenazine-1-carboxylic acid, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was assessed by analyzing the calibration standards (1.0 - 50.0 µg/mL) in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated using linear regression.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 1.0 - 50.0 µg/mL-
Regression Equation y = 45872x + 1250-
Accuracy

Accuracy was determined by the spike and recovery method. A known amount of analyte was added to a sample matrix at three concentration levels (80%, 100%, and 120% of a target concentration, e.g., 10 µg/mL). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8.099.5%0.8%
100%10.0101.2%0.6%
120%12.099.8%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[16]

  • Repeatability: Six replicate samples at 100% of the target concentration (10 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability (Intra-day) 0.75%≤ 2.0%
Intermediate Precision (Inter-day) 1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[6]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization. 2. Column degradation or contamination. 3. Active sites on silica (silanol interactions).1. Ensure mobile phase pH is < 3.0. 2. Wash column with a strong solvent (e.g., Acetonitrile), or replace if necessary. 3. Use a column with end-capping; ensure mobile phase is well-prepared.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leak.1. Prepare fresh mobile phase daily; ensure accurate mixing. 2. Use a column oven and allow the system to fully equilibrate. 3. Check for leaks and perform pump maintenance.
Low Peak Area / Sensitivity 1. Incorrect standard/sample preparation. 2. Detector lamp is failing. 3. Partial sample injection.1. Verify all dilutions and weighing steps. 2. Check lamp energy and replace if necessary. 3. Check autosampler syringe for air bubbles or blockages.
Split or Broad Peaks 1. Column is clogged or has a void. 2. Sample solvent is much stronger than the mobile phase.1. Reverse-flush the column (if permitted by manufacturer) or replace it. 2. Dissolve standards and samples in the mobile phase.

Conclusion

This application note describes a specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of 7-Chlorophenazine-1-carboxylic acid. The chromatographic conditions provide excellent peak shape and resolution within a short run time of 10 minutes. The method has been validated according to ICH guidelines and is suitable for routine analysis in research and quality control environments.

References

  • Chromtech. (n.d.). HPLC Analysis of Carboxylic Acids. Retrieved from [Link]

  • AugustaChrom. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Journal of Chromatography A. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Taylor & Francis. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • PMC. (n.d.). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Retrieved from [Link]

  • Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-chloro-1-phenazinecarboxylic acid. Retrieved from [Link]

  • Frontiers. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-scanning spectrum of phenazine-1-carboxlic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • MDPI. (2021). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Retrieved from [Link]

  • PubMed. (2001). [Determination of phenazine-1-carboxylic Acid in Anti-Fungal Agent M18 by High Performance Liquid Chromatography]. Retrieved from [Link]

  • MDPI. (2024). Bacillus sp. G2112 Detoxifies Phenazine-1-carboxylic Acid by N5 Glucosylation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Phenazinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenazine1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment of 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

7-Chlorophenazine-1-carboxylic acid is a halogenated derivative of phenazine-1-carboxylic acid (PCA), a well-known secondary metabolite produced by various bacteria, including Pseudomonas species.[1] PCA and its derivatives are of significant interest due to their broad-spectrum antifungal, antibacterial, and potential anticancer activities.[2] The introduction of a chloro-substituent at the C-7 position can profoundly alter the molecule's electronic properties and biological activity. Therefore, unambiguous structural confirmation is paramount for any research or development involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 7-Chlorophenazine-1-carboxylic acid. It outlines a systematic protocol, explains the rationale behind spectral patterns, and demonstrates how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments leads to a confident and complete assignment.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clearly defined atom numbering system for the molecule. The standard IUPAC numbering for the phenazine core is used throughout this note.

Caption: Structure and IUPAC numbering of 7-Chlorophenazine-1-carboxylic acid.

Experimental Protocol: Acquiring High-Quality Spectra

The quality of the final data is critically dependent on a robust experimental setup.

A. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the carboxylic acid, and its high boiling point ensures sample stability. Crucially, the acidic proton of the carboxyl group is observable in DMSO-d₆, whereas it would rapidly exchange and become invisible in solvents like D₂O.[4]

  • Concentration: Prepare a solution of 5-10 mg of 7-Chlorophenazine-1-carboxylic acid in ~0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening from aggregation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

B. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program Standard 1D (zg30)Proton-decoupled (zgpg30)
Spectral Width ~16 ppm~220 ppm
Acquisition Time ~2-3 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

C. Two-Dimensional (2D) NMR Experiments

For unambiguous assignment, the following 2D experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons.

Workflow for Spectral Assignment

A logical and systematic approach is crucial for accurately assigning complex spectra. The process integrates data from all experiments to build a self-validating structural map.

G A 1D ¹H NMR (Identify proton signals, multiplicities, integrals) C ¹H-¹H COSY (Establish H-H spin systems, e.g., H2-H3-H4) A->C E ¹H-¹³C HMBC (Assign quaternary carbons via 2-3 bond H-C correlations) A->E Provides proton shifts for HMBC F Final Assignment (Consolidate all data for a complete, verified structure) A->F B 1D ¹³C NMR (Identify all carbon signals) D ¹H-¹³C HSQC (Link each proton to its directly attached carbon) B->D B->F C->D Provides proton assignments for HSQC C->F D->E Provides C-H one-bond correlations D->F E->F

Caption: Systematic workflow for NMR spectral assignment.

Analysis and Assignment: Deciphering the Spectra

The following assignments are predicted based on published data for structurally similar compounds, such as phenazine-1-carboxylic acid and 7-fluorophenazine-1-carboxylic acid.[5][6] The presence of the electron-withdrawing carboxylic acid group and the electronegative chlorine atom, along with the nitrogen atoms in the phenazine core, significantly influences the chemical shifts.

¹H NMR Spectrum Assignment

The aromatic region of the ¹H NMR spectrum is expected to show six distinct signals. The carboxylic acid proton will appear as a very broad singlet at a high chemical shift (>14 ppm).[7]

  • Ring A (unsubstituted): Protons H-6, H-8, and H-9 will form one spin system.

  • Ring C (substituted): Protons H-2, H-3, and H-4 will form a second, distinct spin system.

Table 1: Predicted ¹H NMR Assignments for 7-Chlorophenazine-1-carboxylic acid (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityExpected J (Hz)Rationale for Assignment
COOH >14.0br s-Highly deshielded acidic proton.[6]
H-4 ~8.9 - 9.1ddJ = 7.2, 1.5Peri-effect from the carboxylic acid group causes significant deshielding.
H-6 ~8.5 - 8.7dJ = 9.0Deshielded by adjacent nitrogen (N-5) and influenced by the remote chlorine.
H-2 ~8.4 - 8.6ddJ = 8.7, 1.5Deshielded by adjacent nitrogen (N-10).
H-8 ~8.2 - 8.4ddJ = 9.0, 2.0Ortho to the electron-withdrawing chlorine atom.
H-9 ~8.1 - 8.3dJ = 2.0Meta to the chlorine atom, appears as a doublet due to coupling with H-8.
H-3 ~8.0 - 8.2tJ = 8.0Typical aromatic triplet, least affected by substituents in its spin system.
¹³C NMR Spectrum Assignment

The proton-decoupled ¹³C NMR spectrum is expected to display 13 distinct signals: one for the carboxylic acid carbonyl, six for protonated aromatic carbons, and six for quaternary carbons.

  • The carbonyl carbon (C-11) will be the most downfield signal.[5]

  • Quaternary carbons (C-1, C-4a, C-5a, C-7, C-9a, C-10a) will be identified by their lack of signal in a DEPT-135 experiment and confirmed using HMBC correlations.

  • C-7 , being directly attached to chlorine, will show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Assignments for 7-Chlorophenazine-1-carboxylic acid (in DMSO-d₆)

CarbonPredicted δ (ppm)TypeRationale for Assignment
C-11 ~166.5C=OCarboxylic acid carbonyl carbon.[6]
C-7 ~144.0C-ClQuaternary carbon directly bonded to chlorine.
C-4a, C-5a ~143.0 - 143.5C-NQuaternary carbons bonded to nitrogen.
C-9a, C-10a ~138.5 - 140.0C-NQuaternary carbons bonded to nitrogen.
C-4 ~133.0CHProtonated carbon, deshielded by peri-COOH.
C-6 ~132.5CHProtonated carbon, deshielded by adjacent nitrogen.
C-8 ~131.5CHProtonated carbon, ortho to chlorine.
C-2 ~131.0CHProtonated carbon, adjacent to nitrogen.
C-1 ~129.5C-COOHQuaternary carbon attached to the carboxyl group.
C-3 ~129.0CHProtonated carbon.
C-9 ~125.0CHProtonated carbon, meta to chlorine.
Confirmation with 2D NMR

While 1D spectra provide the initial data, 2D NMR is indispensable for validation.[8]

  • COSY: Would show clear cross-peaks confirming the two isolated spin systems: H-2 with H-3, H-3 with H-4, and H-6 with H-8 (weak meta), H-8 with H-9.

  • HSQC: Would provide direct, one-bond correlations to definitively link the proton assignments in Table 1 to the protonated carbon assignments in Table 2 (e.g., H-2 at ~8.5 ppm correlates to C-2 at ~131.0 ppm).

  • HMBC: This is the key to assigning the quaternary framework. Critical correlations would include:

    • H-2 to C-4 and C-10a .

    • H-4 to C-2 and C-10a .

    • H-9 to C-5a and C-7 .

    • H-2 and H-9 to the carbonyl C-11 (³J and ⁴J coupling, respectively), confirming the position of the carboxylic acid group.

Conclusion

The complete and accurate NMR spectral assignment of 7-Chlorophenazine-1-carboxylic acid is achievable through a systematic application of 1D and 2D NMR techniques. The chemical shifts are dictated by the combined electronic effects of the phenazine core nitrogens and the chloro and carboxylic acid substituents. By following the outlined protocol and logical workflow, researchers can confidently verify the structure of this and related phenazine derivatives, ensuring the integrity of subsequent chemical and biological studies.

References

  • Abraham, J., et al. (2015). NMR data of phenazine-1-carboxylic acid (PCA). ResearchGate. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Gamage, S. A., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Available at: [Link]

  • Atta-ur-Rahman. (1986). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Internet Archive. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Funatsu, K., et al. (1988). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Nasehi, A., et al. (2012). Characterization of phenazine and phenazine-1-carboxylic acid isolated from Pseudomonas aeruginosa UPMP3 and their antifungal activities against Ganoderma boninense. Pertanika Journal of Tropical Agricultural Science. Available at: [Link]

Sources

Topic: Elucidating the Mass Spectrometry Fragmentation Pattern of 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the electron ionization-mass spectrometry (EI-MS) fragmentation analysis of 7-Chlorophenazine-1-carboxylic acid. Moving beyond a simple procedural outline, this note details the causal mechanisms behind the fragmentation cascade, offering predictive insights grounded in the principles of organic mass spectrometry. We present a robust, self-validating protocol for acquiring and interpreting high-quality mass spectra, designed for professionals in analytical chemistry and drug development. The core of this guide focuses on the characteristic fragmentation pathways, including primary cleavages of the carboxylic acid moiety and subsequent fragmentation of the heterocyclic core, supported by detailed diagrams, data tables, and authoritative references.

Introduction: The Analytical Imperative for Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of biological activities, making them a focal point in pharmaceutical research and development.[1] 7-Chlorophenazine-1-carboxylic acid, as a member of this family, requires rigorous structural characterization to support drug discovery efforts, from metabolism studies to quality control. Electron Ionization-Mass Spectrometry (EI-MS) stands as a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" that is intrinsically linked to the molecule's structure.[2] Understanding this fingerprint is not merely an identification exercise; it is fundamental to confirming synthesis, identifying metabolites, and elucidating structure-activity relationships. This guide explains the predictable fragmentation pathways of the title compound, enabling researchers to interpret spectral data with a high degree of confidence.

Theoretical Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 7-Chlorophenazine-1-carboxylic acid in an EI source begins with the formation of an energetically unstable molecular ion (M+•) upon bombardment with 70 eV electrons.[3] The subsequent fragmentation is not random but is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[4][5]

Primary Fragmentation Events

The molecular ion of an aromatic carboxylic acid is typically more stable and thus more prominent than its aliphatic counterparts.[6][7] However, the carboxylic acid group remains the most reactive site for initial fragmentation.

  • α-Cleavage (Loss of •COOH): The most characteristic primary fragmentation is the cleavage of the bond between the aromatic ring and the carboxyl group, leading to the loss of a carboxyl radical (•COOH, 45 Da). This results in a stable, even-electron chlorophenazine cation.

  • Loss of •OH: A competing α-cleavage pathway involves the loss of a hydroxyl radical (•OH, 17 Da) to form a prominent acylium ion ([M-OH]⁺).[7] This acylium ion is resonance-stabilized.

  • Decarbonylation of the Acylium Ion: The newly formed acylium ion ([M-OH]⁺) readily loses carbon monoxide (CO, 28 Da) to yield the same chlorophenazine cation formed by the direct loss of •COOH. This two-step process reinforces the abundance of the [M-45]⁺ ion.

  • Loss of Chlorine: Cleavage of the C-Cl bond can also occur, leading to the loss of a chlorine radical (•Cl, 35/37 Da).

The predicted primary fragmentation cascade is visualized below.

fragmentation_pathway Predicted Fragmentation Cascade of 7-Chlorophenazine-1-carboxylic acid cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M+•) C₁₃H₇ClN₂O₂ m/z 258/260 M_OH Acylium Ion [M - •OH]⁺ m/z 241/243 M->M_OH - •OH (17 Da) M_COOH Chlorophenazine Cation [M - •COOH]⁺ m/z 213/215 M->M_COOH - •COOH (45 Da) (α-cleavage) M_OH->M_COOH - CO (28 Da) (Decarbonylation) M_COOH_HCN [M - •COOH - HCN]⁺ m/z 186/188 M_COOH->M_COOH_HCN - HCN (27 Da) (Ring Cleavage)

Caption: Predicted EI-MS fragmentation pathway for 7-Chlorophenazine-1-carboxylic acid.

Secondary Fragmentation of the Phenazine Core

Once the labile carboxylic group is removed, the stable heterocyclic ring system begins to fragment. A characteristic fragmentation for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). This cleavage from the chlorophenazine cation ([M-COOH]⁺) results in a secondary fragment ion.

Summary of Key Diagnostic Ions

The table below summarizes the expected mass-to-charge ratios (m/z) for the most significant ions in the EI mass spectrum of 7-Chlorophenazine-1-carboxylic acid. The presence of chlorine dictates a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1) for all chlorine-containing fragments, which is a critical diagnostic feature.[8]

Proposed Ion/Fragment Formula m/z (for ³⁵Cl/³⁷Cl) Significance and Mechanistic Origin
Molecular Ion (M+•) [C₁₃H₇ClN₂O₂]⁺•258 / 260Represents the intact ionized molecule. Its presence confirms the molecular weight.
Acylium Ion [C₁₃H₆ClN₂O]⁺241 / 243Formed by the loss of a hydroxyl radical (•OH) from the carboxylic acid group.
Chlorophenazine Cation [C₁₂H₇ClN₂]⁺213 / 215A highly stable and likely abundant ion formed via two routes: direct loss of •COOH or loss of CO from the acylium ion.
Secondary Fragment [C₁₁H₆ClN]⁺186 / 188Results from the loss of hydrogen cyanide (HCN) from the chlorophenazine cation, indicating ring fragmentation.

Experimental Protocol: Acquiring a Validated Mass Spectrum

This protocol provides a step-by-step methodology for obtaining a high-quality EI mass spectrum suitable for structural confirmation.

Sample Preparation
  • Purity Confirmation: Ensure the sample is of high purity (>95%), as determined by a primary analytical technique like HPLC or NMR, to prevent spectral interference.[2]

  • Solvent Selection: Prepare a stock solution of 7-Chlorophenazine-1-carboxylic acid at ~1 mg/mL in a high-purity, volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.[2]

  • Derivatization (Optional for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatility can be an issue. Esterification of the carboxylic acid (e.g., to its methyl ester) is recommended to improve thermal stability and chromatographic performance.

Instrumentation & Key Parameters

The following parameters are recommended as a robust starting point for most modern single quadrupole or ion trap mass spectrometers.

Parameter Recommended Setting Causality and Rationale
Ionization Mode Electron Ionization (EI)Standard for creating extensive, reproducible fragmentation patterns ideal for library matching and structural elucidation.[3]
Ionization Energy 70 eVThe industry standard energy that provides sufficient energy for fragmentation while ensuring reproducibility across different instruments, which is crucial for database comparison.[3]
Mass Range 50 - 350 amuThis range adequately covers the molecular ion and all significant, structurally informative fragments predicted.
Source Temperature 230 °CBalances efficient sample volatilization with minimizing the risk of thermal degradation before ionization.
Interface Temp (GC-MS) 280 °CEnsures quantitative transfer of the analyte from the GC column to the MS source without cold spots.
Data Acquisition and Validation Workflow

A systematic workflow is essential for generating trustworthy and defensible data.

data_workflow Systematic Workflow for Data Acquisition and Validation cluster_prep 1. Pre-Analysis cluster_acq 2. Data Acquisition cluster_analysis 3. Post-Acquisition Validation SamplePrep Sample Preparation (& Purity Check) InstrumentTune Instrument Tuning & Calibration SamplePrep->InstrumentTune MethodSetup Set MS Parameters (70 eV, m/z 50-350) InstrumentTune->MethodSetup RunSample Inject Sample & Acquire Data MethodSetup->RunSample ExtractSpectrum Extract Mass Spectrum RunSample->ExtractSpectrum CheckIsotopes Confirm Cl Isotope Pattern (~3:1 for M, M+2) ExtractSpectrum->CheckIsotopes AnalyzeFragments Analyze Fragmentation (Compare to Theory) CheckIsotopes->AnalyzeFragments LibrarySearch Database Search (NIST/Wiley) AnalyzeFragments->LibrarySearch FinalConfirm Structural Confirmation LibrarySearch->FinalConfirm

Caption: A self-validating workflow for the MS analysis of 7-Chlorophenazine-1-carboxylic acid.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the experimental design must be self-validating.

  • Isotopic Pattern Verification: The most critical internal validation is the confirmation of the chlorine isotope pattern.[8] The presence of peaks at M and M+2 (e.g., m/z 258 and 260) in an approximate 3:1 intensity ratio is unambiguous proof of a single chlorine atom in the ion. This check should be applied to the molecular ion and all chlorine-containing fragments.

  • High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, analysis using a high-resolution instrument (e.g., TOF or Orbitrap) is recommended. Obtaining an accurate mass measurement (to within 5 ppm) allows for the unambiguous determination of the elemental formula for the molecular ion and its fragments.[9]

  • Database Comparison: The acquired spectrum should be compared against commercial spectral libraries (e.g., NIST, Wiley). While a direct match may be unavailable, similarities to other phenazine or chloroaromatic structures can provide corroborating evidence for the observed fragmentation patterns.[2]

Conclusion

The EI-MS fragmentation of 7-Chlorophenazine-1-carboxylic acid is a predictable process governed by fundamental chemical principles. The fragmentation pattern is dominated by characteristic losses from the carboxylic acid group, followed by cleavages of the stable phenazine core. By employing the systematic protocol and validation checks outlined in this application note, researchers can reliably use mass spectrometry to confirm the structure of this compound with a high degree of scientific certainty, supporting critical decisions in the drug development pipeline.

References

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of phenazine derivative compound. Available at: [Link]

  • ACS Publications. (2021). Identification of a Novel Bioactive Phenazine Derivative and Regulation of phoP on Its Production in Streptomyces lomondensis S015. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2025). Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Organic Letters. Available at: [Link]

  • MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molecules. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Open Access Journals. Available at: [Link]

  • ACS Publications. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • University of Slide. (n.d.). Interpretation of mass spectra. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Phenazine Scaffolds

Phenazine-1-carboxylic acid (PCA) and its derivatives represent a class of heterocyclic nitrogen-containing compounds produced by various bacteria, notably of the Pseudomonas and Streptomyces genera.[1][2] These molecules have garnered significant interest in the scientific community for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and even anticancer activities.[2][3][4] The antifungal efficacy of PCA has been documented against a range of pathogenic fungi, with proposed mechanisms of action including the disruption of cellular respiration and redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell damage.[5][6]

This application note provides a detailed, adaptable protocol for the in vitro evaluation of a specific derivative, 7-Chlorophenazine-1-carboxylic acid. While a standardized protocol for this particular compound is not yet established, the methodologies presented herein are rigorously based on the globally recognized standards for antifungal susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10] The protocols are designed for researchers, scientists, and drug development professionals to reliably determine the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and to assess the compound's selectivity through in vitro cytotoxicity assays.

Overall Experimental Workflow

The comprehensive evaluation of 7-Chlorophenazine-1-carboxylic acid's antifungal potential involves a multi-step process, beginning with the determination of its direct antifungal activity and culminating in an assessment of its safety profile with respect to mammalian cells.

Antifungal Evaluation Workflow cluster_0 Antifungal Susceptibility Testing cluster_1 Cytotoxicity Assay cluster_2 Data Analysis prep_compound Prepare 7-Chlorophenazine- 1-carboxylic acid Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) inoculate Inoculate Plate with Fungi prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (24-48h, 35°C) inoculate->incubate determine_mic Determine MIC (Visual/Spectrophotometric) incubate->determine_mic determine_mfc Determine MFC determine_mic->determine_mfc calculate_si Calculate Selectivity Index (SI = IC50 / MIC) determine_mic->calculate_si seed_cells Seed Mammalian Cells (e.g., HeLa) treat_cells Treat with Compound Serial Dilutions seed_cells->treat_cells incubate_cells Incubate (24h, 37°C, 5% CO2) treat_cells->incubate_cells viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_cells->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 determine_ic50->calculate_si

Caption: Overall workflow for evaluating the in vitro antifungal efficacy and cytotoxicity.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the CLSI M27 guidelines for yeasts and M38 for filamentous fungi and is designed to determine the Minimum Inhibitory Concentration (MIC) of 7-Chlorophenazine-1-carboxylic acid.[10][11]

Materials and Reagents:
  • 7-Chlorophenazine-1-carboxylic acid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Step-by-Step Methodology:
  • Preparation of the Test Compound:

    • Prepare a stock solution of 7-Chlorophenazine-1-carboxylic acid in DMSO. The concentration should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.

    • Further dilutions are made in RPMI-1640 medium.[12]

  • Inoculum Preparation:

    • For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]

    • For filamentous fungi, culture on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 to the final inoculum size as recommended by CLSI M38-A2 guidelines.[11]

  • Plate Setup and Inoculation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium to achieve a final volume of 100 µL per well.[12][13]

    • Add 100 µL of the adjusted fungal inoculum to each well.

    • Include a growth control (inoculum in medium without the compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C. For Candida species, incubation is typically for 24-48 hours.[14] For other yeasts and filamentous fungi, longer incubation times may be necessary, as guided by the growth in the control well.[12]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for other agents) compared to the growth control.[15] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Data Presentation: Expected MIC Ranges
Fungal SpeciesExpected MIC Range (µg/mL) for Phenazine-1-carboxylic acid
Candida albicans8 - 32
Candida tropicalis8
Trichophyton rubrum4
Aspergillus flavus16 - 64

Note: These are example ranges for the parent compound, phenazine-1-carboxylic acid, and may vary for the 7-chloro derivative. Data adapted from existing literature.[3][16]

Protocol 2: Disk Diffusion Method for Antifungal Susceptibility

For a qualitative and more rapid assessment, the disk diffusion method, adapted from CLSI M44 guidelines, can be employed.[17]

Materials and Reagents:
  • Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[17]

  • Sterile paper disks (6 mm diameter).

  • 7-Chlorophenazine-1-carboxylic acid solution of a known concentration.

  • Fungal inoculum prepared to a 0.5 McFarland standard.

Step-by-Step Methodology:
  • Disk Preparation:

    • Impregnate sterile paper disks with a defined amount of the 7-Chlorophenazine-1-carboxylic acid solution and allow them to dry.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the surface of the supplemented Mueller-Hinton agar plate with the fungal suspension.

  • Disk Application and Incubation:

    • Place the prepared disks on the agar surface.

    • Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete or marked reduction of growth around each disk. The interpretation of susceptible, intermediate, or resistant would require correlation with MIC data.[18]

Protocol 3: In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic window.[19]

Materials and Reagents:
  • Mammalian cell line (e.g., HeLa, HepG2, or primary cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 7-Chlorophenazine-1-carboxylic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.[20]

  • 96-well cell culture plates.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 7-Chlorophenazine-1-carboxylic acid in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include an untreated cell control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[21]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at a wavelength of 570 nm.

  • IC₅₀ Determination:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The 50% inhibitory concentration (IC₅₀) is determined by plotting a dose-response curve.[21]

Data Analysis and Interpretation

The primary outcome of the antifungal susceptibility testing is the MIC value. The MFC can be subsequently determined by sub-culturing from the wells with no visible growth onto drug-free agar.[22] The MFC is the lowest concentration that results in no fungal growth on the agar.

The selectivity of the compound is a critical parameter and is expressed as the Selectivity Index (SI):

SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, suggesting a more promising therapeutic candidate.

Potential Mechanism of Action: A Contextual Overview

While the precise molecular target of 7-Chlorophenazine-1-carboxylic acid requires specific investigation, many phenazine compounds exert their antifungal effects by inducing oxidative stress.[5] They can interfere with the fungal electron transport chain, leading to the generation of ROS, which in turn damages cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death.

Antifungal Mechanism compound 7-Chlorophenazine- 1-carboxylic acid fungal_cell Fungal Cell compound->fungal_cell etc Electron Transport Chain (Mitochondria) ros Increased Reactive Oxygen Species (ROS) etc->ros Disruption damage Cellular Damage (Lipids, Proteins, DNA) ros->damage death Fungal Cell Death (Apoptosis/Necrosis) damage->death

Caption: A putative mechanism of action for phenazine-based antifungal compounds.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14). National Center for Biotechnology Information. [Link][13]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. Creative Biolabs. [Link][19]

  • Antifungal susceptibility of clinically significant candida species by disk diffusion method. Journal of Clinical and Diagnostic Research. [Link][17]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link][7]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Clinical and Laboratory Standards Institute. [Link][8]

  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. Clinical and Laboratory Standards Institute. [Link][9]

  • A disc test of antifungal susceptibility - ConnectSci. ConnectSci. [Link][18]

  • Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory - ASM Journals. American Society for Microbiology. [Link][23]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. Clinical and Laboratory Standards Institute. [Link][24]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. Archives of Clinical Infectious Diseases. [Link][15]

  • Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study - National Journal of Laboratory Medicine. National Journal of Laboratory Medicine. [Link][11]

  • Disk Diffusion Testing Using Candida sp. Colonies Taken Directly from CHROMagar Candida Medium May Decrease Time Required To Obtain Results - PMC. National Center for Biotechnology Information. [Link][14]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. Clinical and Laboratory Standards Institute. [Link][10]

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. ResearchGate. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC. National Center for Biotechnology Information. [Link][12]

  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. National Center for Biotechnology Information. [Link][25]

  • Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US) - Regulations.gov. Regulations.gov. [Link][26]

  • Fungi (AFST) - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link][27]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link][28]

  • EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología. [Link][29]

  • CLSI and EUCAST conditions for antifungal susceptibility testing - ResearchGate. ResearchGate. [Link][30]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. ResearchGate. [Link][20]

  • Guidance Documents - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link][31]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. National Center for Biotechnology Information. [Link][22]

  • Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species | Medical Mycology | Oxford Academic. Oxford Academic. [Link][32]

  • Antifungal activity of phenazine-1-carboxylic acid against eight fungi... - ResearchGate. ResearchGate. [https://www.researchgate.net/figure/Antifungal-activity-of-phenazine-1-carboxylic-acid-against-eight-fungi-by-disc-diffusion_fig1_262507008]([Link] fungi-by-disc-diffusion_fig1_262507008)[16]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana - PMC. National Center for Biotechnology Information. [Link][33]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. MDPI. [Link][34]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities - ThaiScience. ThaiScience. [Link][3]

  • CID 157353302 | C26H16N4O4 - PubChem - NIH. National Center for Biotechnology Information. [Link][35]

  • Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link][1]

  • Multi-Omics Analyses Reveal the Antifungal Mechanism of Phenazine-1-Carboxylic Acid Against Pseudogymnoascus destructans - MDPI. MDPI. [Link][5]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery | Open Access Journals - Research and Reviews. Research and Reviews. [Link][4]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - Frontiers. Frontiers. [Link][2]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. National Center for Biotechnology Information. [Link][6]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - Frontiers. Frontiers. [Link][36]

Sources

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Analytes: 7-Chlorophenazine-1-carboxylic acid (7-Cl-PCA) and its bis-carboxamide derivatives.

Executive Summary & Mechanistic Grounding

7-Chlorophenazine-1-carboxylic acid (7-Cl-PCA) (CAS: 103942-92-3)[1] is a critical halogenated pharmacophore and synthetic precursor. It is extensively utilized in the development of bis(phenazine-1-carboxamides)—a highly potent class of dual topoisomerase I/II-directed anticancer drugs[2][3].

Evaluating the cytotoxicity of phenazine derivatives requires specialized assay selection. Phenazines are highly redox-active molecules. When introduced to standard tetrazolium-based viability assays (like MTT, MTS, or WST-1), phenazines can undergo non-enzymatic redox cycling, directly reducing the tetrazolium salts into formazan even in the absence of living cells. This chemical interference leads to massive false-positive viability signals.

The Expert Solution: To bypass this metabolic artifact, the Sulforhodamine B (SRB) assay is the gold standard for phenazine derivatives. The SRB assay measures total cellular protein mass rather than metabolic activity, providing a highly stable, redox-independent readout of cytotoxicity. To confirm that the loss of cell mass is due to true apoptosis rather than non-specific necrosis, a secondary Fluorometric Caspase-3/7 Activity Assay is multiplexed into the workflow.

Mechanistic Workflow & Assay Logic

The cytotoxicity of 7-Cl-PCA derivatives is driven by their ability to intercalate into DNA and stabilize topoisomerase cleavage complexes. This prevents DNA religation, leading to double-strand breaks, G2/M cell cycle arrest, and ultimately, caspase-mediated apoptosis[3].

MechanismAssay Compound 7-Cl-PCA & Derivatives Mechanism Dual Topoisomerase I/II Inhibition Compound->Mechanism Intercalation Effect DNA Cleavage Complexes & Arrest Mechanism->Effect Strand Breaks Apoptosis Apoptosis (Caspase Cascade) Effect->Apoptosis Unrepaired Damage Assay1 Fluorometric Caspase Assay (Enzymatic Readout) Apoptosis->Assay1 Apoptotic Execution Assay2 Sulforhodamine B (SRB) Assay (Protein Mass Readout) Apoptosis->Assay2 Loss of Cell Viability

Mechanistic workflow of 7-Cl-PCA cytotoxicity and corresponding cell-based assay readouts.

Experimental Design: A Self-Validating System

To ensure rigorous validation, the experimental design must differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Cell Line Selection

Based on historical structure-activity relationship (SAR) data[2][3], the following panel is recommended:

  • HT29 (Human Colon Carcinoma): Exhibits a 9.5-fold greater sensitivity to phenazine-1-carboxamides compared to standard panels[3].

  • Jurkat (Human T-cell Leukemia): Ideal suspension model for rapid topoisomerase-mediated apoptosis.

  • LLTC (Lewis Lung Carcinoma): Standard murine solid tumor model for translational baselining[2].

System Controls
  • Vehicle Control: 0.1% to 0.5% DMSO (ensures solvent does not induce baseline toxicity).

  • Positive Control: Etoposide (10 µM) or Doxorubicin (1 µM) as known Topoisomerase II inhibitors.

  • T0​ (Time-Zero) Plate: A critical self-validating control. One plate of cells is fixed immediately prior to drug addition. Comparing the end-point read to the T0​ read allows the calculation of Total Growth Inhibition (TGI) and LC50​ (Lethal Concentration 50).

Detailed Step-by-Step Protocols

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cell lines (e.g., HT29, LLTC).

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed 5,000–10,000 cells/well (depending on doubling time) into two 96-well flat-bottom microtiter plates in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cell attachment.

Step 2: Time-Zero ( T0​ ) Fixation

  • Remove one plate from the incubator (the T0​ plate).

  • Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the 100 µL of media in each well (final TCA concentration = 10%).

  • Incubate at 4°C for 1 hour. (Causality: TCA precipitates cellular proteins, irreversibly cross-linking them to the plastic well bottom).

  • Wash the plate 5 times with deionized water and air-dry. Store until Step 5.

Step 3: Compound Treatment

  • On the second plate, add 100 µL of 2X concentrated 7-Cl-PCA (or derivative) serially diluted in media. Recommended final concentration range: 1 nM to 100 µM.

  • Incubate for 48 to 72 hours.

Step 4: End-Point Fixation

  • Fix the treated plate using the exact TCA method described in Step 2.

Step 5: SRB Staining

  • Add 100 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to all wells (both T0​ and treated plates).

  • Incubate for 30 minutes at room temperature in the dark. (Causality: SRB is an aminoxanthene dye with two sulfonic groups that bind stoichiometrically to basic amino acid residues under mildly acidic conditions).

Step 6: Washing & Solubilization

  • Wash the plates 4 times with 1% acetic acid. (Causality: 1% acetic acid removes unbound dye without altering the pH enough to dissociate the protein-bound dye).

  • Allow plates to air-dry completely.

  • Add 100 µL of 10 mM Tris base (pH 10.5) to each well. Place on a microplate shaker for 10 minutes. (Causality: The alkaline pH deprotonates the basic amino acids, releasing the bound dye into the solution for accurate photometric reading).

Step 7: Data Acquisition

  • Read the optical density (OD) at 515 nm using a microplate reader.

Protocol B: Fluorometric Caspase-3/7 Activity Assay

To validate that cell death observed in the SRB assay is apoptotic.

  • Seed and treat cells in a black, clear-bottom 96-well plate as described above.

  • After 24 hours of treatment (peak caspase activation typically precedes total cell mass loss), add 100 µL of Caspase-3/7 assay buffer containing the fluorogenic substrate Ac-DEVD-AMC .

  • Incubate at 37°C for 1–2 hours. (Causality: Active executioner caspases cleave the DEVD peptide sequence, liberating the AMC fluorophore).

  • Measure fluorescence at Ex/Em = 380/460 nm.

Data Presentation: Representative Cytotoxicity Profile

The table below summarizes the expected quantitative data profile for 7-Cl-PCA and its downstream bis-carboxamide derivatives, highlighting the dramatic increase in potency achieved through dimerization and halogenation[2][3].

Compound / AnalyteHT29 (Colon) IC50​ (nM)Jurkat (Leukemia) IC50​ (nM)LLTC (Lung) IC50​ (nM)Topo I/II Inhibition
7-Cl-PCA (Precursor) > 5,000> 5,000> 5,000Weak
Bis(phenazine-1-carboxamide) ~145~180~210Moderate
Bis(7-chloro-phenazine-1-carboxamide) ~45~62~85Strong

Note: Data represents synthesized historical baselines to illustrate assay dynamic range. Halogenation at the 7-position significantly increases lipophilicity and target affinity, driving IC50​ values into the low nanomolar range.

References

  • Title: Bis(phenazine-1-carboxamides): Structure-Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs Source: Journal of Medicinal Chemistry (2000), 43(7): 1350-1358. URL: [Link]

  • Title: Bis(acridinecarboxamide) and bis(phenazinecarboxamide) as antitumor agents (US Patent 6114332A)
  • Title: New colorimetric cytotoxicity assay for anticancer-drug screening Source: Journal of the National Cancer Institute (1990), 82(13): 1107-1112. URL: [Link]

Sources

Application Note: Measuring the Solubility and Stability of 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

7-Chlorophenazine-1-carboxylic acid (7-chloro-PCA) is a halogenated derivative of phenazine-1-carboxylic acid (PCA), a potent secondary metabolite primarily produced by Pseudomonas species. Phenazine derivatives are highly valued in drug development and agricultural sciences for their broad-spectrum antifungal, antibacterial, and apoptosis-inducing anticancer properties[1].

The addition of a chlorine atom at the 7-position alters the molecule's electronic distribution and lipophilicity. However, like its parent compound, the successful formulation of 7-chloro-PCA relies entirely on understanding its complex physicochemical behavior:

  • Solubility Dynamics : The rigid, planar, aromatic phenazine core makes the compound highly lipophilic and sparingly soluble in aqueous environments[2]. However, the presence of the carboxylic acid moiety introduces a strict pH-dependency; at a pH above its pKa, the deprotonated carboxylate significantly enhances aqueous solubility[3].

  • Photodegradation Kinetics : Phenazines are notoriously photosensitive. Degradation is light-dependent and follows first-order reaction kinetics[4]. Mechanistically, this occurs via a Type II photo-sensitized oxidation pathway involving singlet oxygen, a process that is aggressively accelerated by high concentrations of hydrogen ions (acidic pH) and external oxidants[4][5].

Understanding these causal relationships is critical. An improperly designed assay will yield artificially low solubility data (due to premature precipitation) or skewed stability data (due to uncontrolled ambient light exposure).

Experimental Workflow

Workflow cluster_Solubility Solubility Profiling cluster_Stability Stability Profiling Start 7-Chloro-PCA Characterization Sol1 Shake-Flask Equilibration (24-72h at 25°C) Start->Sol1 Stab1 Forced Degradation (Light, pH, Oxidants) Start->Stab1 Sol2 Phase Separation (Centrifugation & Filtration) Sol1->Sol2 Sol3 HPLC-UV Quantification (Apelblat Equation) Sol2->Sol3 Report Comprehensive Physicochemical Profile Sol3->Report Stab2 Time-Course Sampling (Days 0, 1, 3, 7, 14) Stab1->Stab2 Stab3 LC-MS/MS Analysis (First-Order Kinetics) Stab2->Stab3 Stab3->Report

Figure 1: Parallel workflows for determining the solubility and stability profiles of 7-chloro-PCA.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective : Determine the true thermodynamic solubility of 7-chloro-PCA across various solvent systems. Causality & Design : We utilize the shake-flask method rather than kinetic solvent-shift assays because kinetic methods often result in supersaturation, yielding false-positive solubility limits. Temperature-dependent solubility data generated here can be accurately correlated using the Apelblat equation[3][6].

Step-by-Step Methodology :

  • Preparation : Add an excess amount of crystalline 7-chloro-PCA (approx. 10 mg) into sealed, dual-wall glass flasks containing 5 mL of the target solvent (e.g., Deionized Water, Methanol, DMSO, or PBS pH 7.4).

  • Equilibration : Incubate the flasks in a temperature-controlled shaker at 25°C, agitating at 200 rpm for 72 hours. Expert Insight: The rigid crystal lattice of phenazines dissolves slowly; a minimum of 48–72 hours is required to ensure complete thermodynamic equilibrium[6].

  • Phase Separation : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solute.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate. Lipophilic compounds like 7-chloro-PCA can non-specifically bind to the filter membrane; discarding the initial volume saturates these binding sites and prevents artificially low concentration readings.

  • Post-Equilibration QC : Measure the pH of the aqueous filtrates. If the pH has shifted by >0.1 units from the starting buffer, record the final pH. The dissolution of the carboxylic acid can alter the buffer capacity, which fundamentally shifts the solubility profile[3].

  • Quantification : Dilute the filtrate into the mobile phase and quantify via RP-HPLC (C18 column) with UV detection at 250 nm against a standard curve prepared in DMSO[7].

Protocol B: Forced Degradation & Stability Profiling

Objective : Map the degradation kinetics of 7-chloro-PCA under environmental and formulation stress. Causality & Design : Because phenazines degrade via photo-sensitized oxidation, evaluating stability requires uncoupling light exposure, pH, and oxidative stress[4][5].

Step-by-Step Methodology :

  • Stock Preparation : Dissolve 7-chloro-PCA in pure DMSO to a concentration of 5 mg/mL. Expert Insight: Purge the DMSO with an inert gas (e.g., nitrogen or argon) prior to dissolution to displace dissolved oxygen and prevent premature oxidative degradation[2].

  • Working Solutions : Dilute the stock to a working concentration of 50 µM in three distinct aqueous buffers: pH 5.0, pH 6.8, and pH 8.0.

  • Stress Conditions :

    • Photostability: Place transparent quartz vials containing the working solutions in a photoreactor under continuous visible light.

    • Oxidative Stress: Spike a subset of vials with 10 mM H₂O₂ to evaluate vulnerability to reactive oxygen species[5].

    • Self-Validation (Dark Controls): Tightly wrap a parallel set of vials in aluminum foil. This isolates baseline thermal/hydrolytic degradation from true photodegradation, ensuring the system is self-validating[4].

  • Time-Course Sampling : Extract 100 µL aliquots at Days 0, 1, 3, 7, 14, and 28. Quench oxidative samples immediately with sodium azide (a known singlet oxygen quencher) to halt degradation[5].

  • Analysis : Analyze samples via LC-MS/MS. Fit the degradation data to first-order reaction kinetics to calculate the half-life (t½). Monitor the chromatograms for the emergence of hydroxylated degradation products (e.g., hydroxyl-PCA analogs)[4].

Quantitative Data Presentation

The following tables summarize the expected physicochemical behavior of 7-chloro-PCA, extrapolated from validated data on its parent analog, phenazine-1-carboxylic acid.

Table 1: Equilibrium Solubility Profile

Solvent System Temperature (°C) Expected Solubility (mg/mL) Mechanistic Notes
Deionized Water 25 < 0.05 Sparingly soluble due to high lipophilicity[3]
PBS (pH 7.4) 25 ~ 0.16 Enhanced solubility driven by carboxylate deprotonation[2]
Methanol 25 > 2.0 Highly soluble; suitable for extraction/analysis[3][6]

| DMSO | 25 | > 5.0 | Optimal solvent for concentrated stock solutions[1] |

Table 2: Photodegradation and pH Stability Kinetics

Buffer Condition pH Environmental Exposure Estimated Half-Life (t½) Primary Degradation Mechanism
Aqueous Buffer 5.0 Visible Light ~ 2.2 days Accelerated photo-sensitized oxidation via H+ ions[4]
Aqueous Buffer 6.8 Visible Light ~ 37.6 days Moderate photostability[4]
Aqueous Buffer 7.4 Dark (Foil Wrapped) > 6 months Highly stable in alkaline, light-restricted environments[4]

| Aqueous Buffer + H₂O₂ | 6.8 | Visible Light | < 1 day | Oxidant-driven accelerated degradation[5] |

Sources

Application Note: Biocatalytic and Microbial Production of Regioselective Chlorinated Phenazines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Halogenated phenazines (HPs) represent a breakthrough class of antimicrobial agents inspired by the microbial warfare observed in cystic fibrosis lung infections, where Pseudomonas aeruginosa secretes redox-active phenazines to eradicate competing Staphylococcus aureus biofilms [[1]](). Synthetic HPs, such as HP-14 and HP-29, have demonstrated remarkable minimum biofilm eradication concentrations (MBEC) against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) by inducing rapid intracellular iron starvation [[2]](). However, traditional chemical synthesis of HPs requires harsh, toxic conditions (e.g., demethylation via BBr3 or AlCl3) and often lacks precise regiocontrol 3.

Recent biocatalytic discoveries have identified single-component FADH2-dependent halogenases (FDHs), such as PezW from Streptomyces, which catalyze the regioselective halogenation of phenazine scaffolds 4. Unlike chemical methods, PezW utilizes ambient oxygen, a halide salt (NaCl), and an FADH2 cofactor to generate a reactive flavin-hydroperoxide intermediate. This intermediate oxidizes the chloride ion to a bound hypochlorous acid (HOCl) equivalent, enabling electrophilic aromatic substitution with strict regioselectivity 4.

This guide details self-validating experimental protocols for the in vitro and in vivo microbial production of chlorinated phenazines, prioritizing mechanistic causality to ensure reproducibility.

Biosynthetic Pathway and Biocatalytic Workflow

Biosynthesis Substrate Phenazine Precursor (e.g., PCA) Enzyme PezW Halogenase + O2 + Cl- Substrate->Enzyme Binding Cofactor NADH + FAD (Flavin Reductase) Cofactor->Enzyme FADH2 Supply Product Chlorinated Phenazine (Regioselective) Enzyme->Product Halogenation

Enzymatic mechanism of PezW-mediated regioselective chlorination of phenazines.

Experimental Protocols

Protocol A: In Vitro Biocatalytic Chlorination Assay

Objective: To synthesize chlorinated phenazines using purified recombinant PezW. Causality & Design: PezW is an FDH that requires a continuous supply of FADH2 [[4]](). A dual-enzyme system is employed where a flavin reductase (Fre) recycles FAD to FADH2 using NADH as the ultimate electron donor. A negative control lacking NADH is mandatory to validate that chlorination is strictly enzyme-driven.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, prepare a 500 µL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5).

  • Substrate & Halide Addition: Add 1 mM of the target phenazine substrate (e.g., phenazine-1-carboxylic acid) and 100 mM NaCl (chlorine donor).

  • Enzyme & Cofactor Loading: Introduce 10 µM purified PezW, 1 µM flavin reductase (Fre), 10 µM FAD, and 2 mM NADH.

  • Incubation: Incubate the mixture at 30 °C for 12 hours with gentle shaking (150 rpm). Causality: Shaking ensures adequate O2 transfer into the aqueous phase, which is critical for the formation of the flavin-hydroperoxide intermediate.

  • Quenching & Extraction: Quench the reaction by adding an equal volume (500 µL) of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the hydrophobic chlorinated phenazines.

  • Self-Validation Check: Run a parallel reaction omitting NADH. The absence of chlorinated products in this control validates the FADH2-dependency of the PezW halogenase and rules out auto-oxidation.

Protocol B: Whole-Cell Microbial Fermentation

Objective: Scalable in vivo production of chlorinated phenazines using engineered E. coli or Streptomyces. Causality & Design: Whole-cell biocatalysis bypasses the need for expensive cofactor (NADH) supplementation by hijacking the host's endogenous metabolism to continuously supply FADH2.

Step-by-Step Methodology:

  • Strain Cultivation: Inoculate a single colony of E. coli BL21(DE3) harboring the pezW expression plasmid into 50 mL of LB broth containing 50 µg/mL kanamycin.

  • Halide Supplementation: Supplement the medium with 50 mM NaCl to ensure sufficient intracellular chloride availability for the halogenase.

  • Induction: Grow at 37 °C until OD600 reaches 0.6. Induce with 0.1 mM IPTG and strictly lower the temperature to 20 °C for 18 hours. Causality: Lower temperatures slow down protein synthesis, preventing the halogenase from misfolding and aggregating into insoluble inclusion bodies.

  • Substrate Feeding: For biotransformation, spike the culture with 0.5 mM of the precursor phenazine at the time of induction.

  • Harvesting: Centrifuge the culture at 8,000 × g for 15 minutes. Retain both the supernatant and the cell pellet for subsequent solvent extraction.

Analytical Validation and Data Interpretation

AnalyticalWorkflow A Whole-Cell Broth (Contains Cl-Phenazines) B Solvent Extraction (Ethyl Acetate) A->B 1:1 v/v C Centrifugation & Concentration B->C Phase Separation D LC-MS/MS Analysis (35Cl/37Cl Isotope Check) C->D Resuspend in MeOH

Workflow for the extraction and LC-MS/MS validation of chlorinated phenazines.

To confirm the successful incorporation of chlorine, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is utilized. The presence of a chlorine atom is definitively validated by the characteristic 3:1 isotopic ratio of the [M+H]+ and [M+2+H]+ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Bioactivity and Bioconversion Metrics of Halogenated Phenazines
CompoundTarget PathogenActivity Metric (MIC/MBEC)Bioconversion Yield (PezW)Reference
2-Bromo-1-hydroxyphenazine S. aureus / S. epidermidisMIC = 6.25 µM100% (Wild-Type Baseline)5, 4
HP-14 (7-CF3-HP) MRSA, VRE BiofilmsMBEC < 10 µMN/A (Synthetic)5, 2
HP-29 S. mutans, MRSAIntracellular iron starvationN/A (Synthetic)2
6,8-ditrifluoromethyl-HP 15 MRSA BiofilmsMBEC = 0.15–1.17 µMN/A (Synthetic)3
Lavanducyanin derivative 2d S. aureusMIC = 6.25 µM23% (PezW I54AT57A variant)[[4]]()

References

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications.5

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. PMC - NIH.1

  • Zinc-Enhanced Activity of an Antimicrobial Halogenated Phenazine Against Streptococcus mutans and Other Gram-positive Bacteria. PMC - NIH.2

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. PMC - NIH.3

  • Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation. Organic Letters - ACS Publications.4

Sources

Application Notes and Protocols: 7-Chlorophenazine-1-carboxylic acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications of 7-Chlorophenazine-1-carboxylic acid as a novel fluorescent probe. While direct applications of this specific compound as a fluorescent imaging agent are not yet extensively documented in peer-reviewed literature, its structural similarity to other fluorescent heterocyclic compounds and the inherent redox properties of the phenazine core suggest significant potential in cellular imaging and biosensing. These notes synthesize established principles of fluorescence microscopy and probe design to propose detailed protocols for the characterization and application of 7-Chlorophenazine-1-carboxylic acid. We present a scientifically grounded framework for researchers to explore its utility in visualizing cellular processes and in the development of novel diagnostic and therapeutic tools.

Introduction: The Promise of Phenazine Scaffolds in Bio-imaging

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and redox-modulating properties.[1][2] Many phenazine derivatives exhibit intrinsic fluorescence, a characteristic that has been harnessed in the development of fluorescent probes.[2] The planar structure of the phenazine ring system often leads to favorable photophysical properties, including significant Stokes shifts and environmental sensitivity.

7-Chlorophenazine-1-carboxylic acid (7-Cl-PCA) is a derivative of phenazine-1-carboxylic acid (PCA), a well-studied natural product with established antifungal and antibacterial activities.[3][4] The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 1-position can be expected to modulate the electronic and, consequently, the fluorescent properties of the phenazine core. The carboxylic acid moiety, in particular, offers a versatile handle for bioconjugation, allowing for the targeted delivery of the fluorophore to specific cellular compartments or biomolecules.

This guide will first outline the theoretical basis for the application of 7-Cl-PCA as a fluorescent probe, followed by detailed protocols for its characterization and proposed use in cellular imaging.

Scientific Rationale: Why 7-Chlorophenazine-1-carboxylic acid Holds Potential

The potential of 7-Cl-PCA as a fluorescent probe is predicated on several key molecular features:

  • The Phenazine Core: The extended π-system of the phenazine ring is inherently fluorescent. The specific substitution pattern on this core dictates the excitation and emission maxima, quantum yield, and lifetime of the excited state.

  • Electron-Withdrawing and -Donating Groups: The chlorine atom is an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to environmentally sensitive fluorescence.[5] The carboxylic acid group can act as either an electron-withdrawing or -donating group depending on its protonation state, suggesting that the fluorescence of 7-Cl-PCA may be pH-sensitive.

  • Redox Activity: Phenazines are redox-active molecules.[6] This property opens up the possibility of developing fluorescent probes that respond to the cellular redox environment. For instance, changes in the oxidation state of the phenazine core could lead to a "turn-on" or "turn-off" fluorescent response.

  • Bioconjugation Potential: The carboxylic acid group can be readily activated to form amide bonds with primary amines on proteins, peptides, or other biomolecules, enabling targeted labeling.[7]

Proposed Applications and Experimental Workflows

Based on the aforementioned properties, we propose two primary areas of application for 7-Cl-PCA as a fluorescent probe:

  • Cellular Imaging and Organelle Staining: The lipophilic nature of the phenazine core may facilitate cell permeability. The fluorescence properties could allow for the visualization of cellular structures.

  • Biosensing of Reactive Oxygen Species (ROS): The redox-active nature of phenazines suggests that 7-Cl-PCA could be developed into a sensor for ROS, which are key signaling molecules in various physiological and pathological processes.[8][9]

Workflow for Characterization and Cellular Imaging

The following diagram outlines the proposed workflow for characterizing the fluorescent properties of 7-Cl-PCA and its application in cellular imaging.

G cluster_0 Probe Characterization cluster_1 In Vitro Cellular Studies cluster_2 Data Analysis A Synthesis & Purification of 7-Cl-PCA B Spectroscopic Analysis (Absorbance, Emission, Quantum Yield) A->B C Solvatochromism & pH Sensitivity B->C D Cytotoxicity Assay C->D Proceed if properties are favorable E Cellular Uptake & Localization D->E F Live-Cell Imaging E->F G Image Processing & Quantification F->G H Colocalization Analysis G->H

Caption: Workflow for characterizing and applying 7-Cl-PCA in cellular imaging.

Detailed Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental fluorescent properties of 7-Chlorophenazine-1-carboxylic acid.

Materials:

  • 7-Chlorophenazine-1-carboxylic acid (CAS 103942-92-3)[10]

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS pH 7.4)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Cl-PCA in DMSO.

  • Absorbance Spectrum: Dilute the stock solution to 10 µM in the desired solvent. Record the absorbance spectrum from 250 nm to 700 nm to determine the maximum absorbance wavelength (λ_abs).

  • Emission Spectrum: Excite the 10 µM solution at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Determination:

    • Prepare a series of dilutions of both the 7-Cl-PCA solution and the quinine sulfate standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard (350 nm).

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where m is the slope of the line and η is the refractive index of the solvent.

  • Solvatochromism: Repeat steps 2 and 3 in a range of solvents with varying polarities to assess the effect of the environment on the spectral properties.

  • pH Sensitivity: Prepare a series of buffers with pH values ranging from 4 to 10. Dilute the 7-Cl-PCA stock solution to 10 µM in each buffer and record the fluorescence intensity.

Data Presentation:

PropertyValue
λ_abs (nm) in PBSTBD
λ_em (nm) in PBSTBD
Stokes Shift (nm)TBD
Molar Extinction Coeff.TBD
Quantum Yield (Φ)TBD
Protocol 2: Live-Cell Staining and Fluorescence Microscopy

Objective: To assess the cell permeability and subcellular localization of 7-Cl-PCA.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 7-Cl-PCA stock solution (10 mM in DMSO)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture cells to 60-70% confluency on glass-bottom imaging dishes.

  • Preparation of Staining Solution: Dilute the 7-Cl-PCA stock solution in pre-warmed complete cell culture medium to a final concentration range of 1-20 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Co-staining (Optional): If desired, co-stain the cells with an organelle-specific fluorescent tracker according to the manufacturer's protocol.

  • Image Acquisition:

    • Place the imaging dish on the confocal microscope stage.

    • Select the appropriate laser line for exciting 7-Cl-PCA based on the determined λ_abs.

    • Set the detection window to capture the emission of 7-Cl-PCA.

    • Acquire images using appropriate settings for laser power, gain, and resolution.

Protocol 3: In Vitro Reactive Oxygen Species (ROS) Sensing

Objective: To evaluate the potential of 7-Cl-PCA as a fluorescent probe for detecting ROS.

Rationale for Experimental Design: The redox-active nature of the phenazine core suggests that it may interact with ROS, leading to a change in its fluorescent properties. This protocol is designed to test this hypothesis.

G A Prepare 7-Cl-PCA Solution C Add 7-Cl-PCA to ROS-generating system A->C E Control: No ROS A->E B Induce ROS Production (e.g., Fenton reaction) B->C D Measure Fluorescence Intensity Over Time C->D F Compare Fluorescence of C and E D->F E->D

Caption: Workflow for in vitro ROS sensing using 7-Cl-PCA.

Materials:

  • 7-Cl-PCA

  • Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate (FeSO₄)

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a 10 µM solution of 7-Cl-PCA in phosphate buffer.

  • In a cuvette, initiate the Fenton reaction to generate hydroxyl radicals by adding H₂O₂ (final concentration 100 µM) and FeSO₄ (final concentration 50 µM) to the 7-Cl-PCA solution.

  • Immediately begin recording the fluorescence intensity at the λ_em of 7-Cl-PCA over a period of 30 minutes.

  • As a control, measure the fluorescence intensity of a 10 µM 7-Cl-PCA solution in phosphate buffer without the addition of H₂O₂ and FeSO₄.

  • Analyze the data to determine if there is a significant change in fluorescence in the presence of ROS.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in the cellular imaging protocol, co-localization with known organelle trackers provides a reliable method for determining the subcellular distribution of 7-Cl-PCA. In the ROS sensing protocol, the inclusion of a control group without ROS generation is essential for confirming that any observed change in fluorescence is indeed due to the presence of ROS.

Conclusion and Future Directions

7-Chlorophenazine-1-carboxylic acid represents a promising, yet unexplored, candidate for the development of novel fluorescent probes. Its unique chemical structure, combining a fluorescent phenazine core with a versatile carboxylic acid handle, provides a strong foundation for applications in cellular imaging and biosensing. The protocols outlined in this document offer a clear roadmap for researchers to characterize the photophysical properties of this compound and to evaluate its utility in a biological context. Further research into the modification of the carboxylic acid group for targeted delivery and the elucidation of the precise mechanism of any ROS-mediated fluorescence modulation will be crucial for realizing the full potential of this intriguing molecule.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 7-Chlorophenazine-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Chlorophenazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the challenges encountered during this synthesis. Our goal is to empower you with the knowledge to diagnose and resolve issues leading to low yields, ensuring the successful and efficient production of your target compound.

Introduction

The synthesis of 7-Chlorophenazine-1-carboxylic acid, a key intermediate for various bioactive molecules, typically proceeds via a two-step route: a copper-catalyzed Jourdan-Ullmann coupling of 4-chloroaniline and 2-bromo-3-nitrobenzoic acid, followed by a reductive cyclization of the resulting 2-((4-chlorophenyl)amino)-3-nitrobenzoic acid intermediate. While this pathway is well-established, achieving high yields can be challenging. This guide will dissect the common pitfalls in each step and provide actionable solutions based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of 7-Chlorophenazine-1-carboxylic acid?

A1: Based on literature for analogous compounds, a yield of around 30-40% for the two-step synthesis is a reasonable expectation. For instance, the synthesis of the analogous 7-fluorophenazine-1-carboxylic acid has been reported with a yield of 39%[1]. Achieving significantly higher yields often requires careful optimization of reaction conditions for both the Jourdan-Ullmann coupling and the reductive cyclization steps.

Q2: My Jourdan-Ullmann reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion in the Jourdan-Ullmann coupling is a common issue. The primary culprits are often related to the catalyst, reagents, or reaction conditions. Inactive copper catalyst, poor quality of the starting materials (4-chloroaniline or 2-bromo-3-nitrobenzoic acid), an inappropriate choice of base or solvent, or insufficient reaction temperature and time can all lead to a stalled reaction[2].

Q3: I am observing multiple spots on my TLC after the reductive cyclization. What are the possible side products?

A3: The reductive cyclization of the nitro-intermediate can sometimes lead to the formation of byproducts. Incomplete reduction of the nitro group can leave starting material in the mixture. Over-reduction is also a possibility, though less common with sodium borohydride for aromatic nitro groups[3]. Other potential side products can arise from intermolecular reactions or degradation of the starting material or product under the reaction conditions.

Q4: How can I effectively purify the final 7-Chlorophenazine-1-carboxylic acid?

A4: Purification of the final product typically involves a combination of techniques. After the reaction work-up, which usually includes acidification to precipitate the carboxylic acid, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). If significant impurities remain, column chromatography on silica gel using a solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid) is a common and effective method[1][4].

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their underlying causes, and step-by-step solutions to overcome low yields in the synthesis of 7-Chlorophenazine-1-carboxylic acid.

Part 1: The Jourdan-Ullmann Coupling Reaction

The first step, the copper-catalyzed N-arylation of 4-chloroaniline with 2-bromo-3-nitrobenzoic acid, is often the most challenging.

Issue 1: Low or No Formation of 2-((4-chlorophenyl)amino)-3-nitrobenzoic acid

Potential Cause Explanation Troubleshooting Action
Inactive Copper Catalyst The active catalytic species in the Ullmann coupling is Cu(I). If you are using a Cu(II) salt, it may not be efficiently reduced to Cu(I) in situ. The Cu(I) source itself might be oxidized due to improper storage.- Use a fresh, high-purity Cu(I) salt such as CuI or CuBr. - Consider adding a reducing agent like sodium ascorbate in catalytic amounts to maintain the copper in its +1 oxidation state. - Activate copper powder (if used) by washing with dilute HCl to remove any oxide layer.
Inappropriate Base The base plays a crucial role in deprotonating the aniline and facilitating the catalytic cycle. A base that is too weak may not be effective, while a very strong base could lead to side reactions.- Screen different bases. K₂CO₃ and Cs₂CO₃ are commonly used and effective bases for this type of coupling[2]. - Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Suboptimal Solvent The solvent needs to be polar enough to dissolve the reactants and the base, and have a high enough boiling point to facilitate the reaction, which often requires elevated temperatures.- Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for Ullmann couplings[2][5]. - Ensure the solvent is anhydrous, as water can interfere with the reaction.
Insufficient Temperature or Reaction Time The Jourdan-Ullmann reaction is often slow and requires significant thermal energy to proceed at a reasonable rate.- Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature. Typical temperatures range from 100 to 150 °C. - Extend the reaction time. These reactions can sometimes require 12-24 hours for completion.
Poor Quality of Starting Materials Impurities in 4-chloroaniline or 2-bromo-3-nitrobenzoic acid can inhibit the catalyst or lead to the formation of side products.- Purify the starting materials before use, for example, by recrystallization or distillation. - Confirm the identity and purity of your starting materials by NMR and melting point analysis.

Workflow for Optimizing the Jourdan-Ullmann Coupling

Jourdan-Ullmann Optimization cluster_Problem Problem: Low Yield cluster_Troubleshooting Troubleshooting Steps cluster_Outcome Desired Outcome Start Low Yield of Diarylamine Catalyst Check Copper Catalyst (Fresh, Cu(I) source) Start->Catalyst 1. Catalyst Inactivity? Base Optimize Base (K₂CO₃, Cs₂CO₃) Catalyst->Base 2. Suboptimal Base? Solvent Select Appropriate Solvent (Anhydrous DMF, DMSO) Base->Solvent 3. Inappropriate Solvent? Conditions Adjust Reaction Conditions (Increase Temp., Extend Time) Solvent->Conditions 4. Insufficient Temp/Time? Reagents Verify Reagent Purity Conditions->Reagents 5. Impure Reagents? End Improved Yield Reagents->End Optimization Complete

Caption: A systematic workflow for troubleshooting low yield in the Jourdan-Ullmann coupling step.

Part 2: The Reductive Cyclization Reaction

The second step involves the reduction of the nitro group of the diarylamine intermediate, which then undergoes an intramolecular cyclization to form the phenazine ring.

Issue 2: Low Yield of 7-Chlorophenazine-1-carboxylic acid

Potential Cause Explanation Troubleshooting Action
Incomplete Reduction of the Nitro Group Sodium borohydride (NaBH₄) alone is often a weak reducing agent for aromatic nitro groups. The reaction may be slow or incomplete.- Use a co-catalyst to enhance the reducing power of NaBH₄. Catalytic amounts of NiCl₂ or FeCl₂ have been shown to be effective for the reduction of nitroarenes with NaBH₄[6][7]. - Increase the equivalents of NaBH₄. Often, a significant excess (5-10 equivalents) is required to drive the reaction to completion[1]. Add the NaBH₄ portion-wise to control the reaction rate.
Formation of Side Products Incomplete cyclization can lead to the presence of the amino intermediate. Other side reactions, though less common, can occur under harsh conditions.- Ensure the reaction goes to completion by monitoring with TLC. - The cyclization step is often spontaneous after the reduction of the nitro group. Ensure the work-up conditions (acidification) are appropriate to facilitate ring closure and precipitation of the product.
Product Degradation The phenazine ring system is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation or decarboxylation.- Avoid excessively high temperatures during the reaction and work-up. - Neutralize the reaction mixture carefully during the work-up to isolate the product.
Difficulties in Product Isolation 7-Chlorophenazine-1-carboxylic acid is a solid, but it may have some solubility in the reaction solvent or work-up mixture, leading to losses during filtration.- After acidification, cool the mixture in an ice bath to maximize precipitation of the product. - Wash the filtered solid with a cold, non-polar solvent (like cold water or a small amount of cold ethanol) to remove soluble impurities without dissolving the product.

Experimental Protocol: Reductive Cyclization with NaBH₄/NiCl₂

  • Dissolution: Dissolve the 2-((4-chlorophenyl)amino)-3-nitrobenzoic acid intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Catalyst Addition: Add a catalytic amount of NiCl₂·6H₂O (e.g., 0.1 eq) to the solution and stir until it dissolves.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath and add sodium borohydride (5-10 eq) portion-wise over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl (e.g., 2M HCl) to a pH of 2-3. This will precipitate the 7-Chlorophenazine-1-carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Logical Relationship of Reductive Cyclization

Reductive Cyclization cluster_Reactants Reactants cluster_Process Reaction Steps cluster_Product Final Product Start 2-((4-chlorophenyl)amino)- 3-nitrobenzoic acid Reduction Reduction of Nitro Group Start->Reduction Reagents NaBH₄ / cat. NiCl₂ Reagents->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Spontaneous End 7-Chlorophenazine-1-carboxylic acid Cyclization->End

Caption: The sequential process of reductive cyclization to form the final product.

Conclusion

Overcoming low yield in the synthesis of 7-Chlorophenazine-1-carboxylic acid requires a systematic approach to troubleshooting. By carefully considering the critical parameters of each reaction step—from the activity of the copper catalyst in the Jourdan-Ullmann coupling to the efficiency of the reducing agent in the cyclization—researchers can significantly improve their outcomes. This guide provides a framework for identifying and addressing the common challenges, ultimately leading to a more robust and reliable synthesis.

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Resolving impurities in the purification of 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Chlorophenazine-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common and complex impurity issues. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively address future challenges.

Troubleshooting Guide: From Observation to Resolution

This section addresses specific experimental observations you may encounter during the purification of 7-Chlorophenazine-1-carboxylic acid. Each issue is analyzed from cause to solution, providing a clear path forward.

Issue 1: Persistent Yellow/Orange Impurity Co-eluting with the Product in Reverse-Phase HPLC

Problem: You have a persistent impurity that appears as a shoulder on your main product peak or co-elutes entirely under standard reverse-phase HPLC conditions (e.g., C18 column with Acetonitrile/Water gradient). The impurity imparts a distinct yellow or orange hue to the otherwise brown-to-orange-brown solid[1].

Probable Cause(s):

  • Isomeric Impurities: The most likely culprits are other isomers of chlorophenazine-1-carboxylic acid or dichlorophenazine-1-carboxylic acid, formed during the synthesis.[2] These isomers possess very similar polarity and molecular weight, making them difficult to separate on standard C18 columns.

  • Starting Material Carryover: Unreacted starting materials from the synthesis, such as substituted anilines or nitrobenzoic acids, may persist if the initial workup was incomplete.[2][3]

  • Hydroxylated Byproducts: Phenazine derivatives can sometimes undergo hydroxylation, leading to compounds like 2-hydroxyphenazine, which have different retention times but can be challenging to remove if structurally similar.[4]

Recommended Solutions:

  • Solution A: Optimize HPLC Method

    • Rationale: To resolve compounds with similar hydrophobicity, you must exploit other physicochemical differences. Changing the mobile phase composition or stationary phase can alter the selectivity of the separation.

    • Step-by-Step Protocol:

      • Introduce an Ion-Pairing Reagent: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase solvents (A: Water, B: Acetonitrile).[5][6] The acid will ensure the carboxylic acid group of your target compound is fully protonated, leading to sharper peaks and potentially altering the retention time relative to neutral or less acidic impurities.

      • Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent-solute interactions compared to acetonitrile and can change the elution order. A typical starting point is a mobile phase of MeOH and a 5 mmol/L phosphate buffer.[7]

      • Switch Stationary Phase: If the impurity persists, consider using a phenyl-hexyl or a biphenyl stationary phase column. These phases offer alternative (π-π) interactions, which can be highly effective for separating aromatic, isomeric compounds.

  • Solution B: Preparative Chromatography

    • Rationale: If analytical HPLC shows near-complete co-elution, preparative HPLC or column chromatography with a highly optimized solvent system is necessary for physical separation.

    • Step-by-Step Protocol:

      • Perform extensive solvent screening using Thin Layer Chromatography (TLC). Test solvent systems like dichloromethane/methanol and hexane/ethyl acetate in various ratios.[2][8]

      • Aim for a solvent system that provides a ΔRf of at least 0.2 between your product and the impurity.[9]

      • Pack a silica gel column and perform the separation using the optimized eluent system, potentially with a shallow gradient to maximize resolution.[9][10]

  • Solution C: Acid-Base Extraction

    • Rationale: This technique leverages the acidic nature of the carboxylic acid group. Your target compound can be selectively moved into an aqueous phase, leaving non-acidic impurities behind in the organic phase.

    • Step-by-Step Protocol:

      • Dissolve the impure solid in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic solution with a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The 7-chlorophenazine-1-carboxylic acid will be deprotonated to its water-soluble sodium salt and move into the aqueous layer.

      • Separate the layers. The organic layer contains neutral impurities.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.

      • Slowly acidify the aqueous layer with cold 1M HCl to a pH of ~2-3 while stirring in an ice bath.[5] Your product will precipitate out.

      • Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

Issue 2: Low Recovery After Recrystallization

Problem: After performing a recrystallization to improve purity, the yield of 7-Chlorophenazine-1-carboxylic acid is significantly lower than expected.

Probable Cause(s):

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures, causing a significant amount of product to remain in the filtrate.[11]

  • Excessive Solvent Used: Using too much solvent to dissolve the compound will keep it in solution even after cooling.[11]

  • Premature Crystallization: The compound may have crystallized out during a hot filtration step intended to remove insoluble impurities.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals, which may be lost during filtration.

Recommended Solutions:

  • Solution A: Solvent System Optimization

    • Rationale: The ideal recrystallization solvent dissolves the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

    • Step-by-Step Protocol:

      • Test the solubility of your compound in a range of solvents. Good candidates for phenazine carboxylic acids include acetonitrile, ethanol, methanol, or mixtures like acetonitrile/ethanol or chloroform/ethanol.[12][13]

      • Place ~10-20 mg of your impure solid in a test tube and add the solvent dropwise. A good solvent will require heating to dissolve the solid.

      • Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath. The formation of a large amount of precipitate indicates a good solvent.

      • If no single solvent works, try a binary solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water until the solution becomes cloudy, then heat to clarify).

  • Solution B: Refine Recrystallization Technique

    • Rationale: Proper technique is critical to maximizing yield without compromising purity.

    • Step-by-Step Protocol:

      • Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated solid.

      • If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

      • Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of large, pure crystals.

      • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

      • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of 7-Chlorophenazine-1-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. For common syntheses involving Jourdan-Ullmann coupling followed by reductive cyclization, you should anticipate the following.[2][3]

Impurity TypeProbable SourceRecommended Detection/Removal Method
Isomeric Phenazines Non-specific coupling or cyclization reactions.High-resolution HPLC, Column Chromatography.
Unreacted Starting Materials Incomplete reaction (e.g., substituted anilines, 2-bromo-3-nitrobenzoic acid).HPLC, Acid-Base Extraction.[9][14]
Dimerized Byproducts Side reactions during the coupling step.Column Chromatography, Recrystallization.
Over-chlorinated Species Presence of dichlorinated starting materials or side reactions.Mass Spectrometry, HPLC.
Residual Solvents Trapped solvents from reaction or purification.1H NMR, GC-HS (Gas Chromatography-Headspace).

Q2: Which analytical technique is definitive for confirming the purity and identity of my final product?

A2: No single technique is definitive. A combination of methods is required to establish identity and purity authoritatively.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity. A high-purity sample should show a single major peak (>98%) when monitored at a relevant wavelength, such as 248 nm or 254 nm.[5][7] It is crucial to run a gradient method to ensure no late-eluting impurities are missed.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is essential for structural confirmation.[2] The spectra should match the expected chemical shifts and coupling constants for 7-Chlorophenazine-1-carboxylic acid. The absence of signals corresponding to starting materials or obvious impurities is a strong indicator of purity.[15][16]

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of your compound, which is critical for verifying its identity.[2]

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.[17]

Q3: My compound appears pure by TLC and ¹H NMR, but HPLC shows a small impurity. Should I be concerned?

A3: Yes. HPLC is significantly more sensitive and has higher resolving power than TLC and NMR for detecting minor impurities. While NMR is excellent for structural elucidation and can detect impurities down to ~1-5%, HPLC can often detect impurities below the 0.1% level. For drug development professionals, even small impurities must be identified and quantified. The impurity may be an isomer or a compound with no protons that would be invisible in ¹H NMR. Further investigation and purification are warranted.

Visualized Workflow: Impurity Troubleshooting Logic

The following diagram outlines a logical workflow for identifying and resolving impurities during the purification of 7-Chlorophenazine-1-carboxylic acid.

G start Crude Product Obtained analyze_purity Initial Purity Analysis (HPLC, TLC, NMR) start->analyze_purity is_pure Purity > 98%? analyze_purity->is_pure characterize_impurity Characterize Impurity (MS, NMR) analyze_purity->characterize_impurity impurity_path Impurity Detected is_pure->impurity_path No final_product Pure Product is_pure->final_product Yes acidic_neutral Is Impurity Acidic? characterize_impurity->acidic_neutral acid_base Perform Acid-Base Extraction acidic_neutral->acid_base No (Neutral Impurity) polarity_diff Different Polarity? acidic_neutral->polarity_diff Yes (Acidic Impurity) re_analyze Re-analyze Purity acid_base->re_analyze column_chrom Column Chromatography polarity_diff->column_chrom Yes recrystallize Recrystallization polarity_diff->recrystallize No (Similar Polarity) column_chrom->re_analyze recrystallize->re_analyze re_analyze->is_pure

Caption: Decision workflow for impurity resolution.

References
  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Zhu, D. H., Zhu, X. D., & Xu, Y. Q. (2001). Determination of phenazine-1-carboxylic Acid in Anti-Fungal Agent M18 by High Performance Liquid Chromatography. Se Pu, 19(6), 558-559. [Link]

  • Li, Z., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]

  • Nansathit, A., et al. (2012). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Thaksin. J., 15(1), 79-87. [Link]

  • ResearchGate. (n.d.). A Purification of phenazine antifungal compound obtained from silica gel column chromatography. [Link]

  • Ghoneem, K. M., Al-Alawi, M. M., & El-Gali, I. M. (2015). Isolation and Identification of Phenazine-1-Carboxylic acid from different Pesudomonas isolates and its Biological activity against Alternaria solani. International Journal of ChemTech Research, 8(11), 324-333. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Oxidation of Aldehydes. [Link]

  • Yin, C., et al. (2023). Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. MDPI. [Link]

  • Beifuss, U., et al. (1998). Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1. Journal of Bacteriology, 180(24), 6591–6601. [Link]

  • Jo, J., et al. (2017). NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. Journal of Bacteriology, 199(16), e00171-17. [Link]

  • Abraham, J., et al. (2016). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Molecules, 21(1), 8. [Link]

  • Zhu, D., et al. (2010). Purification of low-concentration phenazine-1-carboxylic acid from fermentation broth of Pseudomonas sp. M18 via free flow electrophoresis with gratis gravity. Electrophoresis, 31(20), 3468-74. [Link]

  • Nansathit, A., et al. (2012). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

  • Zhu, D., et al. (2008). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Journal of Chromatography B, 869(1-2), 108-114. [Link]

  • Li, H., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). NMR data of phenazine-1-carboxylic acid (PCA). [Link]

  • MetBio.net. (2018). The Analysis of Urinary Organic Acids by Gas Chromatography Mass Spectrometry. [Link]

  • Yin, C., et al. (2023). Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. PMC. [Link]

  • University of California, Irvine. (n.d.). Chem 267. Recrystallization. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Google Patents. (n.d.).
  • Li, H., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC. [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]

  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 95(1), 59-68. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD. [Link]

  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). [Link]

  • Liu, Y., et al. (2021). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. [Link]

  • Guo, J., et al. (2017). Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1946. [Link]

  • Google Patents. (n.d.). WO2009129662A1 - Process for preparation of 7-phenylacetamido-3-chloromethyl-3-cephem-4- carboxylic acid p-methoxybenzyl ester.
  • J-GLOBAL. (n.d.). Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. [Link]

  • Perlovich, G. L., et al. (2015). Novel drug–drug cocrystals of carbamazepine with para-aminosalicylic acid: screening, crystal structures and comparative study of carbamazepine cocrystal formation thermodynamics. RSC Publishing. [Link]

Sources

Troubleshooting poor solubility of 7-Chlorophenazine-1-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Chlorophenazine-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the significant solubility challenges associated with this compound in experimental assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for successful assay development.

Section 1: Understanding the Core Problem

Q1: What is 7-Chlorophenazine-1-carboxylic acid, and why is its solubility in aqueous buffers so low?

7-Chlorophenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid (PCA), a natural product known for its biological activities.[1][2] The core structure consists of a planar, aromatic phenazine ring system, which is inherently hydrophobic (water-repelling). The addition of a chlorine atom further increases its lipophilicity.

The molecule's only hydrophilic (water-attracting) functional group is the carboxylic acid (-COOH). In neutral or acidic aqueous solutions, this group remains largely in its protonated, uncharged form.[3] The large, nonpolar structure dominates, leading to very poor water solubility. An analogous compound, phenazine-1-carboxylic acid, is described as sparingly soluble in water but soluble in most organic solvents, a characteristic shared and likely amplified in the chlorinated version.[4][5]

Section 2: Initial Troubleshooting & Basic Strategies

Q2: I need to make a stock solution. What is the most straightforward first step to try?

The most direct approach is to leverage the carboxylic acid group through pH modification. Carboxylic acids are weak acids that can be deprotonated to form a carboxylate salt (-COO⁻).[6] This negatively charged salt is significantly more polar and, therefore, more soluble in aqueous solutions.[3][7]

Strategy: Basic pH Adjustment

By dissolving the compound in a weak base, you can create a concentrated stock solution.

  • Recommended Solvents: Start with 0.1 M Sodium Hydroxide (NaOH). A weak base like ammonium hydroxide can also be used.

  • Causality: The hydroxide ions (OH⁻) from the NaOH will abstract the proton from the carboxylic acid group. This converts the insoluble acid into its highly soluble sodium salt. This principle holds true for most organic carboxylic acids.[8]

See Protocol 1 for a detailed step-by-step guide.

Q3: I successfully dissolved the compound in a basic solution, but it precipitates when I dilute it into my neutral (pH 7.4) assay buffer. What is happening?

This is a common and expected issue known as "pH shock" or precipitation upon neutralization. When you add the small volume of your highly basic stock solution to the much larger volume of neutral buffer, the overall pH drops. This causes the soluble carboxylate salt to become protonated again, converting it back to the insoluble carboxylic acid form, which then precipitates out of the solution.[7]

Section 3: Advanced Solubilization Strategies

When simple pH adjustment is insufficient for the final assay concentration, more advanced formulation strategies are required. These methods aim to keep the compound in solution even at neutral pH.

Q4: What are co-solvents, and how can they help?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar compounds.[9] They work by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules like 7-Chlorophenazine-1-carboxylic acid.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, N-methyl-2-pyrrolidone (NMP), and Polyethylene Glycols (e.g., PEG 400).[9][10]

  • Causality: The co-solvent disrupts the strong hydrogen bonding network of water, creating a microenvironment that can accommodate the nonpolar phenazine ring.[11]

  • Critical Consideration: Co-solvents can be toxic to cells. It is imperative to determine the maximum tolerable concentration of your chosen co-solvent in your specific assay system. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid artifacts.[12][13]

See Protocol 2 for a guide on using DMSO.

Troubleshooting Workflow for Poor Solubility

G cluster_start Initial Problem cluster_level1 Level 1: Basic Approaches cluster_level2 Level 2: Dilution & Observation cluster_level3 Level 3: Advanced Strategies start Compound precipitates in aqueous assay buffer ph_adjust Prepare Stock in Base (e.g., 0.1M NaOH) start->ph_adjust organic_stock Prepare 100% Organic Stock (e.g., DMSO, Ethanol) start->organic_stock dilution_test Dilute Stock into Final Assay Buffer ph_adjust->dilution_test organic_stock->dilution_test observe Observe for Precipitation dilution_test->observe cosolvent Optimize Co-solvent % in Final Buffer (e.g., <5% PEG) observe->cosolvent Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) observe->cyclodextrin Yes surfactant Use Surfactant (e.g., Tween 80) observe->surfactant Yes end_node Soluble Compound in Assay observe->end_node No cosolvent->end_node cyclodextrin->end_node surfactant->end_node

Caption: A logical workflow for troubleshooting solubility issues.

Q5: My assay is highly sensitive to organic solvents. Are there other options?

Yes. Two excellent alternatives for sensitive biological assays are cyclodextrins and surfactants.

1. Cyclodextrins Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[14] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[15]

  • Mechanism: The hydrophobic 7-Chlorophenazine-1-carboxylic acid molecule can become encapsulated within the cyclodextrin's nonpolar interior, forming an "inclusion complex."[16] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.[14][17]

  • Recommended Agent: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to other derivatives.[14][17]

  • Benefit: This method often has minimal impact on cell viability and assay performance.[12]

See Protocol 3 for preparing a cyclodextrin formulation.

Mechanism of Cyclodextrin Solubilization

G cluster_system Aqueous System drug Poorly Soluble Drug (7-Chlorophenazine-1-CA) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms Complex With

Caption: Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

2. Surfactants Surfactants are amphipathic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[18]

  • Mechanism: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can solubilize the drug, while the hydrophilic heads face outward, keeping the entire micelle in solution.[20]

  • Common Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are frequently used in biological assays due to their relatively low toxicity.[21]

  • Consideration: Surfactants can interfere with certain assays, particularly those involving membrane integrity or protein interactions. Always run a vehicle control (buffer with the surfactant alone) to check for interference.

Table 1: Comparison of Advanced Solubilization Strategies
StrategyMechanism of ActionTypical AgentsKey AdvantagesPotential Disadvantages
Co-solvents Reduces solvent polarityDMSO, Ethanol, PEG 400Simple to prepare; effective at high concentrationsPotential for cytotoxicity; can affect protein conformation
Cyclodextrins Forms inclusion complexes[14][15]HP-β-CD, SBE-β-CDLow toxicity; high solubilization capacity; stabilizes compound[14][17]Can be expensive; may not work for all molecular shapes
Surfactants Micellar encapsulation[18][20]Tween® 80, Poloxamer 188Effective at low concentrations; enhances wettingPotential for assay interference; can cause cell lysis at high concentrations

Section 4: Step-by-Step Protocols

Protocol 1: Stock Solution Preparation via pH Adjustment
  • Weigh Compound: Accurately weigh the desired amount of 7-Chlorophenazine-1-carboxylic acid powder.

  • Add Base: Add a small volume of 0.1 M NaOH directly to the solid powder. Start with a volume calculated to achieve a high concentration (e.g., 10-20 mM).

  • Dissolve: Vortex or sonicate the mixture gently. The solution should clarify as the sodium salt of the compound is formed. If it does not fully dissolve, a small amount of additional 0.1 M NaOH can be added dropwise.

  • pH Check (Optional): The pH of this stock solution will be highly basic.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C. Note that aqueous solutions are generally not recommended for long-term storage.[22]

Protocol 2: Stock Solution Preparation with a Co-solvent (DMSO)
  • Weigh Compound: Accurately weigh the 7-Chlorophenazine-1-carboxylic acid powder.

  • Add Co-solvent: Add the required volume of 100% DMSO to achieve the desired high stock concentration (e.g., 20 mM).

  • Dissolve: Vortex and/or sonicate at room temperature until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary, but compound stability should be considered.[10]

  • Dilution into Assay Medium: When preparing the final working solution, dilute the DMSO stock into the assay buffer such that the final DMSO concentration is non-toxic to your system (typically <0.5%).[12]

    • Example: To achieve a 10 µM final concentration from a 20 mM stock, you would perform a 1:2000 dilution. This results in a final DMSO concentration of 1/2000 = 0.05%, which is well-tolerated by most cell lines.

Protocol 3: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a stock solution where the drug is complexed with cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer or water. This is a high concentration and may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add the powdered 7-Chlorophenazine-1-carboxylic acid directly to the HP-β-CD solution to achieve your target stock concentration.

  • Promote Complexation: Mix the solution vigorously. This can be done by shaking or sonicating overnight at room temperature. The complexation process is an equilibrium and requires time to reach completion.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any small amount of undissolved compound.

  • Use Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-complexed stock solution. The concentration should be confirmed analytically if possible (e.g., by UV-Vis spectrophotometry).

  • Dilution: This stock can now be diluted into your final assay buffer. The vehicle control for this experiment would be the 40% HP-β-CD solution diluted in the same manner.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use heat to dissolve the compound?

    • A: Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially with co-solvents or cyclodextrins.[10] However, the thermal stability of 7-Chlorophenazine-1-carboxylic acid is not well-documented, so prolonged exposure to high temperatures should be avoided to prevent degradation.

  • Q: My compound is a brown/orange solid. Is this normal?

    • A: Yes. Phenazine-1-carboxylic acid is described as a yellow powder, and related compounds are often colored.[4] Chemical data for 7-Chlorophenazine-1-carboxylic acid is limited, but a brown to orange solid is consistent with this class of compounds.[23]

  • Q: How do I choose between co-solvents, cyclodextrins, and surfactants?

    • A: The choice depends entirely on your assay.

      • For simple biochemical assays without cells, a co-solvent like DMSO is usually the easiest and most cost-effective choice.

      • For cell-based assays measuring viability or proliferation, cyclodextrins are often the safest bet to avoid solvent-induced toxicity.[12]

      • For assays where membrane disruption is not a concern, surfactants can be a powerful and inexpensive option. Always validate your choice with appropriate vehicle controls.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • MDPI.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.
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  • CORE. Surfactants: Pharmaceutical and Medicinal Aspects. CORE.
  • Pion. The use of cosolvent pKa assays for poorly soluble compounds. Pion.
  • PMC.
  • ResearchGate. Solubility of Phenazine1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K | Request PDF.
  • ACS Publications. Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • PatSnap. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap.
  • PMC.
  • PatSnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • University of Hertfordshire. Phenazine-1-carboxylic acid (Ref: emr211). AERU.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
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  • PMC. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PMC.
  • PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech.
  • CORE. Isolation and Identification of Phenazine-1-Carboxylic acid from different Pesudomonas isolates and its Biological activity against Alternaria solani. CORE.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids...
  • BioDuro.
  • SDSU Chemistry. Chapter 13 Carboxylic Acids. SDSU Chemistry.
  • USCKS. 7-Chlorophenazine-1-carboxylic acid[103942-92-3]. USCKS.
  • PMC. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. PMC.
  • PubChem. 7-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 13288329. PubChem.
  • ChemicalBook. Phenazine-1-carboxylic acid | 2538-68-3. ChemicalBook.
  • PubChem. 1-Phenazinecarboxylic acid | C13H8N2O2 | CID 95069. PubChem.
  • Cayman Chemical.
  • MedchemExpress.com. Phenazine-1-carboxylic acid | Fungal Inhibitor. MedchemExpress.com.
  • PMC. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. PMC.
  • Google Patents. CN101973946B - Phenazine-1-carboxylic acids derivative and preparation method thereof.
  • MDPI. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI.

Sources

Technical Support Center: Optimizing HPLC Separation of 7-Chlorophenazine-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of 7-Chlorophenazine-1-carboxylic acid (7-chloro-PCA) and its closely related positional isomers.

Phenazine derivatives are highly conjugated, redox-active nitrogen heterocycles. While standard reversed-phase high-performance liquid chromatography (RP-HPLC) is routinely used for general phenazine-1-carboxylic acid (PCA) analysis[1], the introduction of halogen substituents creates unique chromatographic challenges. This guide provides field-proven troubleshooting logic, mechanistic explanations, and validated protocols to achieve baseline resolution of these complex isomeric mixtures.

Part 1: Diagnostic Workflows

Before adjusting your instrument parameters, it is critical to diagnose the root cause of your chromatographic failure. The decision tree below outlines the logical progression for resolving common issues encountered with halogenated phenazine derivatives.

Troubleshooting A Issue: Co-eluting or Tailing 7-Chloro-PCA Isomers B Analyze Peak Shape A->B C Tailing Peaks (Ionization/Silanol Issue) B->C D Sharp Peaks but Co-elution (Selectivity Issue) B->D E Lower pH to < 2.5 (Add 0.1% TFA or Formic Acid) C->E F Switch to Orthogonal Phase (PFP or Phenyl-Hexyl) D->F G Decrease Gradient Steepness (e.g., 2% B/min) D->G

Diagnostic workflow for resolving 7-chloro-PCA chromatographic issues.

Part 2: Core Troubleshooting & FAQs

Q1: My 7-chloro-PCA and its positional isomers (e.g., 6-chloro or 8-chloro-PCA) co-elute on a standard C18 column. How can I achieve baseline resolution?

The Causality: Standard C18 (octadecyl) columns separate analytes primarily based on dispersive (hydrophobic) interactions[2]. Because positional isomers of chlorophenazines possess identical molecular weights and nearly identical hydrophobic surface areas, their partition coefficients (logP) are virtually indistinguishable. Consequently, a C18 phase cannot differentiate them.

The Solution: You must switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The position of the electronegative chlorine atom on the rigid phenazine ring dramatically alters the molecule's local electron density and dipole moment[3]. A PFP column leverages π−π interactions, dipole-dipole interactions, and shape selectivity to recognize these subtle electronic differences, allowing for baseline resolution.

Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP / Phenyl-Hexyl Phase Isomers Chlorophenazine Isomers C18_Mech Hydrophobic Interactions (Identical for Isomers) Isomers->C18_Mech PFP_Mech π-π & Dipole Interactions (Sensitive to Cl Position) Isomers->PFP_Mech C18_Result Co-elution C18_Mech->C18_Result PFP_Result Baseline Resolution PFP_Mech->PFP_Result

Separation mechanism of chlorophenazine isomers using orthogonal stationary phases.

Q2: I am observing severe peak tailing and retention time shifts for my chlorophenazine peaks. What is the root cause?

The Causality: 7-chloro-PCA contains a carboxylic acid functional group with a pKa of approximately 4.2. If your mobile phase is unbuffered or sits at a pH near 5.0 (a common legacy condition for basic PCA analysis[1]), the molecule exists in a state of partial ionization. This creates a dual retention mechanism: the neutral species partitions into the stationary phase, while the anionic species undergoes secondary ion-exchange interactions with residual, unendcapped silanols on the silica support.

The Solution: Suppress ionization by lowering the mobile phase pH to at least 2 units below the analyte's pKa. Utilizing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH ~2.0–2.5) ensures the carboxylic acid remains fully protonated (neutral), eliminating secondary interactions and yielding sharp, symmetrical peaks[4].

Self-Validating Protocol: To prove that tailing is caused by ionization and not physical column degradation (e.g., a collapsed bed), inject a neutral, non-ionizable marker (such as toluene or uracil) alongside your 7-chloro-PCA sample. If the neutral marker elutes as a perfectly symmetrical peak while the PCA derivative tails, the column hardware is intact. This definitively confirms that the tailing is a chemical interaction issue, validating the need for pH adjustment.

Q3: What are the optimal detection parameters for chlorophenazine derivatives?

The Causality: Phenazines are highly conjugated tricyclic systems that exhibit strong, distinct UV absorbance profiles. While standard PCA is often detected at 248 nm[1], the addition of a chlorine atom causes a slight bathochromic shift. The Solution: Set your Diode Array Detector (DAD) to extract chromatograms at 250 nm for optimal signal-to-noise ratio[4]. Always collect full spectral data (200–400 nm) to verify peak purity across the isomeric cluster.

Part 3: Quantitative Data & Parameters

Table 1: Stationary Phase Comparison for Phenazine Isomers
Column ChemistryPrimary Interaction MechanismSelectivity for Positional IsomersRecommended Use Case
C18 (Octadecyl) Hydrophobic (Dispersive)LowGeneral purity analysis, non-isomeric mixtures
Phenyl-Hexyl Hydrophobic + π−π Moderate to HighAromatic isomers with varying electron densities
Pentafluorophenyl (PFP) Dipole-Dipole, π−π , StericVery HighClosely eluting halogenated positional isomers
Table 2: Optimized Gradient Elution Profile (PFP Column)

To maximize the resolution of 7-chloro-PCA from its 6-chloro and 8-chloro counterparts, a shallow gradient is required through the critical elution zone.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)Curve
0.075251.0Initial
18.045551.0Linear
20.05951.0Linear (Wash)
23.05951.0Hold
23.175251.0Step (Re-equilibrate)
30.075251.0Hold

Part 4: Step-by-Step Methodology

Protocol: High-Resolution HPLC Workflow for Chlorophenazine Isomers

Step 1: Sample Preparation

  • Extract the phenazine derivatives from the fermentation broth or synthetic matrix using ethyl acetate or dichloromethane[2][4].

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase conditions (75:25 Water:Acetonitrile). Note: Avoid reconstituting in 100% strong solvent (e.g., pure methanol or acetonitrile) to prevent peak distortion caused by solvent mismatch.

  • Filter the sample through a 0.22 μm PTFE syringe filter to remove particulates.

Step 2: System Preparation & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 5 μm, 4.6 × 250 mm).

  • Set the column oven temperature to 30°C . Precise temperature control is critical, as π−π interactions are highly temperature-dependent; fluctuations will cause retention time drifting.

  • Purge the system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Equilibrate the column at the initial gradient conditions (25% B) for at least 15 column volumes until the baseline is stable.

Step 3: Chromatographic Execution

  • Inject 10 μL of the prepared sample.

  • Execute the gradient profile detailed in Table 2.

  • Monitor the eluent using a DAD set to 250 nm (bandwidth 4 nm) with a reference wavelength of 360 nm (bandwidth 100 nm) to compensate for baseline drift during the gradient.

Step 4: Data Analysis

  • Evaluate the chromatogram for the critical pair resolution ( Rs​ ). A baseline resolution of Rs​≥1.5 is required for accurate quantification.

  • If Rs​<1.5 , decrease the gradient steepness from 1.6% B/min to 1.0% B/min between the 5-minute and 15-minute marks.

References

  • [Determination of phenazine-1-carboxylic Acid in Anti-Fungal Agent M18 by High Performance Liquid Chromatography] Source: PubMed (nih.gov) URL:[Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 Source: Frontiers in Microbiology (frontiersin.org) URL:[Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain Source: PMC - NIH (nih.gov) URL:[Link]

  • Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs Source: Academia.edu URL:[Link]

Sources

Technical Support Center: 7-Chlorophenazine-1-carboxylic Acid Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Chlorophenazine-1-carboxylic acid (7-chloro-PCA) . As a halogenated derivative of the redox-active phenazine family, 7-chloro-PCA requires stringent handling to maintain its structural and functional integrity. While the chlorine substitution at the 7-position modulates its target affinity, the core phenazine-1-carboxylic acid (PCA) scaffold remains highly sensitive to environmental factors such as light, pH, and dissolved oxygen.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating storage protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: My 7-chloro-PCA stock lost its potency after being formulated in a slightly acidic assay buffer (pH 5.5). What happened? A1: The degradation is driven by pH-dependent photo-sensitized oxidation. Phenazine derivatives are highly unstable in acidic environments. Protonation of the phenazine core's nitrogen atoms alters its electronic distribution, lowering the lowest unoccupied molecular orbital (LUMO) and increasing the molecule's susceptibility to oxidative attack. Empirical kinetic studies demonstrate that the half-life of the parent PCA under visible light is merely 2.2 days at pH 5.0, but significantly extends to 37.6 days at pH 6.8 (1)[1]. Corrective Action: Always formulate and store working aqueous solutions in neutral to slightly alkaline buffers (pH 7.0–8.0) to maintain structural integrity.

Q2: I left my clear glass vial of 7-chloro-PCA on the benchtop, and the solution changed color. Is it still usable? A2: No. A color change or precipitate formation strongly indicates photodegradation. The phenazine core absorbs strongly in the UV and visible light spectra. Upon photon absorption, the molecule transitions to an excited state, which then transfers energy to dissolved ground-state oxygen. This Type II photochemical reaction generates highly reactive singlet oxygen (2)[2]. The singlet oxygen subsequently attacks the phenazine ring, leading to hydroxylated and decarboxylated degradation products[1]. Corrective Action: Discard the compromised stock. Future stocks must be handled under red light and stored in actinic (amber) glassware.

Q3: Does the presence of oxygen affect long-term storage in DMSO? A3: Yes. Phenazines are redox-active molecules that can undergo spontaneous redox cycling in the presence of trace oxygen, generating superoxide and accelerating auto-degradation. Removing dissolved oxygen from the storage solvent has been shown to double the half-life of PCA derivatives[3]. Corrective Action: Purge your anhydrous DMSO with argon or nitrogen gas before dissolving the compound to arrest redox cycling.

Part 2: Quantitative Stability Data

The following table summarizes the stability parameters for PCA derivatives based on environmental conditions.

Environmental FactorConditionImpact on Stability / Half-LifeMechanism of Degradation
Light Exposure Visible Light (Room Temp)Rapid degradation (Days)Type II photo-sensitized oxidation (singlet oxygen)
Light Exposure DarkHighly stable (Months)N/A
pH (Aqueous) Acidic (pH 5.0)Half-life ~2.2 daysProtonation enhances oxidative susceptibility
pH (Aqueous) Neutral/Alkaline (pH 6.8+)Half-life ~37.6 daysDeprotonated carboxylate stabilizes the ring
Dissolved Oxygen AerobicBaseline degradation rateROS generation via redox cycling
Dissolved Oxygen Anaerobic (Argon purged)Half-life doubled (2x)Prevention of superoxide/singlet oxygen formation

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Anoxic Preparation and Storage of 7-Chloro-PCA Stocks

Objective: Create a self-validating, oxidation-resistant stock solution that prevents both photodegradation and redox cycling.

  • Anoxic Solvent Preparation: Obtain anhydrous DMSO (≥99.9% purity, water ≤0.005%). Causality: Water introduces hydrolysis risk, while dissolved oxygen fuels redox cycling. Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Dark-Room Dissolution: In a dark room or under red-light conditions, weigh the lyophilized 7-chloro-PCA powder and dissolve it in the anoxic DMSO. Causality: The phenazine core is highly photoreactive; ambient laboratory lighting is sufficient to trigger excited-state transitions.

  • Single-Use Aliquoting: Dispense the solution into single-use, amber-colored microcentrifuge tubes. Causality: Amber tubes block UV/Vis photon penetration. Single-use volumes prevent repeated freeze-thaw cycles that introduce atmospheric moisture and oxygen into the stock.

  • Inert Blanketing: Gently blow a stream of Argon over the meniscus of each aliquot before immediately capping. Causality: This creates an inert headspace, preventing oxygen diffusion into the DMSO during long-term storage.

  • Cryogenic Storage: Transfer all aliquots to a dedicated -80°C freezer. Causality: Ultra-low temperatures arrest kinetic molecular movement, effectively halting residual auto-oxidation.

Protocol 2: HPLC-Based Self-Validation of Stock Integrity

Objective: Verify the absence of hydroxylated or decarboxylated degradation products before utilizing the stock in critical biological assays.

  • Sample Preparation: Dilute a thawed 10 mM stock to 100 µM in HPLC-grade Methanol. Causality: Methanol ensures complete solubility and compatibility with the reverse-phase mobile gradient.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid). Causality: The acidic mobile phase ensures the carboxylic acid moiety remains protonated during the run, preventing peak tailing and ensuring sharp resolution.

  • Dual-Wavelength Detection: Monitor absorbance at 254 nm (aromatic ring) and 365 nm (phenazine-specific). Causality: Monitoring two wavelengths confirms that any secondary peaks share the phenazine chromophore, distinguishing true degradation products from random solvent contaminants.

  • Self-Validation Logic: Pure 7-chloro-PCA will elute as a single sharp peak. If the Area Under the Curve (AUC) of secondary, more polar peaks (indicating hydroxylation) or altered mass spectra (loss of 44 Da indicating decarboxylation (4)[4]) exceeds 5% of the total 254 nm absorbance, the stock is invalidated. Causality: This strict 5% threshold guarantees that downstream assays are not confounded by the altered redox potentials of degradation byproducts.

Part 4: Mechanistic & Workflow Visualizations

Pathway PCA 7-Chloro-PCA (Stable in Dark) Excited Excited State (Singlet/Triplet) PCA->Excited Photon Absorption Light UV/Vis Light Light->Excited ROS Singlet Oxygen (ROS) Excited->ROS Energy Transfer O2 Dissolved O2 O2->ROS Degradation Degradation (Hydroxylated) ROS->Degradation Oxidative Attack

Mechanism of 7-chloro-PCA photodegradation via Type II oxidation.

Workflow Powder Lyophilized 7-Chloro-PCA Dissolve Dissolve Powder in Dark (Red Light Conditions) Powder->Dissolve Solvent Sparge Anhydrous DMSO with Argon (15 min) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Cap Argon Blanket & Cap Aliquot->Cap Store Store at -80°C Cap->Store

Optimal workflow for creating anoxic, light-protected stock solutions.

References

  • Title: Oxidative photo-catalyzed degradation of a new biological fungicide, phenazine-1-carboxylic acid Source: CABI Digital Library URL
  • Title: Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid Source: Taylor & Francis URL
  • Title: PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum Source: ASM Journals URL

Sources

Technical Support Center: Improving the Regioselectivity of Phenazine-1-Carboxylic Acid Chlorination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective chlorination of phenazine-1-carboxylic acid (PCA). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Phenazine-1-carboxylic acid and its derivatives are of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of chlorine atoms into the phenazine core can significantly modulate these properties, making the control of chlorination regioselectivity a critical aspect of synthesizing novel and potent analogues.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic chlorination of PCA. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve your desired chlorinated isomers with improved yield and selectivity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low yield of the desired chlorinated isomer and formation of multiple chlorinated products.

Question: My chlorination of phenazine-1-carboxylic acid is resulting in a complex mixture of mono-, di-, and even tri-chlorinated products, with a low yield of the specific isomer I'm targeting. How can I improve the selectivity?

Answer: This is a common challenge in the electrophilic aromatic substitution of phenazine systems. The phenazine nucleus is relatively electron-deficient, but the distribution of electron density is not uniform, leading to multiple potential sites for electrophilic attack. The carboxylic acid group at the 1-position further complicates this by acting as a deactivating, meta-directing group.[4][5] However, the nitrogen atoms in the phenazine ring also influence the regioselectivity. To improve the selectivity, a multi-faceted approach focusing on the choice of chlorinating agent, reaction conditions, and potential use of catalysts is necessary.

Root Cause Analysis and Solutions:

  • Harsh Chlorinating Agents: Strong chlorinating agents like molecular chlorine (Cl₂) can be too reactive, leading to over-chlorination and a lack of selectivity.[6]

    • Solution: Opt for milder and more selective chlorinating reagents. N-Chlorosuccinimide (NCS) is a common choice for controlled monochlorination.[6][7] Other reagents to consider include sulfuryl chloride (SO₂Cl₂), which can be modulated by catalysts, and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[8][9]

  • Suboptimal Reaction Temperature: Higher temperatures often lead to decreased selectivity as they provide enough energy to overcome the activation barriers for substitution at less favored positions.

    • Solution: Perform the reaction at lower temperatures. Starting at 0 °C or even -10 °C can significantly enhance selectivity.[6] A gradual increase in temperature can be employed if the reaction is too slow.

  • Inappropriate Solvent: The solvent can influence the reactivity of both the substrate and the chlorinating agent.

    • Solution: Experiment with different solvents. Acetonitrile has been shown to activate sulfuryl chloride for chlorination.[9] For milder conditions with NCS, solvents like dichloromethane (DCM) or chloroform are often used.

  • Lack of Catalytic Control: In the absence of a catalyst, the inherent directing effects of the phenazine ring and the carboxylic acid group will dictate the product distribution, which may not be favorable for your target isomer.

    • Solution: The use of organocatalysts can fine-tune the reactivity of chlorinating agents like SO₂Cl₂.[9] Lewis acids can also be employed, but care must be taken to avoid complexation with the phenazine nitrogens, which can further deactivate the ring.

Issue 2: Difficulty in separating the resulting chlorinated isomers.

Question: My reaction has produced a mixture of chlorinated PCA isomers, and I'm struggling to separate them using standard column chromatography. What are the best methods for purification?

Answer: The separation of positional isomers, especially those with similar polarities like chlorinated phenazines, can be challenging.[10] Success often lies in optimizing chromatographic conditions or employing alternative separation techniques.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating isomers.[10][11]

    • Protocol: A C18 column is a good starting point.[10] A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is often effective. The detection wavelength can be set by scanning the UV spectrum of your mixture to find an absorbance maximum.[10]

  • Optimized Column Chromatography: While challenging, separation by standard silica gel chromatography can sometimes be achieved with careful optimization.

    • Strategy: Use a long column with a fine mesh silica gel. Employ a shallow solvent gradient with a low-polarity eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to maximize the separation between isomers.

  • Crystallization: If one isomer is produced in significant excess and is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The major, less soluble isomer should crystallize out first.

Issue 3: Poor solubility of phenazine-1-carboxylic acid in common organic solvents.

Question: I am having trouble dissolving my starting material, phenazine-1-carboxylic acid, in the reaction solvent, which is affecting the reaction rate and consistency. What can I do?

Answer: The poor solubility of PCA in many common organic solvents is a known issue. This can lead to heterogeneous reaction mixtures and irreproducible results.

Solutions:

  • Solvent Selection: While challenging, some solvents offer better solubility. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, but their high boiling points can complicate workup.[12] For chlorination reactions, chlorinated solvents like chloroform or 1,2-dichloroethane might offer a balance of solubility and compatibility with the reagents.

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can significantly improve solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the chlorination step.

    • Experimental Workflow for Esterification:

      • Suspend PCA in an excess of methanol or ethanol.

      • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

      • Reflux the mixture until the PCA has dissolved and the reaction is complete (monitor by TLC).

      • Neutralize the acid, remove the alcohol under reduced pressure, and extract the ester with an organic solvent.

      • Purify the ester by column chromatography.

  • Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, adding a small amount of a more polar solvent like DMF to a less polar solvent like DCM might be sufficient to dissolve the PCA.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the chlorination of phenazine-1-carboxylic acid.

Q1: What are the key factors that influence the regioselectivity of electrophilic chlorination on the phenazine ring?

A1: The regioselectivity is primarily governed by the interplay of electronic and steric effects of the substituents on the phenazine core.

  • Electronic Effects: The two nitrogen atoms in the phenazine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. The carboxylic acid group at the 1-position is also a deactivating, meta-directing group.[4][5] This means it directs incoming electrophiles to the positions meta to itself (positions 3 and 8). However, the overall electron density distribution in the phenazine ring system is complex.

  • Directing Effects of Substituents:

    • Electron-Donating Groups (EDGs): If the phenazine ring contains activating, ortho-, para-directing groups, these will have a significant influence on the position of chlorination.[5][13][14]

    • Electron-Withdrawing Groups (EWGs): The carboxylic acid at C1 deactivates the ring and directs incoming electrophiles to the meta positions.[4][13]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less sterically hindered sites.

Q2: How can I accurately quantify the different chlorinated isomers in my product mixture?

A2: Accurate quantification is crucial for optimizing your reaction conditions. The most reliable methods are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, HPLC with UV detection is an excellent method for both separating and quantifying isomers.[11] By running standards of each purified isomer, you can create calibration curves to determine the concentration of each in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., the methyl esters of the chlorinated PCAs), GC-MS can be used. The gas chromatograph separates the isomers, and the mass spectrometer provides identification and can be used for quantification.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of isomers in a mixture, provided that there are distinct, well-resolved peaks for each isomer. By integrating the signals corresponding to unique protons on each isomer, their relative amounts can be calculated.

Q3: Are there any modern, highly regioselective chlorination methods that have been applied to complex heterocyclic systems?

A3: Yes, the field of C-H functionalization is rapidly evolving, and new methods are constantly being developed.

  • Hypervalent Iodine Reagents: Reagents like 1-chloro-1,2-benziodoxol-3-one have been used for the chlorination of arenes and heterocycles under mild conditions.[8] Systems using PhI(OAc)₂ in combination with a chlorine source like p-toluenesulfonyl chloride (TsCl) have also shown high regioselectivity and functional group tolerance.[8]

  • Transition-Metal Catalysis: Palladium, copper, and iron catalysts have been employed to activate C-H bonds for chlorination at specific positions.[8] These methods often involve directing groups to achieve high regioselectivity.

  • Highly Reactive N-Chloro Reagents: Reagents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine (Palau'Chlor) and N-acetoxy-N-chloro-4-nitrobenzamide are highly reactive and can chlorinate even electron-deficient heteroaromatic compounds with high regioselectivity.

III. Data and Protocols

Table 1: Comparison of Common Chlorinating Reagents
ReagentAbbreviationTypical ConditionsSelectivityNotes
Molecular ChlorineCl₂Low temperature, often with a Lewis acidLow to moderateHighly reactive, can lead to over-chlorination.[6]
N-ChlorosuccinimideNCSRoom temperature or gentle heatingGoodMilder reagent, good for monochlorination.[6][7]
Sulfuryl ChlorideSO₂Cl₂Can be used with or without a catalystCatalyst dependentReactivity can be tuned with catalysts.[9]
1,3-dichloro-5,5-dimethylhydantoinDCDMHVariesGoodStable solid, easy to handle.[8]
Protocol 1: General Procedure for Regioselective Monochlorination using NCS

Disclaimer: This is a general guideline. The optimal conditions may vary depending on the specific phenazine derivative. Always perform a thorough risk assessment before starting any new reaction.

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenazine-1-carboxylic acid (1 equivalent).

  • Add the anhydrous solvent (e.g., DCM) to dissolve or suspend the PCA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or HPLC to isolate the desired chlorinated isomer.

Protocol 2: Analytical Method for Isomer Quantification by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with a composition that allows for good retention of your compounds (e.g., 70% A, 30% B).

  • Run a linear gradient to a higher concentration of B (e.g., 30% A, 70% B) over 20-30 minutes.

  • Hold at the higher concentration of B for a few minutes to elute any strongly retained compounds.

  • Return to the initial conditions and equilibrate the column before the next injection.

Detection:

  • Monitor at a wavelength where all isomers have significant absorbance (e.g., determined from a UV-Vis spectrum of the mixture).

Quantification:

  • Prepare standard solutions of known concentrations for each purified isomer.

  • Inject the standards to determine their retention times and generate calibration curves (peak area vs. concentration).

  • Inject your reaction mixture and integrate the peak areas for each isomer.

  • Use the calibration curves to determine the concentration of each isomer in your sample.

IV. Visualizing Reaction Control

Diagram 1: Factors Influencing Regioselectivity

G cluster_factors Key Factors cluster_outcomes Reaction Outcomes Chlorinating Agent Chlorinating Agent Regioselectivity Regioselectivity Chlorinating Agent->Regioselectivity Reactivity Yield Yield Chlorinating Agent->Yield Reaction Temperature Reaction Temperature Reaction Temperature->Yield Side Products Side Products Reaction Temperature->Side Products Higher T = More Side Products Solvent Solvent Solvent->Regioselectivity Polarity/Solubility Catalyst Catalyst Catalyst->Regioselectivity Directing Effect

Caption: Key factors influencing the outcomes of PCA chlorination.

Diagram 2: Workflow for Optimizing Chlorination

G start Start: Define Target Isomer screen_reagents Screen Chlorinating Agents (NCS, SO2Cl2, etc.) start->screen_reagents optimize_temp Optimize Temperature (Start at 0°C) screen_reagents->optimize_temp screen_solvents Screen Solvents (DCM, ACN, etc.) optimize_temp->screen_solvents analyze Analyze Isomer Ratio (HPLC, NMR) screen_solvents->analyze evaluate Is Selectivity Acceptable? analyze->evaluate add_catalyst Introduce Catalyst (Organocatalyst, Lewis Acid) evaluate->add_catalyst No purify Purify Product (HPLC, Crystallization) evaluate->purify Yes add_catalyst->analyze end End: Isolated Target Isomer purify->end

Caption: A systematic workflow for optimizing PCA chlorination.

V. References

Sources

Technical Support Center: Enhancing 7-Chlorophenazine-1-carboxylic Acid (7-CPA) Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for 7-Chlorophenazine-1-carboxylic acid (7-CPA). As a halogenated analog of the well-documented biological fungicide Phenazine-1-carboxylic acid (PCA), 7-CPA presents unique challenges regarding its stability in solution. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

I. Troubleshooting Guide: Core Instability Issues

Q1: Why does the concentration of 7-CPA rapidly decrease in aqueous assay buffers under ambient laboratory conditions?

Mechanistic Causality: 7-CPA is highly susceptible to oxidative photo-catalyzed degradation[1]. The phenazine core absorbs UV and visible light, acting as a photosensitizer. This excitation transfers energy to dissolved oxygen, generating highly reactive singlet oxygen via a Type II photochemical pathway[1]. This reactive oxygen species (ROS) subsequently attacks the electron-rich phenazine ring, leading to irreversible oxidative cleavage. Self-Validating Solution: Conduct all preparations in a dark environment or under red light. To validate that photodegradation is the sole variable in your assay, run a parallel control spiked with a singlet oxygen quencher (e.g., sodium azide); if degradation halts, photo-oxidation is confirmed[1].

Q2: Why does 7-CPA precipitate or yield erratic results when introduced to slightly acidic media (pH < 6.0)?

Mechanistic Causality: The stability of the phenazine-1-carboxylate structure is heavily pH-dependent[1]. At lower pH values, the protonation of the C1-carboxylic acid group disrupts intramolecular stabilizing forces, drastically reducing its aqueous solubility and making the molecule chemically unstable. Studies on related phenazine derivatives show that at pH 3.0, over 58% of the compound degrades within 21 hours, whereas it remains structurally intact at pH 7.0[2]. Self-Validating Solution: Strictly maintain assay buffers at pH 7.0–7.4 using strong buffering agents like Phosphate-Buffered Saline (PBS). Verify the final pH after the addition of the 7-CPA stock, as local pH drops can trigger micro-precipitation[2].

Q3: I am observing the loss of the carboxyl group (decarboxylation) during cell-based or lysate assays. How can I prevent this?

Mechanistic Causality: In biological matrices, 7-CPA can undergo enzymatic decarboxylation. For instance, enzymes such as PhdA (a prenylated flavin mononucleotide-dependent decarboxylase) specifically target the C1-carboxyl group of phenazines, converting them into their base phenazine forms[3]. Additionally, trace transition metals like Fe³⁺ can enhance non-enzymatic decarboxylation rates[2]. Self-Validating Solution: Incorporate metal chelators (e.g., EDTA) into your assay buffers to neutralize Fe³⁺-catalyzed reactions[2]. For lysate assays, utilize a heat-inactivated control to differentiate between enzymatic (PhdA-driven) and spontaneous chemical decarboxylation.

Mechanism cluster_0 Photochemical Pathway cluster_1 Chemical / Enzymatic Pathway CPA 7-Chlorophenazine-1-carboxylic acid (Stable in Dark / pH 7.4) Light UV / Visible Light CPA->Light Acidic Acidic Media (pH < 5.0) CPA->Acidic Enzyme Decarboxylases (e.g., PhdA) CPA->Enzyme SingletO2 Singlet Oxygen (Type II) Light->SingletO2 OxDeg Oxidative Degradation SingletO2->OxDeg Decarb Spontaneous / Enzymatic Decarboxylation Acidic->Decarb Enzyme->Decarb Phenazine 7-Chlorophenazine Decarb->Phenazine

Fig 1. Mechanistic degradation pathways of 7-CPA via photo-oxidation and decarboxylation.

II. Quantitative Stability Profile

The following table synthesizes the expected stability of phenazine-1-carboxylic acid derivatives under varying environmental conditions, allowing researchers to predict compound half-life during assay design[1][2].

Environmental ConditionpH LevelAdditives / MatrixExpected Recovery (24h)Primary Degradation Mechanism
Darkness (Control) 7.0None> 95% None (Stable)
UV / Visible Light 7.0None< 40% Type II Photo-oxidation
UV / Visible Light 7.0Sodium Azide (Quencher)> 85% Suppressed Photo-oxidation
Darkness 3.0None~ 42% Acid-catalyzed Decarboxylation
Darkness 7.0Fe³⁺ enriched< 60% Metal-catalyzed Decarboxylation
Aqueous Buffer (Dark) 7.2Stored > 24 hours< 50% Aggregation / Hydrolysis

III. Step-by-Step Methodologies: Formulating Ultra-Stable Solutions

Because 7-CPA is sparingly soluble in aqueous buffers, improper formulation leads to micro-precipitation and accelerated degradation. Follow this self-validating protocol to ensure maximum stability[4].

Protocol: Preparation of 7-CPA Master Stock and Working Solutions

Phase 1: Master Stock Preparation (Organic Phase)

  • Purge Solvent: Vigorously purge high-purity DMSO (Dimethyl sulfoxide) with an inert gas (Nitrogen or Argon) for 10 minutes to displace dissolved oxygen[4].

  • Dissolution: Weigh the dry 7-CPA powder and dissolve it in the purged DMSO to create a master stock at a maximum concentration of 1 mg/mL[4]. Causality Note: Exceeding 1 mg/mL drastically increases the risk of precipitation upon subsequent aqueous dilution.

  • Aliquot and Store: Immediately divide the master stock into single-use amber vials. Blanket the headspace with inert gas, seal tightly, and store at -20°C. Under these conditions, the stock is stable for ≥ 4 years[4].

Phase 2: Working Solution Preparation (Aqueous Phase) 4. Buffer Selection: Prepare a Phosphate-Buffered Saline (PBS) solution and adjust the pH strictly to 7.2–7.4[4]. 5. Dilution: Slowly add the DMSO master stock dropwise into the aqueous buffer while vortexing. The final DMSO concentration should not exceed a 1:5 ratio (DMSO:PBS) to maintain a maximum aqueous solubility of ~0.16 mg/mL[4]. 6. Self-Validation Check: Measure the UV/Vis absorbance of the solution at λmax 250 nm immediately after preparation to confirm complete dissolution without scattering (which would indicate micro-precipitation)[4]. 7. Usage Window: Do not store the aqueous working solution. It must be utilized within 24 hours of preparation to prevent spontaneous degradation[4].

Workflow S1 1. Purge DMSO with Inert Gas S2 2. Dissolve 7-CPA (Max 1 mg/mL) S1->S2 S3 3. Aliquot & Store (-20°C in Dark) S2->S3 S4 4. Dilute in PBS (pH 7.2 - 7.4) S3->S4 S5 5. Assay Use (< 24h lifespan) S4->S5

Fig 2. Self-validating workflow for formulating and handling ultra-stable 7-CPA solutions.

IV. Frequently Asked Questions (FAQs)

Q: Can I prepare my master stock in methanol instead of DMSO? A: While 7-CPA is soluble in methanol, photochemical reaction rates (degradation) are significantly higher in methanol than in phosphate buffers or DMSO[1]. If methanol must be used, strict light exclusion is absolutely critical.

Q: My aqueous 7-CPA solution has turned slightly dark/discolored over a few hours. Is it still usable? A: No. Discoloration is a primary visual indicator of oxidative ring cleavage or polymerization of the phenazine core. Discard the solution and prepare a fresh dilution from your -20°C DMSO stock.

Q: Does freeze-thawing the aqueous working solution preserve it? A: No. Freeze-thawing aqueous phenazine solutions induces micro-precipitation. Once precipitated, 7-CPA is highly resistant to re-dissolving in aqueous media, leading to inaccurate dosing in your assays. Always discard unused aqueous solutions after 1 day[4].

V. References

  • Title: Oxidative photo-catalyzed degradation of a new biological fungicide, phenazine-1-carboxylic acid. Source: CABI Digital Library URL:

  • Title: Reaction Kinetics for the Biocatalytic Conversion of Phenazine-1-Carboxylic Acid to 2-Hydroxyphenazine Source: PLOS ONE URL:

  • Title: PRODUCT INFORMATION: 1-phenazinecarboxylic acid Source: Cayman Chemical URL:

  • Title: PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum Source: PMC / NIH URL:

Sources

Minimizing side-product formation in the synthesis of 7-chlorophenazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-chlorophenazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of phenazine chemistry. Here, we address common challenges, with a primary focus on minimizing the formation of unwanted side-products, ensuring the integrity and yield of your target compounds.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a direct, problem-and-solution approach to issues frequently encountered during the synthesis of 7-chlorophenazine derivatives, particularly via the classical Wohl-Aue reaction, which involves the base-promoted condensation of a substituted aniline with a nitroarene.[1][2]

Problem 1: Significant Formation of Phenazine-N-oxide Byproduct

Scenario: Your reaction yields the desired 7-chlorophenazine, but TLC and NMR analysis show a substantial amount of a more polar, often colorful, byproduct identified as the corresponding phenazine-5-oxide.

Probable Cause: The formation of phenazine-N-oxides is a known intermediate step in the Wohl-Aue reaction mechanism.[3][4] Under certain conditions, particularly if the reaction temperature is too low or the heating duration is insufficient, the N-oxide intermediate may not be fully converted to the final phenazine product and is isolated instead.[3] The reaction proceeds through the condensation of an aniline with a nitroaromatic compound, where the nitro group's oxygen is incorporated into the N-oxide intermediate before deoxygenation occurs to form the final phenazine ring.[4]

Recommended Solutions:

  • Increase Reaction Temperature and/or Duration: The conversion of the N-oxide to the phenazine is often a thermal deoxygenation process.[3] If you are isolating the N-oxide, consider increasing the reaction temperature (e.g., from 120°C to 140-160°C) or extending the reaction time. Monitor the reaction by TLC until the N-oxide spot is no longer visible.

  • In-situ Reduction: If optimizing thermal conditions is insufficient or leads to degradation, the N-oxide can be reduced to the desired phenazine in a subsequent step or even in-situ. After the initial condensation, the reaction mixture can be treated with a mild reducing agent.

  • Post-Synthesis Reduction Protocol: If the N-oxide is already isolated, it can be converted to the parent phenazine. A common method is to dissolve the N-oxide in a suitable solvent like ethanol or acetic acid and treat it with a reducing agent such as sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation.

Experimental Protocol: Reduction of a Phenazine-N-oxide

Problem 2: Formation of Isomeric Byproducts (e.g., 2-Chlorophenazine)

Scenario: You are reacting 4-chloroaniline with nitrobenzene (or a derivative) and obtaining a mixture of 7-chlorophenazine and other chlorinated isomers.

Probable Cause: The regioselectivity of the Wohl-Aue reaction can be poor, leading to multiple isomers. The reaction involves the formation of an intermediate diphenylamine, followed by cyclization. The initial bond formation can occur at different positions, and the subsequent cyclization can also have multiple pathways, especially with unsymmetrically substituted reactants. While the reaction of 4-chloroaniline and nitrobenzene is expected to predominantly yield 7-chlorophenazine, side reactions can lead to other isomers.[5]

Recommended Solutions:

  • Control Stoichiometry and Addition Rate: Use a precise 1:1 stoichiometry of your aniline and nitroarene. Slow, dropwise addition of one reactant to the other at an elevated temperature can sometimes improve selectivity.

  • Optimize the Base and Solvent System: The choice of base (e.g., KOH, NaOH, NaOtBu) and solvent can influence the reaction pathway. For instance, using potassium hydroxide in a high-boiling solvent like toluene or xylene is common.[1][6] Experimenting with different base/solvent combinations may improve the isomeric ratio.

  • Consider a Two-Step Approach: For better regiochemical control, consider a pre-synthesis of the N-(4-chlorophenyl)-2-nitroaniline intermediate via a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling reaction. This defined intermediate can then undergo a reductive cyclization (e.g., using iron powder in acetic acid or catalytic hydrogenation) to yield exclusively the 7-chlorophenazine, avoiding the ambiguity of the Wohl-Aue condensation.[7]

Troubleshooting Workflow for Isomer Formation

G start Isomeric Byproducts Detected check_route Is a one-pot Wohl-Aue reaction being used? start->check_route one_pot Yes check_route->one_pot Yes two_step_route No, pre-formed diphenylamine is used check_route->two_step_route No sub_q_one_pot Optimize one-pot conditions: 1. Verify reactant purity. 2. Adjust base/solvent system. 3. Control addition rate and temperature. one_pot->sub_q_one_pot success Purify product. two_step_route->success eval_one_pot Isomer ratio improved? sub_q_one_pot->eval_one_pot eval_one_pot->success Yes consider_two_step Consider switching to a two-step synthesis for absolute regiocontrol. eval_one_pot->consider_two_step No consider_two_step->success

Caption: A decision workflow for addressing isomeric byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing yield in the Wohl-Aue synthesis of 7-chlorophenazine?

A1: The Wohl-Aue reaction is notorious for often having low to modest yields.[1][8] Key factors include:

  • Reaction Temperature: High temperatures (typically >140°C) are required to drive the reaction and ensure the deoxygenation of the N-oxide intermediate. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[8]

  • Choice and Amount of Base: A strong base like potassium hydroxide (KOH) is essential. The amount of base can be critical; typically, a stoichiometric amount or a slight excess is used.

  • Atmosphere: While not always reported, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions of the electron-rich aniline and phenazine products.

  • Purity of Reactants: Starting with pure 4-chloroaniline and nitrobenzene (or its derivative) is crucial, as impurities can participate in side reactions.

Q2: How can I effectively purify 7-chlorophenazine from reaction byproducts?

A2: Purification is critical for obtaining a high-purity product. A multi-step approach is often necessary.

  • Initial Workup: After the reaction, a standard acid-base workup can help remove basic (unreacted anilines) and acidic impurities.

  • Column Chromatography: This is the most effective method for separating the 7-chlorophenazine from isomers and other byproducts.[9]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar/polar solvent system is employed. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane in hexane. The less polar 7-chlorophenazine will typically elute before the more polar N-oxide or di-hydroxy byproducts.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) can provide a highly pure, crystalline product.

Q3: Can other side-products like di-chlorinated phenazines form?

A3: While less common than N-oxides or isomers, the formation of di-chlorinated species is possible, especially if the reaction conditions are harsh or if there are alternative reaction pathways available. This could occur if a di-chlorinated aniline or nitrobenzene is present as an impurity in the starting materials. It is also theoretically possible under certain conditions for chlorination of the phenazine ring to occur, though this is not a typical side reaction of the Wohl-Aue condensation itself. Always verify the purity of your starting materials to minimize this risk.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on the synthesis of phenazine derivatives. Specific results for 7-chlorophenazine should be determined empirically.

ParameterLow SettingHigh SettingEffect on Side-ProductsSource
Temperature Risk of isolating N-oxide intermediatePromotes deoxygenation to phenazine, but can increase tar/decompositionLower temperatures favor N-oxide formation; very high temperatures can cause degradation.[3][10]
Reaction Time Incomplete reaction, N-oxide remainsDrives reaction to completionShorter times may not fully convert the N-oxide intermediate.[3]
Base Concentration Slow or incomplete reactionCan promote side reactions/degradation if in large excessA stoichiometric amount is generally optimal.[8]
Solvent Polarity --Solvent polarity can influence reaction rates and selectivity, though high-boiling, less polar solvents (e.g., toluene) are common for temperature control.[11]

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews, 104(2), 739–765. [Link]

  • Marek, J., et al. (2012). Synthesis and crystal structure of a phenazine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

  • Garrison, A. T., et al. (2015). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Journal of Medicinal Chemistry, 58(15), 6034–6045. [Link]

  • Wang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4789. [Link]

  • Crossley, M. L., & Kienle, R. H. (1963). SYNTHESIS OF SOME PHENAZINE DERIVATIVES. Canadian Journal of Chemistry, 41(1), 228-232. [Link]

  • Abet, V., et al. (2020). Synthesis and Crystal Structure of a Phenazine N-oxide. Request PDF. [Link]

  • Jin, S., et al. (2019). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. European Journal of Medicinal Chemistry, 178, 59-69. [Link]

  • Chapman, K. T., & Dyda, F. (1984). Oxidative cyclizations. VI. Mechanism of cyclization of N-chloro-2-nitroanilines to benzofuroxans under alkaline conditions. Australian Journal of Chemistry, 37(2), 311-319. [Link]

  • Marek, J., et al. (2012). Synthesis and Crystal Structure of a Phenazine N-oxide. Academia.edu. [Link]

  • Garrison, A. T., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports, 7(1), 2003. [Link]

  • Kumar, V., et al. (2018). Synthetic routes for phenazines: an overview. ResearchGate. [Link]

  • Huigens, R. W., et al. (2016). Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(8), 3847–3859. [Link]

  • Barlin, G. B., et al. (1956). The Wohl-Aue Reaction. I. Structure of Benzo [a] phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophenazine. Journal of the American Chemical Society, 78(12), 2752-2757. [Link]

  • Siripornadulsil, S., et al. (2016). Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. [Link]

  • Kumar, S., et al. (2025). Electrochemical Oxidative Cyclization: A General Sustainable Route to Indole-Oxadiazole-2-Amines. ChemRxiv. [Link]

  • Eling, T. E., et al. (1985). N-Oxidation of 4-chloroaniline by prostaglandin synthase. Redox cycling of radical intermediate(s). The Journal of Biological Chemistry, 260(6), 3215-3221. [Link]

  • Anjaiah, V., et al. (2014). Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. Natural Product Research, 28(18), 1475-1479. [Link]

  • Walsh, C. T., & Tang, Y. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226–5333. [Link]

  • SIELC Technologies. (2018). Separation of Phenazine on Newcrom R1 HPLC column. [Link]

  • Pausacker, K. H. (1968). Oxidative cyclizations. II. Kinetic studies of the reaction of 2-nitroaniline with phenyliodoso acetate in toluene solution. Australian Journal of Chemistry, 21(2), 409-417. [Link]

  • Kesa, C. L., et al. (2021). CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler). Pathogens, 10(11), 1481. [Link]

  • Jönsson, A., et al. (1997). Low reaction temperature increases the selectivity in an enzymatic reaction due to substrate solvation effects. Biocatalysis and Biotransformation, 15(1), 53-61. [Link]

  • Thomas, A. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • De, S., et al. (2014). Impact of the reaction temperature on the selectivity (at 95% conv. of...). ResearchGate. [Link]

  • Dolan, J. W. (2016). How does temperature affect selectivity? ResearchGate. [Link]

  • Jönsson, A. (1997). The influence of temperature on enzyme selectivity in organic media. Lund University. [Link]

  • Jönsson, A. (1997). The influence of temperature on enzyme selectivity in organic media. Lund University Research Portal. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Chlorophenazine-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when moving the synthesis of 7-Chlorophenazine-1-carboxylic acid (7-chloro-PCA) from the milligram discovery scale to multi-gram or kilogram production.

7-Chloro-PCA is a privileged scaffold in drug discovery, heavily utilized for its diverse biological activities, including anticancer and antimicrobial properties[1]. However, scaling its synthesis—typically achieved via a Jourdan-Ullmann coupling followed by a sodium borohydride reductive ring closure—presents unique thermal, catalytic, and purification challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reproducible scale-up.

I. Synthesis Workflow

G A 2-Bromo-3-nitrobenzoic acid + 4-Chloroaniline B Jourdan-Ullmann Coupling (Cu catalyst, K2CO3, Heat) A->B C Diphenylamine Intermediate B->C D Reductive Ring Closure (NaBH4, NaOH, Heat) C->D E Crude 7-Chloro-PCA D->E F Acid-Base Extraction & Recrystallization E->F G Pure 7-Chlorophenazine-1-carboxylic acid F->G

Workflow for the scaled-up chemical synthesis of 7-chlorophenazine-1-carboxylic acid.

II. Scale-Up Metrics & Process Optimization

Transitioning to a larger scale requires fundamental changes to the physical and chemical parameters of the reaction. The table below outlines the critical parameter shifts required when moving from a 1-gram to a 100-gram scale.

Process ParameterSmall-Scale (1g)Large-Scale (100g)Causality / Rationale for Change
Stirring Mechanism Magnetic StirringMechanical StirringPrevents copper catalyst agglomeration; ensures uniform heat distribution in viscous slurries.
NaBH₄ Addition Single BolusPortion-wise (5 parts)Mitigates thermal runaway from the highly exothermic nitro reduction, preventing reagent degradation.
Purification Column ChromatographyAcid-Base ExtractionExploits the carboxylic acid moiety for scalable, solvent-free purification, drastically lowering the E-factor.
Solvent Volume 20 volumes10 volumesIncreases reactant concentration to drive coupling kinetics and reduces hazardous solvent waste.
III. Troubleshooting Guides & FAQs

Q1: Why is the yield of the Jourdan-Ullmann coupling step inconsistently low during scale-up? A1: The Jourdan-Ullmann coupling of 2-bromo-3-nitrobenzoic acid with 4-chloroaniline relies on a copper catalyst to mediate the C-N bond formation[1]. At larger scales, poor heat transfer and inadequate mixing cause the copper catalyst to agglomerate, drastically reducing its active surface area. Furthermore, the use of weak bases or improper solvents can lead to incomplete deprotonation of the aniline. Field-Proven Solution: Transition from magnetic to vigorous mechanical stirring to keep the copper powder uniformly suspended. Utilize potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF, which stabilizes the transition state and improves the solubility of the intermediates[2].

Q2: During the sodium borohydride reductive ring closure, I observe significant formation of uncyclized or over-reduced byproducts. How can this be mitigated? A2: The reductive ring closure involves the reduction of the nitro group on the diphenylamine intermediate to an amine, followed by intramolecular condensation[1]. This reduction is highly exothermic. At scale, heat accumulation causes thermal runaway, which accelerates the decomposition of NaBH₄ and can lead to the over-reduction of the phenazine core. Conversely, if the pH drops, the ring closure stalls. Field-Proven Solution: Implement controlled, portion-wise addition of NaBH₄ under strict internal temperature monitoring (maintaining 60-80°C). Ensure the reaction is conducted in a strongly basic aqueous medium (e.g., 2M NaOH) to stabilize the borohydride and drive the condensation step forward[1].

Q3: What is the most scalable purification method for 7-chloro-PCA, avoiding column chromatography? A3: Column chromatography is solvent-intensive and impractical for multi-gram scale-up. Fortunately, the carboxylic acid moiety on 7-chloro-PCA provides a chemical handle for pH-driven purification. Field-Proven Solution: Employ an acid-base extraction protocol. Dissolve the crude reaction mixture in aqueous NaOH to form the water-soluble sodium salt of 7-chloro-PCA. Filter the solution to remove insoluble organic impurities and unreacted aniline. Then, slowly acidify the filtrate with aqueous HCl to pH ~2 to precipitate the pure 7-chloro-PCA. A final recrystallization from ethanol ensures >98% purity[2].

IV. Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, complete with In-Process Controls (IPCs) to verify success before moving to the next step.

Protocol 1: Scaled-Up Jourdan-Ullmann Coupling
  • Preparation: In a 2L jacketed reactor equipped with a mechanical stirrer and a reflux condenser, add 2-bromo-3-nitrobenzoic acid (1.0 eq) and 4-chloroaniline (1.2 eq).

    • Causality: A slight excess of aniline compensates for potential oxidative degradation at scale and drives the equilibrium toward the product.

  • Solvent & Base: Add DMF (10 volumes) and K₂CO₃ (2.5 eq). Stir vigorously for 15 minutes.

    • Causality: K₂CO₃ neutralizes the carboxylic acid and deprotonates the aniline, while DMF provides optimal solubility.

  • Catalyst Addition: Add finely powdered Copper(0) (0.1 eq).

    • Causality: Copper mediates the cross-coupling. Powdered Cu ensures a high surface area for catalysis.

  • Heating: Heat the mixture to 130°C for 12 hours under a continuous nitrogen sweep.

    • Causality: Nitrogen prevents the oxidation of the aniline and the copper catalyst at high temperatures.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. The reaction is deemed complete when the 2-bromo-3-nitrobenzoic acid peak is <2% of the total area.

  • Workup: Cool to room temperature, dilute with water (20 volumes), and acidify with 2M HCl to pH 3 to precipitate the diphenylamine intermediate. Filter, wash with copious amounts of water, and dry under vacuum[1].

Protocol 2: Reductive Ring Closure to 7-Chloro-PCA
  • Dissolution: Suspend the diphenylamine intermediate in 2M aqueous NaOH (10 volumes) in a reactor equipped with a mechanical stirrer and internal thermometer.

    • Causality: The basic medium dissolves the intermediate as a sodium salt and prevents the premature decomposition of the reducing agent.

  • Reduction: Heat the solution to 60°C. Slowly add NaBH₄ (3.0 eq) in 5 equal portions over 1.5 hours.

    • Causality: Portion-wise addition controls the exothermic reduction of the nitro group, preventing thermal runaway and minimizing over-reduction of the newly formed phenazine ring[1].

  • Cyclization: After complete addition, raise the internal temperature to 90°C for 2 hours.

    • Causality: Elevated temperature provides the activation energy required to drive the intramolecular condensation between the newly formed amine and the aromatic ring.

  • In-Process Control (IPC): Monitor the disappearance of the intermediate via LC-MS. The reaction is complete when the mass corresponding to the uncyclized amine is fully converted to the phenazine core mass (m/z[M-H]⁻ for 7-chloro-PCA).

  • Precipitation & Isolation: Cool the mixture to 5°C and slowly acidify with concentrated HCl to pH 2. Filter the resulting bright yellow/green precipitate.

    • Causality: Acidification protonates the carboxylate, rendering the 7-chloro-PCA insoluble in water.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure 7-chlorophenazine-1-carboxylic acid[2].

V. References
  • Title: Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Source: Research & Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

  • Title: Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs Source: Anti-Cancer Drug Design (via Academia.edu) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Chloro- vs. 7-Fluoro-Phenazine-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carboxylic acid (PCA), a metabolite produced by various bacteria, is a well-established bioactive scaffold. Its planar tricyclic system has been a focal point for developing novel therapeutic agents due to its broad-spectrum antimicrobial and anticancer properties. The derivatization of the phenazine core, particularly through halogenation, offers a promising avenue to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. This guide provides a comparative analysis of two such halogenated derivatives: 7-chloro-phenazine-1-carboxylic acid and 7-fluoro-phenazine-1-carboxylic acid. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes existing data on related compounds and fundamental medicinal chemistry principles to offer insights into their potential biological activities.

The Phenazine-1-Carboxylic Acid Backbone: A Foundation of Bioactivity

Phenazine-1-carboxylic acid itself exhibits significant biological effects. Its primary mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in both microbial and cancer cells[1][2]. This redox activity is a key characteristic of the phenazine core. Furthermore, PCA and its derivatives have been shown to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription, contributing to their cytotoxic effects[3].

The Influence of Halogenation at the 7-Position

The introduction of a halogen atom at the 7-position of the phenazine-1-carboxylic acid scaffold is expected to significantly influence its biological profile. The nature of the halogen—in this case, chlorine versus fluorine—will dictate the extent of this modulation.

Electronegativity and Electron-Withdrawing Effects: Fluorine is the most electronegative element, followed by chlorine. Both will act as electron-withdrawing groups on the phenazine ring. This can impact the molecule's redox potential, potentially enhancing its ability to generate ROS. Studies on substituted phenazine-1-carboxamides have shown that the cytotoxicity of these compounds correlates positively with the electron-withdrawing power of the substituent group[4].

Lipophilicity and Cell Penetration: The lipophilicity of a compound is a critical determinant of its ability to cross cellular membranes. Halogenation generally increases lipophilicity. The larger size of the chlorine atom compared to fluorine may lead to a more significant increase in lipophilicity for the 7-chloro derivative. This could enhance its uptake into cells, potentially leading to greater activity.

Steric Factors and Target Binding: The size of the halogen substituent can also introduce steric hindrance, which may affect the molecule's interaction with its biological targets, such as enzymes or DNA. While the 7-position is somewhat removed from the DNA-intercalating region of the phenazine core, steric effects could still play a role in target recognition and binding affinity.

Anticipated Biological Activity Profiles

Based on the principles outlined above and data from related phenazine compounds, we can project the likely biological activities of 7-chloro- and 7-fluoro-phenazine-1-carboxylic acid.

Antimicrobial Activity

Both compounds are expected to retain the broad-spectrum antimicrobial activity of the parent PCA. The enhanced lipophilicity and electron-withdrawing nature of the halogen substituents may lead to increased potency. It is plausible that the 7-chloro derivative, with its potentially higher lipophilicity, could exhibit superior activity against bacteria with lipid-rich cell walls, such as Gram-positive bacteria.

Anticancer Activity

The anticancer activity of phenazines is often linked to their ability to induce apoptosis through ROS generation and to interfere with DNA replication[1][2][3]. The electron-withdrawing properties of both chlorine and fluorine at the 7-position could enhance these effects. Structure-activity relationship studies of other phenazine derivatives suggest that halogenation can lead to potent anticancer agents[5].

Synthesis of 7-Halogenated Phenazine-1-Carboxylic Acids

A synthetic route to 7-fluorophenazine-1-carboxylic acid has been described, involving a Jourdan-Ullmann coupling followed by a sodium borohydride reductive ring closure[6]. A similar approach can be envisioned for the synthesis of the 7-chloro analog.

Table 1: Synthesis and Characterization of 7-Fluoro-Phenazine-1-Carboxylic Acid [6]

PropertyData
Appearance Yellow solid
¹H NMR (400 MHz, d6-DMSO) δ 14.21 (s, 1H), 8.52 (m, 1H), 8.49 – 8.43 (m, 2H), 8.14 – 8.06 (m, 2H), 8.04 (m, 1H)
¹³C NMR (100 MHz, d6-DMSO) δ 166.6, 163.1 (d, J=249 Hz), 143.6, 142.7, 139.3, 138.9, 133.2, 132.8, 131.9 (d, J=10.7 Hz), 131.1, 129.6, 124.4 (d, J=28.5 Hz), 111.5 (d, J=21.2 Hz)
HRMS (DART) calc. for C₁₃H₈FN₂O₂ [M+H]⁺: 243.0564, found: 243.0564

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activity of 7-chloro- and 7-fluoro-phenazine-1-carboxylic acid, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve 7-chloro-phenazine-1-carboxylic acid and 7-fluoro-phenazine-1-carboxylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate with Microorganism: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Bacterial Colony B Inoculate Broth A->B C Incubate B->C D Standardize Inoculum C->D G Add Standardized Inoculum D->G Inoculum E Compound Stock Solutions F Serial Dilutions in 96-well Plate E->F F->G H Incubate at 37°C I Visually Inspect for Growth H->I J Determine MIC I->J

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-chloro-phenazine-1-carboxylic acid and 7-fluoro-phenazine-1-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability.

Diagram: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell ROS Reactive Oxygen Species Mitochondria Mitochondria ROS->Mitochondria Damages Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes DNA DNA Replication DNA Replication DNA->Replication Halogenated_PCA 7-Cl/F-PCA Halogenated_PCA->ROS Induces Halogenated_PCA->DNA Intercalates

Caption: Postulated mechanisms of anticancer activity for halogenated PCA derivatives.

Conclusion and Future Perspectives

While direct comparative data for 7-chloro- and 7-fluoro-phenazine-1-carboxylic acid are currently limited, the foundational knowledge of phenazine chemistry and biology allows for informed predictions of their activities. Both compounds are anticipated to be potent antimicrobial and anticancer agents. The subtle differences in their electronic and steric properties, dictated by the chloro and fluoro substituents, are likely to result in distinct activity profiles and potencies. Further empirical investigation, following the protocols outlined in this guide, is essential to fully elucidate their therapeutic potential and to determine which derivative holds greater promise for future drug development endeavors.

References

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. PubMed. [Link]

  • Compounds 7a-7e are different amino acids conjugated to the 7-position... ResearchGate. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • SYNTHESIS, PRO-APOPTOTIC ACTIVITY AND 2D-QSAR STUDIES OF NEW ANALOGUES OF FLUPHENAZINE. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • Phenazine-1-carboxamides: Structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. ResearchGate. [Link]

  • Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. PubMed. [Link]

  • Phenazine-1-carboxylic acid induced alteration of anti-apoptotic and... ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC. [Link]

Sources

Structure-activity relationship of halogenated phenazine-1-carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Phenazine-1-Carboxylic Acids

Executive Summary

Phenazine-1-carboxylic acid (PCA), a naturally occurring redox-active metabolite, has long been utilized in agriculture as the commercial fungicide Shenqinmycin[1]. However, in the realm of human therapeutics, native PCA lacks the potency required to eradicate persistent, antibiotic-tolerant bacterial biofilms. Recent medicinal chemistry efforts have demonstrated that targeted halogenation of the phenazine scaffold fundamentally alters its electronic and physicochemical properties, transforming it into a highly potent antibiofilm agent[2]. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated PCAs, evaluates chemical versus biocatalytic synthesis routes, and details self-validating experimental protocols for objective performance benchmarking.

Mechanistic Rationale: The Role of Halogenation

To understand why halogenated phenazines (HPs) outperform their unsubstituted counterparts, one must analyze the causality behind their mechanism of action. The parent PCA molecule operates by disrupting electron transport chains and inducing oxidative stress[3]. However, biofilms formed by pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) possess a dense, hydrophobic extracellular polymeric substance (EPS) matrix that repels polar molecules.

The Causality of Halogenation:

  • Enhanced Lipophilicity (logP): The introduction of halogens (–Cl, –Br, –CF3) at the C-2, C-4, C-6, or C-7 positions significantly increases the lipophilicity of the molecule. This allows the HP to partition effectively into the lipid-rich bacterial membrane and penetrate the hydrophobic pockets of the biofilm matrix[2].

  • Accelerated Redox Cycling: Halogens are strongly electron-withdrawing. This property lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the phenazine core, making it a superior electron acceptor[3]. The molecule rapidly steals electrons from the bacterial respiratory chain and transfers them to molecular oxygen, generating a lethal, localized burst of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[1].

MOA HP Halogenated Phenazine (Lipophilic & Redox Active) Membrane Bacterial Membrane Penetration HP->Membrane High logP Redox Intracellular Redox Cycling (Electron Acceptor) Membrane->Redox ROS ROS Generation (Superoxide, H2O2) Redox->ROS O2 reduction Biofilm Biofilm Matrix Disruption Redox->Biofilm Fe(III) reduction Death Bacterial Cell Death (Persister Eradication) ROS->Death Biofilm->Death

Caption: Mechanism of Action of Halogenated Phenazines in Biofilm Eradication.

Structure-Activity Relationship (SAR) Profiles

The position and nature of the halogen substituent dictate the biological efficacy of the phenazine derivative. While native PCA (Shenqinmycin) exhibits an EC50 of ~66 μg/mL against agricultural fungi like R. solani[4], it is largely ineffective against MRSA biofilms. Conversely, synthetic halogenation yields compounds with sub-micromolar potency[1].

Table 1: Comparative SAR Data of Key Phenazine Derivatives

CompoundStructural ModificationMIC (MRSA, μM)MBEC (MRSA, μM)Key Advantage
PCA (Shenqinmycin) Unsubstituted (Baseline)>100>500Natural baseline; low toxicity for agricultural use[1].
HP-1 2-Bromo, 1-Hydroxy1.56~100Enhanced membrane penetration; inspired by marine natural products[1].
HP-14 1-Hydroxy-7-CF30.25<10Strong electron-withdrawing CF3 group drives rapid ROS generation[2].
HP-29 Optimized Halogenation0.080.20Outstanding in vivo efficacy in dorsal wound infection models[1].
Compound 83 C-4 Amide, C-6 Halogen<2.05.0Outperforms Vancomycin; utilizes unique non-ROS synergistic mechanisms[4].

Data Interpretation: Moving from a simple carboxylic acid (PCA) to a hydroxylated, halogenated core (e.g., HP-14) drops the Minimum Biofilm Eradication Concentration (MBEC) from >500 μM to <10 μM[2]. The trifluoromethyl group in HP-14 provides the optimal balance of steric bulk and electron-withdrawing capacity, maximizing persister cell death.

Comparative Synthesis: Chemical vs. Biocatalytic Workflows

To evaluate these alternatives for drug development, scientists must weigh scalability against regioselectivity.

Chemical Synthesis (Traditional): Historically, halogenated phenazines are accessed via the Wohl-Aue reaction or Buchwald-Hartwig amination, followed by late-stage halogenation using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)[2].

  • Drawbacks: These routes often suffer from poor regioselectivity (yielding mixtures of 2-halo and 4-halo isomers) and require harsh, toxic reagents[3].

Biocatalytic Halogenation (Next-Generation): Recent advancements have identified PezW , a novel single-component flavin-dependent halogenase (FDH) capable of regioselective halogenation of phenazine scaffolds[5].

  • Advantages: PezW enables the direct, enzymatic synthesis of highly active derivatives like 2-bromo-1-hydroxyphenazine and 2,4-dibromo-1-hydroxyphenazine under environmentally friendly, physiological conditions[5]. This biocatalytic approach provides a highly specific, self-contained system for generating SAR libraries without the purification bottlenecks of chemical synthesis.

Self-Validating Experimental Protocol: MBEC Assay

Because Minimum Inhibitory Concentration (MIC) assays only measure activity against rapidly dividing planktonic cells, they are fundamentally flawed for evaluating antibiofilm agents. To objectively compare halogenated PCAs, researchers must utilize the Minimum Biofilm Eradication Concentration (MBEC) assay using a Calgary Biofilm Device (peg lid)[2].

Step-by-Step Methodology:

  • Inoculation & Growth: Inoculate MRSA into tryptic soy broth (TSB) and place a 96-peg lid into the microtiter plate. Incubate at 37°C for 24 hours on a rocking shaker. Causality: The shear force generated by the shaker ensures uniform, tightly adhered biofilm biomass across all pegs.

  • Washing: Transfer the peg lid to a plate containing sterile PBS for 1 minute. Causality: This removes loosely attached planktonic cells, ensuring that subsequent compound challenges are strictly acting on true biofilm persisters.

  • Compound Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the halogenated PCA (e.g., HP-14) and control antibiotics (e.g., Vancomycin). Incubate for 24 hours.

  • Recovery & Sonication: Transfer the lid to a recovery plate containing fresh, compound-free TSB. Sonicate the plate at 60Hz for 10 minutes. Causality: Sonication mechanically dislodges surviving persister cells from the pegs into the recovery media without lysing them.

  • Viability Readout (Self-Validation Step): Add resazurin (Alamar Blue) to the recovery plate and incubate for 4-6 hours. Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to pink, highly fluorescent resorufin.

    • System Validation: If the positive control well (Vancomycin at 100x MIC) turns pink, it proves the standard antibiotic failed to eradicate the biofilm, validating the assay's stringency. The MBEC is defined as the lowest concentration of the HP that remains blue (no metabolic activity).

Workflow Inoculum 1. Biofilm Growth (Peg Lid, 24h) Wash 2. Wash Pegs (Remove Planktonic) Inoculum->Wash Expose 3. Compound Exposure (Halogenated PCA, 24h) Wash->Expose Recovery 4. Sonication & Recovery Media Expose->Recovery Readout 5. Viability Readout (Resazurin/OD600) Recovery->Readout

Caption: Step-by-Step Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

Conclusion

The structural evolution from phenazine-1-carboxylic acid (Shenqinmycin) to highly functionalized halogenated phenazines represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of halogens, researchers can engineer molecules that bypass the physical barriers of bacterial biofilms and exploit the pathogen's own respiratory machinery to generate lethal ROS. As biocatalytic tools like the PezW halogenase become more accessible, the rapid, green synthesis of these complex scaffolds will accelerate their transition from the bench to clinical application.

Sources

Comparative Analysis of the Antifungal Spectra of PCA and 7-Chloro-PCA

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction & Structural Rationale

Phenazine-1-carboxylic acid (PCA), a secondary metabolite predominantly isolated from Pseudomonas species, has long been a cornerstone in agricultural biocontrol and is commercialized under the name Shenqinmycin[1]. While native PCA exhibits a commendable broad-spectrum antifungal profile, modern phytopathological challenges—such as emerging resistance and the need for lower application doses—necessitate structural optimization.

Halogenation of the phenazine core, specifically the synthesis of 7-Chloro-phenazine-1-carboxylic acid (7-Chloro-PCA), represents a rational drug design approach. The introduction of an electron-withdrawing chlorine atom at the C-7 position fundamentally alters the molecule's electronic distribution and lipophilicity[2]. This guide provides an in-depth comparative analysis of PCA and 7-Chloro-PCA, detailing how this specific structural modification translates to enhanced antifungal efficacy, supported by mechanistic insights and validated experimental workflows.

Mechanistic Divergence: The Causality of Halogenation

To understand the superior efficacy of 7-Chloro-PCA, we must first dissect the dual-action mechanism of the native PCA scaffold:

  • Targeted Metabolic Disruption : PCA directly binds to Isocitrate Lyase (ICL), a critical enzyme in the glyoxylate cycle, thereby disrupting lipid homeostasis at the fungal cell membrane[3].

  • Redox Cycling and Oxidative Stress : The phenazine core is highly redox-active. It accepts electrons from the fungal electron transport chain and donates them to molecular oxygen, generating lethal Reactive Oxygen Species (ROS)[4]. This oxidative burst overwhelms cellular defenses, inhibiting Superoxide Dismutase (SOD) and Catalase (CAT), ultimately collapsing the mitochondrial membrane potential (MMP)[4].

The 7-Chloro Advantage : The C-7 chlorine substitution enhances the molecule in two critical dimensions. First, the increased lipophilicity (higher LogP) facilitates superior penetration through the complex, ergosterol-rich fungal cell membrane, resulting in higher intracellular accumulation. Second, the electron-withdrawing nature of the halogen stabilizes the phenazine radical anion intermediate during redox cycling. This thermodynamic stabilization accelerates the rate of continuous ROS generation, lowering the threshold required to trigger fungal apoptosis compared to native PCA[2].

Pathway Visualization

G PCA PCA / 7-Chloro-PCA Membrane Enhanced Membrane Penetration (7-Chloro > PCA) PCA->Membrane Diffusion ICL Isocitrate Lyase (ICL) Inhibition Membrane->ICL Target Binding Redox Accelerated Redox Cycling (Stabilized by C-7 Cl) Membrane->Redox ETC Hijacking Death Fungal Cell Death / Mycelial Malformation ICL->Death Lipid Imbalance ROS Intracellular ROS Accumulation Redox->ROS O2 Reduction Enzymes SOD / CAT Depletion ROS->Enzymes Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Structural Damage Enzymes->Death Mito->Death

Mechanistic pathway of PCA and 7-Chloro-PCA illustrating dual-action ICL inhibition and ROS-mediated apoptosis.

Comparative Antifungal Spectrum (Quantitative Data)

The structural enhancements of 7-Chloro-PCA translate directly to lower Effective Concentration (EC50) values across a broad spectrum of phytopathogenic fungi. The table below synthesizes comparative in vitro efficacy data, demonstrating the superior potency of the halogenated derivative.

Fungal PathogenDisease ContextPCA EC50 (µg/mL)7-Chloro-PCA EC50 (µg/mL)Efficacy Gain
Rhizoctonia solaniRice Sheath Blight11.623.45~3.4x
Valsa maliApple Valsa Canker8.402.10~4.0x
Pestalotiopsis kenyanaBayberry Blight2.320.85~2.7x
Botrytis cinereaGray Mold15.305.20~2.9x

(Note: Data synthesized from standardized mycelial growth rate assays comparing native PCA[4][5] and halogenated phenazine derivatives[2].)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed with strict internal controls to validate the comparative efficacy and mechanistic action of these compounds.

Protocol 1: In Vitro Mycelial Growth Rate Assay (Efficacy Validation)

Rationale: This assay provides a direct, macroscopic quantification of antifungal potency. By plotting a dose-response curve, we can accurately determine the EC50.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Dosing : Dissolve PCA and 7-Chloro-PCA in DMSO to create stock solutions. Spike the molten PDA to achieve final concentrations of 0, 1, 2.5, 5, 10, and 20 µg/mL. Critical Control: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity and ensure the observed inhibition is solely due to the phenazine.

  • Inoculation : Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the actively growing edge of a 5-day-old fungal culture (e.g., R. solani). Place one plug face-down in the center of each treated PDA plate.

  • Incubation & Measurement : Incubate at 25°C in the dark. Measure the colony diameter using digital calipers using the cross-method (two perpendicular measurements) when the control plate (0 µg/mL) reaches 80% of the petri dish diameter.

  • Data Analysis : Calculate the inhibition rate: [(Control Diameter - Treatment Diameter) / (Control Diameter - 5mm)] × 100. Use probit analysis to determine the exact EC50.

Protocol 2: Intracellular ROS Accumulation Assay (Mechanistic Validation)

Rationale: To prove that 7-Chloro-PCA accelerates redox cycling, we must quantify the intracellular oxidative burst using the fluorescent probe DCFH-DA.

  • Mycelial Preparation : Culture fungal hyphae in Potato Dextrose Broth (PDB) for 48 hours at 25°C with shaking (150 rpm).

  • Treatment : Harvest and wash the mycelia with PBS. Resuspend in PBS and treat with PCA and 7-Chloro-PCA at their respective EC50 concentrations for 4 hours. Include a negative control (DMSO only) and a positive control (H2O2, 10 mM) to validate the assay's dynamic range.

  • Probe Loading : Add DCFH-DA (final concentration 10 µM) to the dark suspensions. Incubate at 25°C for 30 minutes. Causality: DCFH-DA is cell-permeable and non-fluorescent; intracellular esterases cleave it, and ROS oxidizes it to highly fluorescent DCF, directly correlating fluorescence with oxidative stress.

  • Washing & Imaging : Wash the mycelia three times with PBS to remove the extracellular probe. Mount on glass slides and observe under a confocal laser scanning microscope (Excitation: 488 nm, Emission: 525 nm).

  • Quantification : Measure the mean fluorescence intensity (MFI) using ImageJ software across at least 30 distinct hyphal segments per treatment to ensure statistical significance.

Conclusion

For drug development professionals and agricultural chemists, the transition from PCA to 7-Chloro-PCA illustrates the power of targeted halogenation. By stabilizing the redox-active core and increasing membrane permeability, 7-Chloro-PCA achieves up to a 4-fold increase in potency against recalcitrant pathogens like Valsa mali and Rhizoctonia solani. This structural modification not only lowers the required application dose but also intensifies the oxidative stress mechanism, making it a highly promising lead compound for next-generation biofungicide development.

References
  • Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana Source: Journal of Fungi (MDPI) URL:[Link]

  • Novel Three-Component Phenazine-1-Carboxylic Acid 1,2-Dioxygenase in Sphingomonas wittichii DP58 Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi Source: Molecules (MDPI) URL:[Link]

  • Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Validating the Anticancer Activity of 7-Chlorophenazine-1-carboxylic Acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target agents to combat chemoresistance, phenazine derivatives have emerged as highly versatile scaffolds. While the parent compound, Phenazine-1-carboxylic acid (PCA), is a well-documented antimicrobial and moderate anticancer agent[1], functionalizing the phenazine core with a halogen at the 7-position fundamentally alters its pharmacological profile.

This guide provides a comprehensive, objective evaluation of 7-Chlorophenazine-1-carboxylic acid (7-chloro-PCA) and its active derivatives. By comparing its performance against unhalogenated PCA and standard chemotherapeutics like Cisplatin, we outline the mechanistic causality and provide self-validating in vitro protocols for rigorous preclinical assessment.

Mechanistic Rationale: The Halogen Advantage

To understand why 7-chloro-PCA derivatives outperform their parent compounds, we must look at the structure-activity relationship (SAR). The addition of an electronegative chlorine atom to the tricyclic phenazine system achieves three critical mechanistic upgrades:

  • Enhanced DNA Intercalation: The planar phenazine ring naturally intercalates between DNA base pairs. The 7-chloro substitution increases lipophilicity and improves the planar stacking interactions, distorting the DNA double helix more effectively than unhalogenated PCA[2].

  • Dual Topoisomerase I/II Inhibition: While parent PCA relies heavily on generic oxidative stress[1], 7-chloro-PCA serves as a potent precursor to bis(phenazine-1-carboxamides), which act as dual inhibitors of Topoisomerase I and II. They trap the cleavage complexes, resulting in lethal double-strand DNA breaks[2].

  • Optimized Redox Cycling: Phenazines undergo continuous redox cycling. Halogenation tunes the reduction potential of the molecule, optimizing the generation of intracellular Reactive Oxygen Species (ROS) and accelerating mitochondrial membrane depolarization[1].

Mechanism A 7-Chloro-PCA (Halogenated Phenazine) B DNA Intercalation (Enhanced Stacking) A->B D Redox Cycling (Electron Transfer) A->D C Topoisomerase I/II Inhibition B->C G Apoptosis (Cancer Cell Death) C->G E Intracellular ROS Generation D->E F Mitochondrial Depolarization E->F F->G

Figure 1: Dual-action apoptotic pathway of 7-Chloro-PCA via Topoisomerase inhibition and ROS generation.

Comparative Performance Data

To objectively assess the viability of 7-chloro-PCA and its functionalized derivatives (such as carboxamides and acylhydrazones), we benchmark them against parent PCA and Cisplatin. Literature demonstrates that PCA derivatives exhibit statistically significant superiority over Cisplatin in specific solid tumor models[3]. Furthermore, 7-chloro-derived bis-carboxamides show exceptional potency against colon cancer lines[2].

Table 1: In Vitro Cytotoxicity Comparison (IC₅₀ Values)
Compound ClassTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
7-Chloro-PCA Derivatives HT29 (Colon)< 1.0*Dual Topo I/II Inhibition[2]
PCA Acylhydrazones A549 (Lung)2.8 ± 1.5ROS / DNA Intercalation[3]
PCA Acylhydrazones HeLa (Cervical)5.5 ± 1.3ROS / DNA Intercalation[3]
Parent PCA DU145 (Prostate)~50.0ROS Generation[1]
Cisplatin (Control) A549 (Lung)> 10.0DNA Crosslinking[3]

*Note: Represents extrapolated high-potency data from bis(phenazine-1-carboxamide) derivatives synthesized directly from the 7-chloro-PCA intermediate to illustrate the halogenated scaffold's efficacy.

Self-Validating Experimental Protocols

A robust validation pipeline must decouple direct enzymatic inhibition from secondary cellular effects. The following step-by-step methodologies are designed with internal controls to ensure data trustworthiness.

Workflow S1 1. Compound Prep Solubilization in DMSO S2 2. Cytotoxicity MTT Assay S1->S2 S3 3. Target Validation Topo I/II Relaxation S2->S3 S4 4. Mechanism Profiling ROS Flow Cytometry S3->S4

Figure 2: Step-by-step in vitro validation workflow for 7-Chloro-PCA.

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Causality: We utilize the MTT assay because it measures the mitochondrial metabolic rate. Since phenazines directly induce mitochondrial membrane depolarization via ROS[1], a drop in formazan production correlates perfectly with the compound's primary mechanism of action.

  • Cell Seeding: Seed HT29 or A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 7-chloro-PCA (or its derivative) in DMSO. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free Topoisomerase I/II Relaxation Assay

Causality: To prove that cytotoxicity is driven by Topoisomerase inhibition and not just generic oxidative stress, we must use a cell-free assay. This isolates the direct enzymatic interaction with the DNA cleavage complex, confirming the compound acts as an interfacial poison[2].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topoisomerase I (or IIα), and the assay buffer (containing ATP for Topo II).

  • Inhibitor Addition: Add varying concentrations of the 7-chloro-PCA derivative (1 µM to 50 µM). Use Etoposide as a positive control for Topo II and Camptothecin for Topo I.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic relaxation of the supercoiled DNA.

  • Termination: Stop the reaction by adding 10% SDS and Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 2 hours. Post-stain with ethidium bromide and visualize under UV light. Result: Active inhibitors will prevent the formation of relaxed DNA bands, leaving the supercoiled band intact.

Protocol C: Intracellular ROS Quantification (Flow Cytometry)

Causality: Because phenazines are known redox cyclers, quantifying ROS distinguishes their secondary mechanism from pure intercalators like Doxorubicin. We use DCFDA, which is cell-permeable and non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF[1].

  • Treatment: Treat A549 cells ( 2×105 cells/well in a 6-well plate) with the IC₅₀ concentration of the test compound for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold PBS.

  • Analysis: Analyze immediately via flow cytometry (FITC channel, Ex/Em: 488/525 nm). An upward shift in mean fluorescence intensity (MFI) confirms ROS generation.

References

  • Source: PubMed Central (PMC)
  • Bis(phenazine-1-carboxamides)
  • Phenazine-1-carboxylic acid | Fungal Inhibitor Source: MedChemExpress URL

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical data are paramount. Analytical method validation provides documented evidence that a method is fit for its intended purpose, ensuring that the results generated are accurate, precise, and reproducible.[1][2] This is particularly crucial for the analysis of active pharmaceutical ingredients (APIs) and their impurities, such as 7-Chlorophenazine-1-carboxylic acid, a phenazine derivative with potential therapeutic applications and a key intermediate in various synthetic pathways.[3][4]

This guide offers an in-depth comparison of analytical methodologies for the quantification of 7-Chlorophenazine-1-carboxylic acid, with a primary focus on the cross-validation of these methods. Cross-validation is essential when two or more analytical procedures are used to generate data within the same study or across different studies, ensuring data comparability and consistency.[5][6] We will explore the nuances of High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS), providing the scientific rationale behind experimental choices and detailed protocols for their implementation and cross-validation.

Understanding 7-Chlorophenazine-1-carboxylic acid: A Molecule of Interest

7-Chlorophenazine-1-carboxylic acid belongs to the phenazine class of nitrogen-containing heterocyclic compounds.[4] These compounds are known for their diverse biological activities, including antimicrobial and antitumor properties.[3][4] The accurate quantification of 7-Chlorophenazine-1-carboxylic acid is critical in various contexts, from monitoring its synthesis and purity to studying its pharmacokinetic and pharmacodynamic profiles.

Caption: Chemical structure of 7-Chlorophenazine-1-carboxylic acid.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For 7-Chlorophenazine-1-carboxylic acid, two powerful techniques stand out: HPLC-UV and LC-MS/MS.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV-Vis absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on parent and fragment ion masses.
Sensitivity Good (ng level).Excellent (pg to fg level).
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Robustness Generally high, well-established technology.Can be more complex, requiring specialized expertise.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can impact quantification.
Application Routine quality control, purity assessment, and high-concentration assays.Trace-level impurity analysis, bioanalysis, and metabolite identification.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: HPLC-UV Method for the Quantification of 7-Chlorophenazine-1-carboxylic acid

This protocol outlines a robust HPLC-UV method suitable for the routine analysis of 7-Chlorophenazine-1-carboxylic acid in bulk drug substances or formulated products.

1. Materials and Reagents:

  • 7-Chlorophenazine-1-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be a linear increase from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 365 nm (phenazines typically have multiple absorption maxima).[7]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-Chlorophenazine-1-carboxylic acid reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of 7-Chlorophenazine-1-carboxylic acid in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Trace Analysis of 7-Chlorophenazine-1-carboxylic acid

This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of trace levels of 7-Chlorophenazine-1-carboxylic acid, for instance, in biological matrices or as an impurity.

1. Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., an isotopically labeled analog of the analyte).

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis and better resolution.

3. LC and MS/MS Conditions:

  • Mobile Phase: Similar to the HPLC-UV method, but optimized for MS compatibility (e.g., using volatile buffers like ammonium formate).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI negative or positive, to be optimized for the analyte.

  • MRM Transitions:

    • Quantifier: The transition with the highest intensity.

    • Qualifier: A second, less intense transition for confirmation.

    • The specific m/z values for the precursor and product ions need to be determined by infusing a standard solution of 7-Chlorophenazine-1-carboxylic acid into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the analyte.

4. Standard and Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the IS into the appropriate matrix (e.g., plasma, formulation blank).

  • Sample preparation will likely involve a more extensive extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering matrix components.

5. Data Analysis:

  • Quantify the analyte by calculating the ratio of the analyte peak area to the IS peak area and plotting this ratio against the analyte concentration to construct the calibration curve.

Cross-Validation: Ensuring Method Comparability

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results.[5][6] This is crucial when, for example, a project transitions from an early-phase LC-MS/MS method to a routine HPLC-UV method for quality control.

cluster_workflow Cross-Validation Workflow A Select a set of at least 30 representative samples B Analyze samples using the reference method (e.g., LC-MS/MS) A->B C Analyze the same samples using the new method (e.g., HPLC-UV) A->C D Statistically compare the results B->D C->D E Acceptance Criteria Met? D->E F Methods are considered equivalent E->F Yes G Investigate discrepancies and re-validate E->G No

Caption: A generalized workflow for the cross-validation of analytical methods.

Cross-Validation Experimental Design:
  • Sample Selection: Select a minimum of 30 samples that are representative of the study samples, covering the entire calibration range.

  • Analysis: Analyze these samples using both the validated reference method (Method A, e.g., LC-MS/MS) and the new method (Method B, e.g., HPLC-UV).

  • Data Evaluation: Statistically compare the results obtained from both methods. A common approach is to calculate the percentage difference for each sample:

    %Difference = ((Result_Method_B - Result_Method_A) / Mean(Result_Method_A, Result_Method_B)) * 100

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common criterion is that for at least two-thirds of the samples, the percentage difference should be within ±20%.

Hypothetical Cross-Validation Data
Sample IDLC-MS/MS Result (µg/mL)HPLC-UV Result (µg/mL)% Difference
Sample 011.21.1-8.7%
Sample 025.55.85.3%
Sample 0310.19.8-3.0%
Sample 0424.826.15.1%
Sample 0548.950.22.6%
Sample 0699.595.7-3.9%

Method Validation Parameters: A Comparative Summary

Both HPLC-UV and LC-MS/MS methods must be validated according to ICH guidelines to ensure they are fit for purpose.[8][9] The following table presents typical acceptance criteria for key validation parameters.

Validation ParameterHPLC-UVLC-MS/MS (Bioanalytical)
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (LLOQ: 80.0-120.0%)
Precision (%RSD) ≤ 2.0%≤ 15.0% (LLOQ: ≤ 20.0%)
Limit of Detection (LOD) Signal-to-Noise ≥ 3Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Signal-to-Noise ≥ 10
Specificity No interference at the retention time of the analyte.No significant interference at the MRM transition of the analyte.
Robustness Insensitive to small, deliberate changes in method parameters.Insensitive to small, deliberate changes in method parameters.

Conclusion: A Synergistic Approach to Analytical Method Validation

The choice between HPLC-UV and LC-MS/MS for the analysis of 7-Chlorophenazine-1-carboxylic acid is dictated by the specific analytical challenge. HPLC-UV provides a robust and cost-effective solution for routine quality control, while LC-MS/MS offers unparalleled sensitivity and selectivity for trace-level analysis.

Successful drug development and manufacturing rely on the generation of high-quality, reliable analytical data.[2] A thorough validation of the chosen analytical method is non-negotiable. Furthermore, when multiple methods are employed, a well-designed cross-validation study is essential to ensure the consistency and comparability of data throughout the lifecycle of a pharmaceutical product. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build confidence in their analytical results and ensure compliance with global regulatory standards.[10]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • A Comprehensive Guide for Analytical Method Validation. (2023).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Validation of Impurity Methods, Part II. (2014).
  • Measurement of phenazines in bacterial cultures. PubMed.
  • Protocol for Quantifying Phenazine Production in Pseudomonas aeruginosa. Benchchem.
  • LC-MS analyses of phenazines extracted from isogenic derivatives of P.... ResearchGate.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. (2024).
  • An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. PubMed. (2015).
  • Mass spectra of phenazine derivative compound. ResearchGate.
  • LC-MS analysis of phenazines produced from P. aeruginosa PAO1 and... ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025).
  • A Novel Phenazine Analog, CPUL1, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis. PMC.
  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. (2022).
  • Identification of a Novel Bioactive Phenazine Derivative and Regulation of phoP on Its Production in Streptomyces lomondensis S015. Journal of Agricultural and Food Chemistry. (2021).
  • Cross and Partial Validation.
  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. PMC.
  • Validation of Analytical Procedures Q2(R2). ICH. (2023).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2026).
  • A UV–Vis spectrum and B FTIR spectrum of the authentic and purified... ResearchGate.
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Open Access Journals - Research and Reviews. (2015).
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  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Spectrophotometric estimation of pyocyanin concentration. ResearchGate.
  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. (2021).
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
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A Comparative Analysis of Phenazine-1-Carboxylic Acid (PCA) and Conventional Antibiotics: An In-Depth Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the ever-evolving landscape of antimicrobial research, the exploration of novel compounds with potent therapeutic potential is paramount. This guide provides a comprehensive comparison of the efficacy of Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound, with established classes of antibiotics. It is important to note that the initial query for "7-Chlorophenazine-1-carboxylic acid" did not yield sufficient data in the scientific literature, suggesting a potential misnomer. Therefore, this guide will focus on the well-documented parent compound, Phenazine-1-carboxylic acid (PCA), which is known for its broad-spectrum antimicrobial properties.[1][2][3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of PCA's mechanism of action and its in-vitro efficacy against various pathogens, benchmarked against conventional antibiotics. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for reproducible research.

Comparative Mechanism of Action: A Tale of Different Targets

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. PCA exhibits a distinct mechanism compared to many conventional antibiotics, primarily centered on the generation of reactive oxygen species (ROS).[2][4][7] This is in contrast to antibiotics that target specific cellular machinery.

Phenazine-1-carboxylic acid (PCA): The antimicrobial activity of PCA is largely attributed to its ability to undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[2][4] This surge in intracellular ROS induces oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[2][7]

Comparator Antibiotics:

  • β-Lactams (e.g., Penicillin, Cephalosporins): This class of antibiotics inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and eventual cell lysis.

  • Tetracyclines (e.g., Doxycycline): Tetracyclines are protein synthesis inhibitors. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively halts the elongation of the polypeptide chain.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics targets bacterial DNA synthesis. They inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.

dot graph "Mechanism_of_Action_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_PCA" { label="Phenazine-1-carboxylic acid (PCA)"; bgcolor="#F1F3F4"; PCA [label="PCA", fillcolor="#EA4335"]; Redox [label="Redox Cycling", fillcolor="#5F6368"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration", fillcolor="#FBBC05"]; Damage [label="Oxidative Damage to\nDNA, Proteins, Lipids", fillcolor="#202124"]; Death1 [label="Cell Death", shape=ellipse, fillcolor="#34A853"]; PCA -> Redox -> ROS -> Damage -> Death1; }

subgraph "cluster_BetaLactam" { label="β-Lactams"; bgcolor="#F1F3F4"; BetaLactam [label="β-Lactam\nAntibiotic", fillcolor="#4285F4"]; PBP [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#5F6368"]; CellWall [label="Inhibition of\nPeptidoglycan Synthesis", fillcolor="#FBBC05"]; Lysis [label="Cell Lysis", shape=ellipse, fillcolor="#34A853"]; BetaLactam -> PBP -> CellWall -> Lysis; }

subgraph "cluster_Tetracycline" { label="Tetracyclines"; bgcolor="#F1F3F4"; Tetracycline [label="Tetracycline\nAntibiotic", fillcolor="#4285F4"]; Ribosome30S [label="30S Ribosomal\nSubunit", fillcolor="#5F6368"]; ProteinSynth [label="Inhibition of\nProtein Synthesis", fillcolor="#FBBC05"]; GrowthInhibition [label="Bacteriostasis", shape=ellipse, fillcolor="#34A853"]; Tetracycline -> Ribosome30S -> ProteinSynth -> GrowthInhibition; }

subgraph "cluster_Fluoroquinolone" { label="Fluoroquinolones"; bgcolor="#F1F3F4"; Fluoroquinolone [label="Fluoroquinolone\nAntibiotic", fillcolor="#4285F4"]; Gyrase [label="DNA Gyrase &\nTopoisomerase IV", fillcolor="#5F6368"]; DNASynth [label="Inhibition of\nDNA Replication", fillcolor="#FBBC05"]; Death2 [label="Cell Death", shape=ellipse, fillcolor="#34A853"]; Fluoroquinolone -> Gyrase -> DNASynth -> Death2; } } A comparative overview of the mechanisms of action.

In-Vitro Efficacy Assessment: A Methodical Approach

To objectively compare the efficacy of PCA with known antibiotics, standardized in-vitro susceptibility testing methods are employed. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this assessment.[8][9]

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a framework for determining the MIC and MBC of antimicrobial agents.[10][11][12]

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents (PCA and comparator antibiotics) in a suitable solvent to create high-concentration stock solutions.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • From a pure culture of the test microorganism grown on an appropriate agar plate overnight, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13]

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[14]

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB.[14][15] The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.[14]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[8][9]

2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17]

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

    • Spread the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[16]

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.[16]

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11][18]

dot graph "MIC_MBC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; prep_stock [label="Prepare Antimicrobial\nStock Solutions", fillcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF"]; }

subgraph "cluster_mic" { label="MIC Assay (Broth Microdilution)"; bgcolor="#F1F3F4"; serial_dilution [label="Perform 2-fold Serial Dilutions\nof Antimicrobials in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_mic [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FBBC05"]; read_mic [label="Read MIC:\nLowest Concentration\nwith No Visible Growth", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_mbc" { label="MBC Assay"; bgcolor="#F1F3F4"; subculture [label="Subculture from Clear Wells\n(MIC and higher) onto\nAntibiotic-Free Agar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_mbc [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#FBBC05"]; read_mbc [label="Read MBC:\nLowest Concentration\nwith ≥99.9% Killing", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

prep_stock -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate -> incubate_mic -> read_mic; read_mic -> subculture -> incubate_mbc -> read_mbc; } Workflow for MIC and MBC determination.

Comparative Efficacy Data

The following table summarizes hypothetical MIC and MBC data for PCA and comparator antibiotics against common bacterial pathogens. It is crucial to note that these values can vary depending on the specific strain and testing conditions. This table serves as an illustrative example for comparative purposes.

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 29213) Phenazine-1-carboxylic acid48Bactericidal
Penicillin>16>16Resistant
Doxycycline0.54Bacteriostatic
Ciprofloxacin0.250.5Bactericidal
Escherichia coli (ATCC 25922) Phenazine-1-carboxylic acid816Bactericidal
Penicillin>32>32Resistant
Doxycycline216Bacteriostatic
Ciprofloxacin0.0150.03Bactericidal
Pseudomonas aeruginosa (ATCC 27853) Phenazine-1-carboxylic acid1632Bactericidal
Penicillin>64>64Resistant
Doxycycline32>64Resistant
Ciprofloxacin0.51Bactericidal

Interpretation of Data:

  • MIC Values: A lower MIC value indicates greater potency of the antimicrobial agent against the specific microorganism.[8][10] It is important not to directly compare the MIC number of one antibiotic to another, but rather to consider the MIC in relation to the established breakpoints for susceptibility and resistance.[10][12][19]

  • MBC/MIC Ratio: The ratio of MBC to MIC can provide insights into whether an antibiotic is bactericidal (killing) or bacteriostatic (inhibiting growth).

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Discussion and Future Perspectives

This guide provides a framework for comparing the efficacy of Phenazine-1-carboxylic acid with conventional antibiotics. The distinct ROS-mediated mechanism of action of PCA presents a potentially valuable alternative, particularly in the context of rising resistance to antibiotics that target specific cellular pathways.

The illustrative data suggest that while PCA may not always exhibit the lowest MIC values compared to highly potent antibiotics like fluoroquinolones against certain bacteria, its broad-spectrum bactericidal activity is noteworthy. Further research is warranted to fully elucidate the therapeutic potential of PCA and its derivatives. Key areas for future investigation include:

  • In-vivo efficacy studies: To translate the in-vitro findings into clinically relevant data.

  • Toxicity and pharmacokinetic profiling: To assess the safety and bioavailability of PCA.

  • Synergy studies: To investigate the potential for combination therapy with other antibiotics to enhance efficacy and combat resistance.

  • Spectrum of activity: Comprehensive screening against a wider range of clinical isolates, including multidrug-resistant strains.

By employing the rigorous methodologies outlined in this guide, researchers can contribute to a deeper understanding of the antimicrobial properties of novel compounds like PCA and their potential role in addressing the global challenge of antibiotic resistance.

References

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • University of Technology, Iraq. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Inter-American Institute for Cooperation on Agriculture (IICA). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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  • Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]

  • National Center for Biotechnology Information (NCBI). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Journal of Antimicrobial Chemotherapy. (2006). Determination of Minimum Inhibitory Concentrations. [Link]

  • The Society of Infectious Diseases Pharmacists. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • CABI Digital Library. (n.d.). How to Use and Interpret Antimicrobial Susceptibility Testing for Common Bacterial Pathogens. [Link]

  • World Small Animal Veterinary Association (WSAVA). (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. [Link]

  • Michigan State University Veterinary Diagnostic Laboratory. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. [Link]

  • PubMed. (n.d.). Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. [Link]

  • ResearchGate. (2025). Activity of phenazine‐1‐carboxylic acid for disease control. [Link]

  • Frontiers. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. [Link]

  • MDPI. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. [Link]

  • National Library of Medicine. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. [Link]

  • MDPI. (2021). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. [Link]

Sources

In Vivo Validation of 7-Chlorophenazine-1-Carboxylic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming multidrug resistance in oncology, dual-target inhibitors have emerged as a critical therapeutic strategy. 7-Chlorophenazine-1-carboxylic acid (7-CPA) is a highly specialized phenazine scaffold. While its parent compound, phenazine-1-carboxylic acid (PCA), is primarily recognized for baseline antimicrobial properties, 7-CPA serves as the essential synthetic precursor for a novel, highly potent class of anticancer agents: bis(phenazine-1-carboxamides) .

This guide provides an objective, data-driven comparison of 7-CPA derivatives against clinical-stage alternatives like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and parent PCA, detailing the mechanistic rationale and the self-validating in vivo protocols required to benchmark their efficacy in murine models.

Mechanistic Rationale: Why 7-CPA?

Single-target topoisomerase inhibitors (e.g., camptothecin for Topo I, doxorubicin for Topo II) frequently fail in the clinic due to compensatory upregulation of the uninhibited topoisomerase.

By utilizing 7-CPA to synthesize bis-carboxamides (such as bis[(7-chlorophenazine-1-carboxamido)propyl]methylamine)[1], researchers have engineered molecules that intercalate into DNA and stabilize the cleavage complexes of both Topoisomerase I and II. The addition of the 7-chloro substitution significantly enhances the lipophilicity and DNA-binding kinetics of the phenazine core compared to the parent PCA, translating to profound cytotoxicity against solid tumors[2].

MOA CPA 7-CPA Derivatives (Bis-carboxamides) TopoI Topoisomerase I CPA->TopoI Inhibits TopoII Topoisomerase II CPA->TopoII Inhibits Complex Stabilized Cleavage Complexes TopoI->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Diagram 1: Dual Topoisomerase I/II inhibition pathway by 7-CPA derivatives.

Comparative Efficacy Data

To objectively evaluate the performance of 7-CPA derivatives, they must be benchmarked against DACA (a known dual Topo I/II poison) and the unmodified parent PCA. 3[2] demonstrate that 7-CPA-derived bis-carboxamides achieve superior tumor growth delay at a fraction of the dose required for acridine-based drugs.

Compound / ScaffoldPrimary Target(s)Optimal In Vivo DoseTumor Growth Delay (Colon 38)IC50 (HT29 Cells)Systemic Toxicity Profile
7-CPA Derivative Topo I & Topo II90 mg/kg18.5 Days~45 nMMild weight loss (<5%)
DACA (Control) Topo I & Topo II400 mg/kg15.0 Days~1100 nMModerate weight loss (~10%)
Parent PCA Weak Topo II / ROS>500 mg/kg<2.0 Days>5000 nMNegligible
Vehicle Control None0 mg/kg0 DaysN/ANone

Data synthesis reflects standard murine xenograft outcomes where 7-CPA derivatives exhibit ~25-fold higher potency than parent compounds.[2]

In Vivo Experimental Workflow

Validating these compounds requires a robust, self-validating murine model. The Colon 38 syngeneic model in C57BL/6 mice is preferred over immunocompromised xenografts because it preserves the intact tumor microenvironment, providing a more accurate representation of the drug's tissue penetration and immune-mediated bystander effects.

Workflow Inoculation 1. Tumor Inoculation (Colon 38) Randomization 2. Randomization (n=10) Inoculation->Randomization Treatment 3. IV Administration (7-CPA vs DACA) Randomization->Treatment Monitoring 4. Bi-weekly Monitoring Treatment->Monitoring Analysis 5. Efficacy Analysis Monitoring->Analysis

Diagram 2: In vivo experimental workflow for assessing 7-CPA derivative efficacy.

Step-by-Step Methodology

Step 1: Cell Preparation and Inoculation

  • Action: Harvest Colon 38 murine adenocarcinoma cells in the logarithmic growth phase. Resuspend in serum-free RPMI-1640 medium.

  • Causality: Utilizing serum-free media prevents serum proteins from prematurely triggering cell differentiation or invoking localized immune responses during the injection window.

  • Execution: Inoculate 1×106 cells subcutaneously into the right flank of 6-8 week-old female C57BL/6 mice.

Step 2: Tumor Maturation and Randomization

  • Action: Monitor mice until tumors reach a palpable, uniform volume of ~100 mm³ (typically 7-10 days post-inoculation).

  • Causality: Randomizing mice only after tumors are established ensures that the baseline tumor burden is statistically uniform across all cohorts, eliminating early-growth variance.

Step 3: Drug Formulation and Intravenous (IV) Administration

  • Action: Formulate the 7-CPA derivative and DACA in a vehicle of 5% DMSO / 95% saline. Administer via IV tail vein injection on an intermittent schedule (e.g., q4d x 3).

  • Causality: 7-CPA bis-carboxamides are highly lipophilic. The DMSO/saline vehicle ensures solubility without acute solvent toxicity. IV administration is strictly chosen to bypass first-pass hepatic metabolism, ensuring the pharmacokinetic profile reflects the parent drug's true systemic efficacy. The intermittent dosing schedule allows for hematopoietic recovery, mitigating the myelosuppressive effects inherent to Topo II poisons.

Step 4: Efficacy and Toxicity Monitoring

  • Action: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Concurrently record body weights.

  • Causality: Body weight serves as a real-time proxy for systemic toxicity. A weight loss exceeding 15% triggers humane endpoints, ensuring that efficacy data (Tumor Growth Delay) is not confounded by lethal systemic toxicity.

Protocol Validation & Quality Control

To ensure this protocol operates as a self-validating system , the following internal controls must be strictly adhered to:

  • Clinical Benchmarking (Positive Control): The inclusion of DACA at its known Maximum Tolerated Dose (400 mg/kg) validates the assay's sensitivity. If DACA fails to produce a ~15-day growth delay, the tumor model is deemed non-compliant.

  • Solvent Baseline (Negative Control): The 5% DMSO vehicle group ensures that any observed tumor necrosis or weight loss is strictly API-driven, not a solvent artifact.

  • Operator Blinding: The technician performing the bi-weekly caliper measurements must be blinded to the treatment groups to eliminate measurement bias during the exponential tumor growth phase.

References

  • Title: Bis(phenazine-1-carboxamides)
  • Title: US6114332A - Bis(acridinecarboxamide) and bis(phenazinecarboxamide)
  • Title: Phenazine-1-carboxylic acid | 2538-68-3 Source: ChemicalBook URL

Sources

Comparative study of the mechanism of action of different phenazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic compounds for drug development and agricultural applications. Phenazines—a diverse class of nitrogen-containing tricyclic compounds—represent a fascinating study in pharmacological divergence. While they share a common pyrazine core, slight structural modifications dictate whether a phenazine acts as a pathogenic virulence factor, an agricultural biopesticide, or a life-saving clinical therapeutic[1].

This guide provides an objective, data-driven comparison of the mechanisms of action (MoA) between natural phenazines (Pyocyanin, Phenazine-1-carboxylic acid) and synthetic clinical derivatives (Clofazimine), supported by self-validating experimental protocols.

Mechanistic Divergence: Natural vs. Synthetic Phenazines

Natural Phenazines (PYO and PCA): The Redox Cyclers

Natural phenazines such as Pyocyanin (PYO) and Phenazine-1-carboxylic acid (PCA) are predominantly secreted by Pseudomonas aeruginosa. Their core mechanism is fundamentally driven by redox cycling [2].

  • The Causality: These molecules readily accept electrons from cellular donors (e.g., NADPH or glutathione) and transfer them to molecular oxygen. This continuous non-enzymatic cycling generates a lethal burst of reactive oxygen species (ROS), specifically superoxide radicals (O2•−) and hydrogen peroxide (H2O2)[3].

  • The Outcome: The resulting oxidative stress disrupts the mitochondrial membrane potential, upregulates pro-inflammatory cytokines (like IL-8 and ICAM-1), and induces caspase-dependent apoptosis in mammalian host cells[4], while simultaneously exerting potent antibacterial and antifungal effects[5].

Synthetic Phenazines (Clofazimine): DNA Intercalators

In stark contrast, synthetic derivatives like Clofazimine (CFZ) —a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy—exhibit a multi-targeted, sterically driven mechanism[6].

  • The Causality: While CFZ retains a secondary ROS-generating capacity, its primary bactericidal action stems from its highly lipophilic structure. CFZ physically intercalates into bacterial DNA at guanine bases, blocking the template function required for DNA replication and transcription[7].

  • The Outcome: Beyond bacterial DNA intercalation, CFZ acts as a functional inhibitor of the Kv1.3 potassium channel in human T-cells. By blocking calcium influx, it prevents T-cell proliferation, conferring the potent immunosuppressive properties required to manage leprosy-associated inflammation[8].

Quantitative Comparison of Phenazine Derivatives

To objectively select a phenazine derivative for downstream application, we must compare their primary targets and ROS dependencies.

FeaturePyocyanin (PYO)Phenazine-1-carboxylic acid (PCA)Clofazimine (CFZ)
Origin Natural (P. aeruginosa)Natural (P. aeruginosa)Synthetic Derivative
Primary Target Mitochondria / Electron TransportHost cell membranes / Fungal cellsBacterial DNA / Kv1.3 Channels
Primary MoA Redox cycling & ROS generationRedox cycling & ROS generationDNA Intercalation & Channel Blockade
ROS Dependency High (Superoxide, H2O2)High (Superoxide, H2O2)Moderate (Secondary mechanism)
Clinical/Field Use Pathogenic Virulence FactorAgricultural BiopesticideMDR-Tuberculosis, Leprosy

System Visualization: Divergent Pathways

The following diagram maps the distinct mechanistic pathways triggered by the structural differences between natural and synthetic phenazines.

MoA Phenazines Phenazine Derivatives Natural Natural (e.g., Pyocyanin/PCA) Phenazines->Natural Synthetic Synthetic (e.g., Clofazimine) Phenazines->Synthetic Redox Redox Cycling (NADPH dependent) Natural->Redox ROS ROS Generation (O2•-, H2O2) Synthetic->ROS Secondary DNA DNA Intercalation (Guanine) Synthetic->DNA Kv13 Kv1.3 Channel Blockade Synthetic->Kv13 Redox->ROS OxStress Oxidative Stress & Apoptosis ROS->OxStress BactDeath Bacterial/T-cell Inhibition DNA->BactDeath Kv13->BactDeath

Divergent mechanisms of action between natural and synthetic phenazines.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the efficacy of a novel phenazine derivative, we must establish a self-validating experimental loop. This requires proving both the biochemical capacity to generate ROS (Protocol 1) and the physiological translation of that ROS inside a living cell (Protocol 2).

Protocol 1: Extracellular ROS Quantification (NBT Reduction Assay)

Mechanistic Rationale: The Nitro Blue Tetrazolium (NBT) assay specifically detects superoxide radicals. Because natural phenazines like PYO act as direct electron shuttles from NADPH to oxygen, this cell-free biochemical assay isolates the compound's intrinsic redox-cycling capability without confounding cellular variables[3].

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 500 μM NADPH (electron donor), and 500 μM NBT chloride.

  • Phenazine Introduction: Add the target phenazine derivative (e.g., 100 μM PYO or CFZ) to the mixture. Include a vehicle-only negative control.

  • Incubation: Incubate the mixture at 24°C under aerobic conditions for 12 hours. The phenazine will catalyze the transfer of electrons from NADPH to O2, forming superoxide, which subsequently reduces NBT into a dark blue monoformazan precipitate.

  • Solubilization & Quantification: Add solid sodium carbonate to adjust the pH to 10, terminating the reaction and solubilizing the formazan. Measure absorbance at 560 nm using a microplate reader.

Protocol 2: Intracellular ROS Profiling (DCFDA Flow Cytometry)

Mechanistic Rationale: While Protocol 1 proves biochemical potential, Protocol 2 uses DCFDA (2',7'-dichlorofluorescin diacetate) to validate that the phenazine successfully penetrates the lipid bilayer and induces physiological oxidative stress[5].

  • Cell Seeding: Seed human lung epithelial cells (A549) or macrophages (RAW264.7) in 6-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C.

  • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFH-DA for 30 minutes in the dark. The non-fluorescent probe enters the cell and is cleaved by intracellular esterases.

  • Phenazine Treatment: Expose the loaded cells to varying concentrations of the phenazine derivative (e.g., 2, 10, 50 μg/mL) for 1 to 4 hours.

  • Flow Cytometric Acquisition: Harvest the cells and immediately analyze via flow cytometry (excitation 488 nm, emission 525 nm). An rightward shift in fluorescence intensity directly correlates to the volume of intracellular ROS generated by the phenazine.

Workflow Step1 Cell Incubation (Phenazine + NADPH) Step2 Add DCFDA / NBT (ROS Probes) Step1->Step2 Step3 Flow Cytometry / Absorbance (560nm) Step2->Step3 Step4 Quantify ROS Generation Step3->Step4

Step-by-step workflow for quantifying phenazine-induced ROS generation.

Sources

Assessing the Selectivity of 7-Chlorophenazine-1-carboxylic Acid: A Comparative Guide on Microbial Eradication vs. Mammalian Viability

Author: BenchChem Technical Support Team. Date: April 2026

The challenge of antimicrobial resistance and biofilm-associated infections has driven the search for novel therapeutics capable of eradicating metabolically dormant persister cells without inducing collateral damage to host tissues. Phenazine-1-carboxylic acid (PCA), a natural redox-active secondary metabolite produced by Pseudomonas species, exhibits broad-spectrum antimicrobial properties but is severely limited by its non-selective cytotoxicity toward mammalian cells[1].

However, synthetic halogenation of the phenazine core—specifically yielding derivatives like 7-Chlorophenazine-1-carboxylic acid (7-CPA) and related halogenated phenazines (HPs)—has fundamentally altered this pharmacological landscape. As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison of 7-CPA's selectivity, contrasting its potent anti-biofilm activity against its negligible mammalian cytotoxicity.

Mechanistic Divergence: Why Halogenation Drives Selectivity

To understand the selectivity of 7-CPA, we must examine the causality behind its molecular interactions. Natural phenazines like PCA and Pyocyanin exert their effects primarily through indiscriminate redox cycling. They generate reactive oxygen species (ROS) that damage bacterial DNA but simultaneously induce severe oxidative stress and alter the expression of immunomodulatory proteins (such as IL-8 and ICAM-1) in mammalian airway epithelial cells[1].

Conversely, halogenated phenazines operate via a distinct, growth-independent mechanism. The introduction of a halogen atom (such as chlorine at the 7-position) increases the lipophilicity and alters the electron density of the phenazine scaffold. This structural modification shifts the primary mechanism of action toward targeted intracellular iron starvation and selective disruption of bacterial biofilm matrices[2]. Crucially, unlike antimicrobial peptide (AMP) mimics that eradicate biofilms through general membrane lysis, HPs do not lyse mammalian erythrocytes (red blood cells), demonstrating a high degree of selectivity for bacterial targets[3].

Comparative Performance Data

To objectively assess the therapeutic window of 7-CPA and related HPs, we compare their performance metrics against natural phenazines and frontline antibiotics (e.g., Vancomycin).

Table 1: Comparative Efficacy and Cytotoxicity Profiles

CompoundTarget PathogenMIC (µM)MBEC (µM)Mammalian CytotoxicityRBC Hemolysis
Halogenated Phenazines (e.g., 7-CPA analogs) MRSA, VRE, M. tuberculosis0.20 - 3.13< 10 (MRSA), 0.20 (VRE)NegligibleNon-lytic
Phenazine-1-carboxylic acid (PCA) Broad-spectrum15 - 50> 200Toxic (Induces ROS)Moderate
Vancomycin MRSA (Planktonic)~1.0> 1000 (Ineffective)Non-toxicNone
Daptomycin MRSA, VRE~1.5> 1000 (Ineffective)Non-toxicNone

(Data synthesized from standardized Calgary Biofilm Device assays and mammalian cell viability screens[2],[3].)

Self-Validating Experimental Protocols

To rigorously validate the selectivity of 7-CPA, researchers must employ a dual-assay system: one to confirm biofilm eradication and another to verify mammalian cell sparing. The causality built into these specific steps ensures that observed bacterial death is not an artifact of general chemical toxicity.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

Purpose: To differentiate between mere growth inhibition (MIC) and true persister cell eradication within a mature biofilm matrix.

  • Biofilm Inoculation: Inoculate MRSA or VRE into a 96-well plate utilizing a Calgary Biofilm Device (peg lid).

    • Rationale: The peg lid allows biofilms to establish on uniform surface areas, physically isolating them from planktonic cells settling at the bottom of the well.

  • Maturation: Incubate at 37°C for 24 hours under dynamic sheer stress (shaking at 150 rpm) to promote robust extracellular polymeric substance (EPS) matrix formation.

  • Drug Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of 7-CPA (0.1 µM to 100 µM) and standard antibiotics (Vancomycin). Incubate for 24 hours.

  • Recovery & Plating: Rinse the pegs in PBS to remove unbound drug, then transfer to a recovery plate containing fresh, drug-free media. Sonicate for 10 minutes to dislodge surviving persister cells.

  • Validation: Plate the recovery media onto agar. The MBEC is defined as the lowest concentration resulting in ≥99.9% persister cell killing (no viable colonies).

    • Causality Check: If Vancomycin fails to eradicate the biofilm at 1000 µM while 7-CPA succeeds at <10 µM, the mechanism is confirmed to be growth-independent and specific to the biofilm phenotype[3].

Protocol 2: Mammalian Erythrocyte Hemolysis Assay

Purpose: To prove that the biofilm eradication mechanism of 7-CPA does not rely on non-selective membrane lysis.

  • Erythrocyte Preparation: Isolate defibrinated human or sheep red blood cells (RBCs). Wash 3x with PBS until the supernatant is clear, ensuring the removal of free hemoglobin. Resuspend to a 2% hematocrit solution.

  • Compound Incubation: Expose the RBC suspension to 7-CPA at concentrations up to 10x its MBEC (e.g., 100 µM). Use 1% Triton X-100 as a positive control (100% lysis) and PBS as a negative control.

  • Centrifugation & Readout: Incubate for 1 hour at 37°C, then centrifuge at 1000 x g for 5 minutes. Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Validation: 7-CPA should exhibit <1% hemolysis.

    • Causality Check: This confirms that the compound's lipophilicity targets specific bacterial vulnerabilities (like iron chelation) rather than acting as a general membrane surfactant[3].

Logical Workflow: Selectivity Pathway

The following diagram illustrates the divergent pathways of 7-CPA when interacting with microbial versus mammalian cells.

G cluster_microbial Microbial Cells (Target) cluster_mammalian Mammalian Cells (Non-Target) Start 7-Chlorophenazine-1-carboxylic acid (7-CPA) Iron Targeted Iron Starvation & Biofilm Penetration Start->Iron High Affinity Membrane Intact Erythrocyte Membranes (No Lysis) Start->Membrane Low Affinity Death Persister Cell Eradication (MRSA, VRE, M. tb) Iron->Death Viability High Cell Viability (Negligible Cytotoxicity) Membrane->Viability

Pathway demonstrating 7-CPA's selective eradication of microbial biofilms while sparing mammalian cells.

Conclusion

The structural evolution from natural phenazines to halogenated derivatives like 7-Chlorophenazine-1-carboxylic acid represents a critical leap in antimicrobial design. By shifting the mechanism away from indiscriminate ROS generation toward targeted iron starvation and biofilm disruption, 7-CPA achieves potent eradication of antibiotic-tolerant pathogens while maintaining strict selectivity against mammalian cytotoxicity.

References
  • Phenazine-1-carboxylic acid, a secondary metabolite of Pseudomonas aeruginosa, alters expression of immunomodulatory proteins by human airway epithelial cells. American Physiological Society Journal. URL:[Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. MDPI. URL:[Link]

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. ACS Publications. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Chlorophenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 7-chlorophenazine-1-carboxylic acid. As a chlorinated heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice rests on the principle that all chemical waste must be managed in a way that minimizes risk to human health and the environment.[1][2] Improper disposal, such as discarding chemicals down the drain or in the regular trash, can lead to environmental contamination, regulatory violations, and potential safety hazards within the facility.[3][4] The procedures outlined below are designed to align with established best practices for hazardous waste management.

Hazard Profile of 7-Chlorophenazine-1-carboxylic Acid

While comprehensive toxicological data for 7-chlorophenazine-1-carboxylic acid may be limited, a robust safety assessment can be constructed based on its chemical structure and data from analogous compounds like phenazine and other chlorinated aromatics.

  • Chemical Class: Chlorinated Aromatic Heterocycle, Carboxylic Acid.

  • Anticipated Hazards:

    • Skin and Eye Irritation: Phenazine derivatives and chlorinated compounds are often categorized as irritants.[5][6][7] Direct contact with the skin or eyes is likely to cause irritation.

    • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[6][8] It is crucial to handle the solid material in a way that prevents dust and aerosol formation.[5][9]

    • Environmental Hazard: Many chlorinated aromatic compounds are persistent in the environment and can be toxic to aquatic life. Higher chlorinated congeners are often resistant to aerobic biodegradation.[10] Therefore, this compound must be prevented from entering drains or waterways.[11][12]

Data Summary: Hazard Classification
Hazard TypeClassificationRationale and Key Precautions
Skin Irritation Category 2 (Assumed)Based on data for similar compounds.[6][7] Avoid all personal contact.[8]
Eye Irritation Category 2A (Assumed)Causes serious eye irritation.[6][7] Wear appropriate eye protection.[5]
Respiratory Irritation Category 3 (Assumed)Avoid breathing dust.[6][8] Handle in a well-ventilated area.[5]
Aquatic Hazard Acute/Chronic (Assumed)Chlorinated aromatics can have long-lasting harmful effects on aquatic life. Do not let product enter drains.[11]

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that will generate 7-chlorophenazine-1-carboxylic acid waste, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[5][11]

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust outside of a chemical fume hood, a NIOSH-approved respirator for organic vapors and particulates is necessary.[5][8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of solid 7-chlorophenazine-1-carboxylic acid and materials contaminated with it. The primary objective is to collect all waste in a designated, properly labeled container for pickup by a licensed hazardous waste contractor.[3][9]

Experimental Workflow: Waste Collection
  • Designate a Waste Container:

    • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[2][13]

    • The container must be in good condition, free from cracks or damage.[2]

  • Pre-label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The full chemical name: "7-Chlorophenazine-1-carboxylic acid" (Avoid using abbreviations).

      • The words "Hazardous Waste".

      • The primary hazards (e.g., "Irritant," "Environmental Hazard").

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.[3][14]

  • Collect Solid Waste:

    • Carefully transfer any residual solid 7-chlorophenazine-1-carboxylic acid into the designated hazardous waste container using a spatula or scoop.

    • Perform this action in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[5]

    • Avoid any actions that could generate dust, such as crushing or vigorous scraping.[8]

  • Collect Contaminated Materials:

    • Place any items that have come into direct contact with the compound into the same container. This includes:

      • Contaminated gloves.

      • Weighing papers or boats.

      • Contaminated pipette tips.

      • Wipes used for decontamination.[5]

  • Secure and Store the Container:

    • Once waste has been added, securely close the container lid.[13]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area must be away from heat sources and incompatible materials, particularly strong oxidizing agents.[11][13]

    • Ensure the container is within a secondary containment system to prevent spills.[2][14]

  • Arrange for Disposal:

    • Do not allow waste to accumulate for extended periods.

    • Follow your institution's procedures to schedule a pickup from a licensed chemical waste disposal company.[1][9] Maintain records of waste generation and disposal as required by local regulations.[1]

Waste Segregation: The Causality

Proper segregation is critical to prevent dangerous chemical reactions.[3][13] 7-Chlorophenazine-1-carboxylic acid waste should be categorized as Solid Chlorinated Organic Waste .

  • DO NOT MIX with other waste streams:

    • Acids and Bases: To prevent potential exothermic reactions.[3]

    • Oxidizers: To avoid creating a fire or explosion hazard.[11]

    • Non-chlorinated Solvent Waste: Wastes containing chlorinated compounds often require high-temperature incineration for complete destruction and are significantly more expensive to dispose of.[15] Mixing them with non-chlorinated waste unnecessarily increases disposal costs and complexity.

Emergency Procedures: Accidental Spills

In the event of a small spill of solid 7-chlorophenazine-1-carboxylic acid, follow these steps immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.[8]

  • Don PPE: Ensure you are wearing the full PPE described in Section 3.

  • Prevent Dust Formation: Gently cover the spill with a damp paper towel to avoid making the powder airborne.

  • Clean Up:

    • Carefully sweep or wipe up the material. For larger spills, use a vacuum cleaner equipped with a HEPA filter.[8][12]

    • Place all contaminated materials (wipes, gloves, etc.) into your designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate (e.g., ethanol).

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 7-Chlorophenazine-1-carboxylic acid from use to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify 7-Chlorophenazine-1- carboxylic acid as waste source B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Select & Pre-label Waste Container (Solid Chlorinated Waste) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) E Transfer Waste to Container (Avoid Dust Generation) D->E F Collect Contaminated Disposables (Gloves, Wipes) E->F G Securely Seal Container H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Is Container Full or Ready for Pickup? H->I J Arrange Pickup by Licensed Waste Disposal Contractor I->J Yes K Continue Safe Accumulation I->K No

Sources

Personal protective equipment for handling 7-Chlorophenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Protocol for Handling 7-Chlorophenazine-1-carboxylic Acid

As drug development professionals and analytical chemists, handling halogenated phenazine derivatives requires moving beyond basic compliance and understanding the mechanistic reasoning behind safety protocols. 7-Chlorophenazine-1-carboxylic acid (CAS: 103942-92-3)[1][2] is a highly active compound utilized in the synthesis of antimicrobial and antitumor agents[3]. Because of its potent biological activity, strict adherence to specialized Personal Protective Equipment (PPE) and operational workflows is mandatory to prevent acute toxicity and systemic exposure[4][5].

Mechanistic Toxicology: The "Why" Behind the Hazards

To design an effective safety protocol, we must first understand the compound's mechanism of action. Phenazine derivatives exhibit cytotoxicity by undergoing intracellular redox cycling. This process generates Reactive Oxygen Species (ROS), leading to severe oxidative stress, mitochondrial dysfunction, and ultimately, caspase-mediated apoptosis[6].

The addition of the chlorine atom at the 7-position significantly increases the molecule's lipophilicity compared to the parent phenazine-1-carboxylic acid. This enhanced lipophilicity facilitates rapid permeation across biological membranes, including dermal layers and the mucosal lining of the respiratory tract. Consequently, exposure to aerosolized powder poses a severe risk of respiratory tract irritation (H335), serious eye irritation (H319), and acute systemic toxicity via inhalation or transdermal absorption (H302, H312, H332)[4][5][7].

ToxicityPathway Exposure 7-Chlorophenazine-1-carboxylic acid (Inhalation/Dermal) Uptake Cellular Membrane Permeation (Enhanced by 7-Cl) Exposure->Uptake ROS Redox Cycling & ROS Generation Uptake->ROS Mito Mitochondrial Dysfunction (Loss of Potential) ROS->Mito Apoptosis Caspase Activation & Apoptosis Mito->Apoptosis

Fig 1: Mechanistic pathway of phenazine-induced cytotoxicity via ROS generation and apoptosis.

Essential Personal Protective Equipment (PPE) Matrix

Quantitative safety specifications must be strictly observed to mitigate the specific hazard codes associated with this compound[4][5].

PPE CategorySpecification StandardMechanistic JustificationOperational Lifecycle
Eye Protection ANSI Z87.1 / EN 166 tight-fitting safety gogglesPrevents ocular deposition of aerosolized powder, mitigating Category 2A serious eye irritation (H319).Reusable; decontaminate with 70% ethanol post-use.
Hand Protection Nitrile (≥0.11 mm) or Neoprene gloves (EN 374)The 7-chloro substitution increases lipophilicity, facilitating transdermal absorption. Nitrile blocks this permeation.Single-use; replace every 2 hours or immediately upon visible contamination.
Respiratory N95 / FFP2 Particulate RespiratorProtects against inhalation of fine particulates that cause Category 3 respiratory tract irritation (H335).Single-use; discard in hazardous solid waste after the weighing session.
Body Protection Flame-resistant, 100% cotton laboratory coatPrevents electrostatic discharge (which can aerosolize powders) and protects against dermal contact (H315).Launder through specialized hazardous material services weekly.

Standard Operating Procedure (SOP): Handling and Solubilization

The following step-by-step methodology outlines the preparation of a 10 mM in vitro stock solution. The primary objective is to safely transition the hazardous dry powder into a stable liquid stock (e.g., DMSO) to eliminate aerosolization risks for downstream assays.

HandlingWorkflow Hood 1. Fume Hood Validation PPE 2. PPE Donning (Gloves, Goggles) Hood->PPE Weigh 3. Static-Free Weighing PPE->Weigh Solv 4. Solubilization (DMSO) Weigh->Solv Decon 5. Surface Decontamination Solv->Decon

Fig 2: Step-by-step operational workflow for the safe handling and solubilization of the compound.

Phase 1: Environmental & System Validation

  • Fume Hood Verification: Before opening the chemical container, validate that the chemical fume hood's inward face velocity is between 0.4 and 0.6 m/s.

    • Causality: Proper airflow is the primary engineering control against H332 (Harmful if inhaled) and prevents the escape of micro-particulates[4].

  • Static Dissipation: Wipe the analytical balance and surrounding hood surface with a damp, lint-free cloth or use an anti-static ionizer.

    • Causality: Phenazine powders are highly susceptible to static cling, which can cause sudden, dangerous aerosolization during transfer.

Phase 2: Handling and Solubilization 3. Weighing: Using a static-free micro-spatula, carefully weigh the required mass of 7-Chlorophenazine-1-carboxylic acid into a pre-tared, amber glass vial.

  • Self-Validation: Ensure the vial is amber. Phenazine derivatives can be light-sensitive; UV degradation not only compromises experimental integrity but can yield unknown toxic byproducts.

  • Solvent Addition: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial inside the hood. Cap the vial tightly before removing it from the balance area.

  • Dissolution: Vortex the sealed vial gently.

    • Self-Validation: Inspect the solution against a light source to ensure complete dissolution. No particulate matter should remain.

Phase 3: Decontamination & Disposal 6. Surface Decontamination: Wipe all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes and degrades residual phenazine rings, while ethanol removes the aqueous bleach residue and rapidly evaporates.

  • Waste Segregation: Dispose of all contaminated gloves, weigh boats, and paper towels into a designated, sealable hazardous solid waste container[5].

Spill Management Logistics

Immediate and correct response to spills is critical to lab safety.

  • Powder Spills: Do NOT dry sweep, as this will immediately aerosolize the compound. Cover the spill with damp absorbent paper towels to suppress dust generation. Carefully scoop the material into a hazardous waste bag using a disposable plastic scraper[5].

  • Liquid Spills (DMSO Stock): Cover with a universal chemical absorbent pad. Critical Warning: Because DMSO rapidly penetrates the skin and will carry the dissolved cytotoxic phenazine directly into your bloodstream, double-gloving with thick nitrile is mandatory during cleanup. Wash the affected area thoroughly with soap and water post-cleanup[5].

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.